Product packaging for 7-Mercapto-4-methylcoumarin(Cat. No.:CAS No. 137215-27-1)

7-Mercapto-4-methylcoumarin

Cat. No.: B161817
CAS No.: 137215-27-1
M. Wt: 192.24 g/mol
InChI Key: BYDNGJQDDNBAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Mercapto-4-methylcoumarin, also known as this compound, is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2S B161817 7-Mercapto-4-methylcoumarin CAS No. 137215-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-7-sulfanylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDNGJQDDNBAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405608
Record name 7-Mercapto-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137215-27-1
Record name 7-Mercapto-4-methylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137215-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Mercapto-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Mercapto-4-methylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Mercapto-4-methylcoumarin from 7-hydroxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 7-mercapto-4-methylcoumarin, a valuable thiol-containing coumarin (B35378) derivative, starting from the readily available 7-hydroxy-4-methylcoumarin. This transformation is of significant interest due to the utility of mercapto-coumarins as fluorescent probes, bioactive molecules, and versatile intermediates in organic synthesis. The core of this synthesis relies on the Newman-Kwart rearrangement, a robust method for converting phenols to thiophenols.

Synthetic Strategy: The Newman-Kwart Rearrangement

The conversion of 7-hydroxy-4-methylcoumarin to its 7-mercapto analogue is efficiently achieved through a three-step sequence involving the Newman-Kwart rearrangement.[1] This classical rearrangement involves the thermal isomerization of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate. The subsequent hydrolysis of the S-aryl thiocarbamate furnishes the desired thiophenol.

The overall synthetic pathway can be summarized as follows:

  • O-Thiocarbamoylation: Reaction of 7-hydroxy-4-methylcoumarin with N,N-dimethylthiocarbamoyl chloride to form O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate.

  • Thermal Rearrangement: Intramolecular rearrangement of the O-thiocarbamate to S-(4-methylcoumarin-7-yl) N,N-dimethylcarbamothioate.

  • Hydrolysis: Cleavage of the thiocarbamate group to yield the final product, this compound.

A visual representation of this synthetic pathway is provided below.

Synthesis_of_7_Mercapto_4_methylcoumarin 7-hydroxy-4-methylcoumarin 7-Hydroxy-4-methylcoumarin O-thiocarbamate O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate 7-hydroxy-4-methylcoumarin->O-thiocarbamate 1. O-Thiocarbamoylation (N,N-dimethylthiocarbamoyl chloride) S-thiocarbamate S-(4-methylcoumarin-7-yl) N,N-dimethylcarbamothioate O-thiocarbamate->S-thiocarbamate 2. Thermal Rearrangement (Newman-Kwart) This compound This compound S-thiocarbamate->this compound 3. Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate

This initial step involves the conversion of the phenolic hydroxyl group of 7-hydroxy-4-methylcoumarin into a thiocarbamate ester.

Procedure:

To a solution of 7-hydroxy-4-methylcoumarin in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, an equimolar amount of a base is added to deprotonate the phenol. Common bases for this purpose include sodium hydride or a strong tertiary amine. The reaction mixture is stirred at room temperature until complete deprotonation is achieved. Subsequently, a solution of N,N-dimethylthiocarbamoyl chloride in the same solvent is added dropwise. The reaction is typically stirred at room temperature for several hours or until completion is indicated by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate. The product can be further purified by recrystallization or column chromatography.

Step 2: Thermal Rearrangement to S-(4-methylcoumarin-7-yl) N,N-dimethylcarbamothioate

The synthesized O-thiocarbamate is then subjected to high temperatures to induce the Newman-Kwart rearrangement.

Procedure:

The O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate is heated in a high-boiling point solvent, such as diphenyl ether, or neat under an inert atmosphere. The reaction temperature is typically maintained between 200-300 °C. The progress of the rearrangement is monitored by TLC or high-performance liquid chromatography (HPLC). The reaction time can vary from minutes to several hours depending on the substrate and temperature. Once the rearrangement is complete, the reaction mixture is cooled to room temperature. If a solvent was used, it can be removed by vacuum distillation. The resulting crude S-(4-methylcoumarin-7-yl) N,N-dimethylcarbamothioate is then purified, often by recrystallization from a suitable solvent system.

Step 3: Hydrolysis to this compound

The final step is the cleavage of the S-thiocarbamate to yield the desired thiol.

Procedure:

The purified S-(4-methylcoumarin-7-yl) N,N-dimethylcarbamothioate is dissolved in a methanolic solution of a strong base, such as sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (B78521) (KOH).[1] The reaction mixture is refluxed for a period of time until the hydrolysis is complete, as monitored by TLC. After cooling, the reaction mixture is acidified with a dilute acid, such as hydrochloric acid (HCl), to protonate the thiolate and precipitate the product. The solid this compound is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that yields can vary based on reaction scale and optimization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
7-Hydroxy-4-methylcoumarinC₁₀H₈O₃176.17-185-190
O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamateC₁₃H₁₃NO₃S263.31>85Not Reported
S-(4-methylcoumarin-7-yl) N,N-dimethylcarbamothioateC₁₃H₁₃NO₃S263.31HighNot Reported
This compoundC₁₀H₈O₂S192.24HighNot Reported

Characterization Data

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • 7-Hydroxy-4-methylcoumarin (Starting Material):

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.52 (s, 1H, -OH), 7.58 (d, J=8.8Hz, 1H, 5-H), 6.81 (d, J=8.4Hz, 1H, 6-H), 6.70 (s, 1H, 8-H), 6.11 (s, 1H, 3-H), 2.35 (s, 3H, CH₃).[2]

    • ¹³C NMR (DMSO-d₆): δ 161.11, 160.24, 154.79, 153.46, 126.53, 112.8, 111.97, 110.21, 102.13, 18.05.[2]

    • FT-IR (KBr, cm⁻¹): 3116 (Csp²-H), 2938 (Csp³-H), 1680 (C=O), 1670 (C=C alkene), 1518, 1455 (C=C aromatic), 1277 (C-O).[2]

  • This compound (Final Product):

    • Spectroscopic data should be acquired to confirm the presence of the thiol group (e.g., S-H stretch in IR, though it can be weak) and the overall coumarin structure.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for this synthesis.

Experimental_Workflow cluster_0 Step 1: O-Thiocarbamoylation cluster_1 Step 2: Thermal Rearrangement cluster_2 Step 3: Hydrolysis A1 Dissolve 7-hydroxy-4-methylcoumarin and base in solvent A2 Add N,N-dimethylthiocarbamoyl chloride A1->A2 A3 Stir at room temperature A2->A3 A4 Work-up and Extraction A3->A4 A5 Purification (Recrystallization/Chromatography) A4->A5 B1 Heat O-thiocarbamate (neat or in high-boiling solvent) A5->B1 Proceed with purified O-thiocarbamate B2 Monitor reaction by TLC/HPLC B1->B2 B3 Cool and Isolate crude product B2->B3 B4 Purification (Recrystallization) B3->B4 C1 Dissolve S-thiocarbamate in basic methanol B4->C1 Proceed with purified S-thiocarbamate C2 Reflux the mixture C1->C2 C3 Acidify to precipitate product C2->C3 C4 Filter, wash, and dry the product C3->C4 C5 Purification (Recrystallization) C4->C5

References

An In-depth Technical Guide to 7-Mercapto-4-methylcoumarin: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Mercapto-4-methylcoumarin (7-MMC), a heterocyclic organic compound, has garnered significant attention within the scientific community for its versatile chemical properties and diverse applications. Characterized by a coumarin (B35378) core functionalized with a methyl group at the 4-position and a thiol group at the 7-position, 7-MMC serves as a valuable building block in organic synthesis and a powerful tool in biochemical and cellular studies. Its unique fluorescent properties, which are sensitive to the local chemical environment, make it an excellent probe for detecting thiols and other biological molecules. Furthermore, emerging research has highlighted its potential in drug discovery, particularly in the development of anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and mechanistic insights relevant to researchers in chemistry, biology, and medicine.

Chemical Structure and Identification

This compound, also known as 4-methyl-7-thioumbelliferone, is a derivative of coumarin.[1] The core structure consists of a benzopyrone ring system. A methyl group is attached at the C4 position, and a sulfhydryl (thiol) group is present at the C7 position.

The key identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 4-methyl-7-sulfanylchromen-2-one[2]
Molecular Formula C₁₀H₈O₂S[1]
Molecular Weight 192.23 g/mol [3]
CAS Number 137215-27-1[1]
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)S[2]
InChI Key BYDNGJQDDNBAHI-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature.[1] Its most notable property is its fluorescence, which is highly dependent on the state of the thiol group. While the compound itself is weakly fluorescent, alkylation or oxidation of the thiol group can lead to a significant increase in fluorescence emission.[4]

Physical Properties
PropertyValue
Physical Form Solid[3]
Melting Point 234-245 °C (for the disulfide dimer)[1]
Spectroscopic Data

The spectroscopic properties of this compound are crucial for its identification and quantification.

Spectroscopic DataValue
Fluorescence (in methylene (B1212753) chloride) λex: 358 nm; λem: 385 nm[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.51 (d, J=8.2 Hz, 1H, ArH), 7.41 (d, J=2.0 Hz, 1H, ArH), 7.37 (dd, J1=8.2 Hz, J2=1.8 Hz, 1H, ArH), 6.23 (d, J=0.8 Hz, 1H, =CH), 2.39 (d, J=0.8 Hz, 3H, CH₃) (for the disulfide dimer)[1]
¹³C NMR (400 MHz, CDCl₃) δ (ppm) 160.14, 153.97, 151.80, 140.81, 125.25, 122.08, 119.05, 114.93, 114.36, 18.63 (for the disulfide dimer)[1]
Mass Spectrometry (EI) m/z 382.03 (M⁺ for the disulfide dimer), 191.01 (M⁺/2)[1]

Synthesis of this compound

The most common and effective method for synthesizing this compound starts from the readily available 7-hydroxy-4-methylcoumarin. The synthesis involves a three-step process: thiocarbamoylation, Newman-Kwart rearrangement, and subsequent hydrolysis.

Synthesis_Workflow cluster_0 Step 1: Thiocarbamoylation cluster_1 Step 2: Newman-Kwart Rearrangement cluster_2 Step 3: Hydrolysis A 7-Hydroxy-4-methylcoumarin C O-(4-Methylcoumarin-7-yl) dimethylthiocarbamate A->C Base B Dimethylthiocarbamoyl chloride B->C D S-(4-Methylcoumarin-7-yl) dimethylthiocarbamate C->D Heat (200-300 °C) E This compound D->E Base (e.g., NaOH or KOH)

Synthetic pathway for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of O-(4-Methylcoumarin-7-yl) dimethylthiocarbamate

  • To a solution of 7-hydroxy-4-methylcoumarin in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetone), add an equimolar amount of a strong, non-nucleophilic base such as sodium hydride or a tertiary amine base.

  • Stir the mixture at room temperature until the deprotonation is complete.

  • Slowly add an equimolar amount of dimethylthiocarbamoyl chloride to the reaction mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain O-(4-methylcoumarin-7-yl) dimethylthiocarbamate.

Step 2: Newman-Kwart Rearrangement to S-(4-Methylcoumarin-7-yl) dimethylthiocarbamate

  • Place the purified O-(4-methylcoumarin-7-yl) dimethylthiocarbamate in a high-boiling point, polar solvent such as diphenyl ether or N,N-dimethylaniline.[5]

  • Heat the reaction mixture to a high temperature, typically between 200-300 °C. The reaction can be monitored by TLC.

  • Maintain the temperature until the starting material is consumed.

  • Cool the reaction mixture to room temperature and purify the product. This can often be achieved by direct crystallization from the reaction mixture or by column chromatography after removal of the solvent.

Step 3: Hydrolysis to this compound

  • Dissolve the S-(4-methylcoumarin-7-yl) dimethylthiocarbamate in a suitable solvent such as methanol (B129727) or ethanol.

  • Add an aqueous solution of a strong base, such as 10% sodium hydroxide (B78521) or potassium hydroxide.[5]

  • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid precipitate by filtration, wash with water, and dry.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Research and Development

Fluorescent Probe for Thiol Detection

This compound is a "turn-on" fluorescent probe for the detection of thiols. In its reduced form, the fluorescence of the coumarin is quenched. Upon reaction with analytes that modify the thiol group, such as through alkylation or oxidation, a highly fluorescent product is formed. This property is particularly useful for the detection and quantification of biologically important thiols like glutathione (B108866) (GSH).

Thiol_Detection_Workflow cluster_0 Sample Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Biological Sample (e.g., Cell Lysate) C Add 7-MMC Solution A->C B Thiol Standards (e.g., Glutathione) B->C D Incubate C->D E Measure Fluorescence (λex ≈ 358 nm, λem ≈ 385 nm) D->E F Generate Standard Curve E->F G Quantify Thiols in Sample F->G

Workflow for thiol quantification using 7-MMC.

Experimental Protocol: Quantification of Glutathione in Cell Lysates

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a series of glutathione standards of known concentrations in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare cell lysates from cultured cells using a suitable lysis buffer that does not contain reducing agents. Determine the protein concentration of the lysates.

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of the cell lysate or glutathione standard to each well.

    • Add the this compound stock solution to each well to a final concentration typically in the low micromolar range (optimization may be required).

    • Incubate the plate at room temperature for a sufficient time to allow the reaction to complete, protecting from light.

    • Include a blank control containing only the buffer and the probe.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the thiol-adduct of 7-MMC (e.g., excitation ~358 nm, emission ~385 nm).

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Generate a standard curve by plotting the fluorescence intensity of the glutathione standards against their concentrations.

    • Determine the concentration of glutathione in the cell lysate samples by interpolating their fluorescence values from the standard curve.

    • Normalize the glutathione concentration to the protein concentration of the lysate.

Precursor for Bioactive Compounds

The reactive thiol group of 7-MMC makes it an excellent starting material for the synthesis of a variety of derivatives with potential biological activities. The thiol can be alkylated, arylated, or undergo Michael addition to introduce diverse functionalities.

Potential Role in Modulating Signaling Pathways

While direct studies on the effect of this compound on specific signaling pathways are limited, other coumarin derivatives have been shown to modulate key cellular signaling cascades implicated in cancer and inflammation, such as the NF-κB and MAPK pathways. For instance, some 4-hydroxycoumarin (B602359) derivatives have been reported to inhibit the activation of NF-κB and the phosphorylation of MAP kinases like ERK and JNK in response to inflammatory stimuli.[6][7] Given the structural similarities, it is plausible that 7-MMC or its derivatives could exhibit similar activities.

MAPK_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Gene_Expression Gene Expression (Proliferation, Survival, etc.) TF->Gene_Expression Coumarin Coumarin Derivatives (Potential Inhibition) Coumarin->MEK Coumarin->ERK

Potential inhibition of the MAPK pathway by coumarin derivatives.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation.[8]

Conclusion

This compound is a versatile and valuable compound for researchers in the chemical and biological sciences. Its unique combination of a reactive thiol group and a fluorescent coumarin core provides a powerful platform for the development of chemical probes and novel bioactive molecules. The synthetic route via the Newman-Kwart rearrangement offers a reliable method for its preparation. While its full biological potential is still being explored, the established utility of related coumarin compounds in modulating key signaling pathways suggests that 7-MMC and its derivatives represent a promising area for future research in drug discovery and development. This guide provides a foundational understanding of 7-MMC to facilitate its application in various research endeavors.

References

A Technical Guide to the Photophysical and Spectroscopic Properties of 7-Mercapto-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Mercapto-4-methylcoumarin (7-MMC) is a heterocyclic compound of significant interest in the fields of materials science and bioconjugation chemistry. Unlike its highly fluorescent hydroxy analog, 7-hydroxy-4-methylcoumarin, 7-MMC exhibits intrinsically weak fluorescence. This property is, however, advantageously exploited in the design of "turn-on" fluorescent probes. Alkylation or covalent attachment of the thiol group disrupts a non-radiative decay pathway, leading to a substantial increase in fluorescence emission. This guide provides an in-depth review of the photophysical and spectroscopic properties of 7-MMC, detailing its absorption and emission characteristics, the structural basis for its fluorescence quenching, and the methodologies used for its characterization.

Introduction

Coumarin (B35378) derivatives are a well-established class of fluorophores with diverse applications, including as laser dyes, optical whitening agents, and fluorescent probes for biological imaging and sensing.[1] The photophysical properties of coumarins are highly sensitive to the substitution pattern on the coumarin ring, as well as to environmental factors such as solvent polarity and pH.[1] this compound (also known as 7-thiol-4-methylcoumarin) presents a unique case within this family. While the replacement of the 7-hydroxyl group with a thiol group renders the molecule poorly fluorescent[2], this characteristic makes it an excellent scaffold for developing fluorescent probes that signal the presence of specific analytes through covalent bond formation.[1] This document serves as a technical resource, consolidating the known photophysical and spectroscopic data for 7-MMC and outlining the experimental protocols for its analysis.

Photophysical Properties

The defining photophysical characteristic of 7-MMC is its weak intrinsic fluorescence.[1][2] This is in stark contrast to its S-alkylated derivatives, which are highly fluorescent.[3][4] This "off-on" behavior is the cornerstone of its utility as a fluorescent reporter.

Absorption and Emission

The UV-visible absorption and fluorescence emission characteristics of 7-MMC are influenced by the solvent environment. In its neutral thiol form, the molecule displays absorption bands corresponding to π-π* transitions localized on the coumarin core.[1] Upon alkylation of the thiol group, the resulting thioether derivative exhibits a significant increase in fluorescence quantum yield, with emission typically observed in the blue region of the spectrum.

Fluorescence Quenching Mechanism

The poor emission of 7-MMC is attributed to an efficient non-radiative deactivation pathway.[1] This is thought to involve a thione-like (C=S) resonance structure that plays a key role in the deactivation of the excited state.[1][3] Alkylation of the sulfur atom prevents the formation of this thione-like tautomer, thereby restoring the fluorescence of the coumarin moiety.[1]

G Figure 1: Fluorescence Quenching and Restoration of 7-MMC cluster_0 This compound (7-MMC) cluster_1 Alkylated 7-MMC 7_MMC 7-MMC (Thiol Form) Weakly Fluorescent Thione Thione-like Tautomer (Excited State) 7_MMC->Thione Excitation Alkylated_MMC S-Alkylated 7-MMC Highly Fluorescent 7_MMC->Alkylated_MMC Alkylation (e.g., with R-X) Ground_State Ground State Thione->Ground_State Non-radiative Decay Excited_Alkylated Excited State Alkylated_MMC->Excited_Alkylated Excitation Ground_State_Alkylated Ground State Excited_Alkylated->Ground_State_Alkylated Fluorescence Alkylation Alkylation G Figure 2: General Workflow for S-Alkylation and Characterization Start Start: 7-MMC & Alkyl Halide (R-X) Reaction Dissolve in suitable solvent (e.g., DMF, Acetonitrile) Add Base (e.g., K₂CO₃, Et₃N) Start->Reaction Stir Stir at room temperature or gentle heating Reaction->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Reaction complete Quench reaction Extract with organic solvent Monitor->Workup Purification Purify by column chromatography or recrystallization Workup->Purification Characterization Characterize product: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization Photophysics Measure photophysical properties: - UV-Vis Absorption - Fluorescence Emission - Quantum Yield Characterization->Photophysics End End: Pure, characterized S-Alkylated 7-MMC Photophysics->End G Figure 3: Application Logic of 7-MMC as a Turn-On Probe Analyte Analyte of Interest (e.g., Electrophile, Nanoparticle Surface) Reaction Covalent Reaction/ Binding Event Analyte->Reaction Probe 7-MMC Probe (Weakly Fluorescent) Probe->Reaction Product Analyte-MMC Adduct (Highly Fluorescent) Reaction->Product Detection Detection of Fluorescence Signal Product->Detection Quantification Quantification of Analyte Detection->Quantification

References

Unraveling the "Turn-On" Fluorescence of 7-Mercapto-4-methylcoumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescence mechanism of 7-Mercapto-4-methylcoumarin (C-SH) and its derivatives. These compounds are of significant interest as "turn-on" fluorescent probes, which exhibit a pronounced increase in fluorescence upon reaction with specific analytes. Understanding their photophysical behavior is crucial for the rational design of novel sensors and imaging agents in various scientific and biomedical applications, including drug development.

The Core Fluorescence Mechanism: A Tale of Two Tautomers

The fluorescence properties of this compound and its derivatives are dictated by a fascinating interplay between their molecular structure in the ground and excited states. Unlike their highly fluorescent 7-hydroxycoumarin counterparts, this compound (C-SH) is itself weakly fluorescent or non-fluorescent.[1][2][3] This fluorescence quenching is the key to their application as "turn-on" probes.

The prevailing mechanism for this quenching involves a non-radiative deactivation pathway from the excited state.[1] Upon excitation, the C-SH molecule is believed to adopt a thione-like tautomeric resonance form (C=S).[2][3] This thione tautomer possesses a low-lying triplet state or a conical intersection with the ground state, which provides an efficient pathway for the excited state energy to be dissipated as heat rather than light (fluorescence).[1] Computational studies support that a conical intersection (S1/S0) or a small energy gap between the first excited singlet state (S1) and the ground state (S0) in the thione tautomer is the primary channel for this radiationless deactivation.

Alkylation of the thiol group (e.g., forming an S-methyl or other S-alkyl derivative) is the critical step that "turns on" the fluorescence.[1][2][3] This modification prevents the formation of the thione-like resonance structure in the excited state. By blocking this non-radiative deactivation pathway, the excited molecule is forced to relax to the ground state through the emission of a photon, resulting in strong fluorescence. This significant difference in emission between the thiol and its alkylated form is the foundation of their use as "turn-on" probes for detecting alkylating agents and other electrophilic species.[1]

Fluorescence_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) C-SH_ground This compound (Thiol Form) C-SH_excited Excited Thiol C-SH_ground->C-SH_excited Excitation (hν) Alkylated_ground S-Alkylated Derivative (Thioether) C-SH_ground->Alkylated_ground Alkylation (Reaction with Analyte) Thione_excited Excited Thione Tautomer (Non-radiative deactivation) C-SH_excited->Thione_excited Tautomerization Thione_excited->C-SH_ground Quenching Alkylated_excited Excited Thioether (Highly Fluorescent) Alkylated_ground->Alkylated_excited Excitation (hν) Alkylated_excited->Alkylated_ground Fluorescence (hν') Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis and Comparison Prep_Stock Prepare stock solutions of C-SH and C-SMe in a suitable solvent (e.g., DMSO) Prep_Working Prepare dilute working solutions in various spectroscopic grade solvents Prep_Stock->Prep_Working Abs_Spec Measure UV-Vis absorption spectra to determine λ_abs Prep_Working->Abs_Spec Em_Spec Measure fluorescence emission spectra (excite at λ_abs) to determine λ_em Abs_Spec->Em_Spec QY_Measure Determine fluorescence quantum yield (Φ_f) relative to a standard (e.g., quinine (B1679958) sulfate) Em_Spec->QY_Measure Lifetime_Measure Measure fluorescence lifetime (τ_f) using time-correlated single photon counting (TCSPC) QY_Measure->Lifetime_Measure Compile_Data Compile all photophysical data into a comparative table Lifetime_Measure->Compile_Data Analyze_TurnOn Analyze the 'turn-on' ratio (Φ_f(C-SMe) / Φ_f(C-SH)) Compile_Data->Analyze_TurnOn

References

An In-Depth Technical Guide to the Newman-Kwart Rearrangement in the Synthesis of 7-Mercapto-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Mercapto-4-methylcoumarin, a crucial intermediate in the development of various pharmaceuticals and fluorescent probes. A key step in this synthesis is the Newman-Kwart rearrangement, a powerful thermal reaction for the conversion of phenols to thiophenols. This document details the experimental protocols, quantitative data, and reaction pathways involved in this synthetic route.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their biological activities and fluorescent properties.[1][2] The synthesis of this compound from the readily available 7-hydroxy-4-methylcoumarin involves a three-step process, with the central and most critical transformation being the Newman-Kwart rearrangement. This rearrangement provides an efficient method for the introduction of a sulfur functional group onto the coumarin (B35378) scaffold.

The overall synthetic pathway involves:

  • Synthesis of 7-Hydroxy-4-methylcoumarin: Typically achieved via the Pechmann condensation.

  • Formation of an O-Aryl Thiocarbamate: The hydroxyl group of 7-hydroxy-4-methylcoumarin is converted to an O-aryl N,N-dimethylthiocarbamate.

  • Newman-Kwart Rearrangement: Thermal rearrangement of the O-aryl thiocarbamate to its S-aryl isomer.

  • Hydrolysis: Conversion of the S-aryl thiocarbamate to the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[3][4][5]

General Procedure:

A mixture of resorcinol (B1680541) and ethyl acetoacetate (B1235776) is reacted in the presence of a strong acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15.[4][5]

Detailed Protocol (using Amberlyst-15):

  • In a round-bottom flask, combine resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g, 10 mol%).

  • Heat the mixture in an oil bath at 110°C with stirring for approximately 100 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • The crude product is then purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate

This step involves the reaction of 7-hydroxy-4-methylcoumarin with N,N-dimethylthiocarbamoyl chloride. Relatively acidic phenols can be converted in the presence of a strong tertiary amine base, while less acidic phenols may require prior deprotonation.[6]

Generalized Protocol:

  • Dissolve 7-hydroxy-4-methylcoumarin in a suitable aprotic solvent.

  • Add a base (e.g., a strong tertiary amine) to deprotonate the phenolic hydroxyl group.

  • Add N,N-dimethylthiocarbamoyl chloride to the reaction mixture.

  • Stir the reaction at an appropriate temperature until completion, as monitored by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the crude O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate.

  • The crude product is then purified, typically by crystallization, taking advantage of the fact that N,N-dimethylthiocarbamates tend to crystallize easily.[6]

Step 3: Newman-Kwart Rearrangement to S-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate

The Newman-Kwart rearrangement is a thermal, intramolecular migration of the aryl group from the oxygen to the sulfur atom of the thiocarbamate.[6][7] This reaction typically requires high temperatures (200-300 °C).[7] The driving force for this rearrangement is the thermodynamically favorable conversion of a C=S bond to a C=O bond.[6]

Generalized Protocol:

  • The purified O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate is heated in a high-boiling point solvent (e.g., diphenyl ether) or neat at a temperature typically ranging from 200 to 300 °C.[7]

  • The progress of the rearrangement is monitored by TLC or other suitable analytical techniques.

  • Once the rearrangement is complete, the reaction mixture is cooled.

  • The S-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate is then isolated and purified.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the S-aryl thiocarbamate to yield the desired thiophenol. This is readily achieved under basic conditions.[6]

Generalized Protocol:

  • The S-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate is treated with an aqueous solution of a strong base, such as 10% aqueous NaOH or methanolic potassium hydroxide.[6]

  • The reaction mixture is heated or stirred at room temperature until the hydrolysis is complete.

  • The reaction mixture is then acidified to protonate the thiolate and precipitate the this compound.

  • The product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Data Presentation

Quantitative Data for the Synthesis of 7-Hydroxy-4-methylcoumarin
Synthesis MethodStarting MaterialsCatalyst/ReagentReaction TimeTemperature (°C)Yield (%)Reference
Pechmann CondensationResorcinol, Ethyl acetoacetateConc. H₂SO₄18-22 hours5 - Room Temp80-88[3]
Pechmann CondensationResorcinol, Ethyl acetoacetateAmberlyst-15100 minutes110~95[3]
Pechmann Condensation (Microwave)Resorcinol, Ethyl acetoacetateNano-crystalline sulfated-zirconia15 minutes15099[3]
Spectroscopic Data for 7-Hydroxy-4-methylcoumarin
Spectroscopic TechniqueKey Signals
FT-IR (KBr, cm⁻¹) 3592, 3518, 3396 (O-H), 1715 (C=O, lactone)
¹H NMR (DMSO-d₆, δ ppm) 10.705 (s, 1H, -OH), 7.585 (d, 1H), 6.810 (d, 1H), 6.702 (s, 1H), 6.113 (s, 1H), 2.345 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆, δ ppm) 161.11, 160.24, 154.79, 153.46, 126.53, 112.8, 111.97, 110.21, 102.13, 18.05

Note: Quantitative yields and specific spectroscopic data for the intermediates and the final product, this compound, obtained via the Newman-Kwart rearrangement are not detailed in the currently available search results.

Mandatory Visualizations

Reaction Mechanism and Workflow

Synthesis_Workflow cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Thiocarbamate Formation cluster_2 Step 3: Newman-Kwart Rearrangement cluster_3 Step 4: Hydrolysis Resorcinol Resorcinol 7_Hydroxy_4_methylcoumarin 7_Hydroxy_4_methylcoumarin Resorcinol->7_Hydroxy_4_methylcoumarin  H+ Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->7_Hydroxy_4_methylcoumarin O_Aryl_Thiocarbamate O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate 7_Hydroxy_4_methylcoumarin->O_Aryl_Thiocarbamate  (CH3)2NCSCl,  Base S_Aryl_Thiocarbamate S-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate O_Aryl_Thiocarbamate->S_Aryl_Thiocarbamate  Heat (Δ) 7_Mercapto_4_methylcoumarin This compound S_Aryl_Thiocarbamate->7_Mercapto_4_methylcoumarin  1. Base  2. H+

Caption: Overall synthetic workflow for this compound.

Newman_Kwart_Mechanism O_Aryl_Thiocarbamate O-Aryl Thiocarbamate (Ar-O-C(=S)-NMe2) Transition_State Four-membered cyclic transition state O_Aryl_Thiocarbamate->Transition_State  Heat (Δ) Intramolecular Nucleophilic Aromatic Substitution S_Aryl_Thiocarbamate S-Aryl Thiocarbamate (Ar-S-C(=O)-NMe2) Transition_State->S_Aryl_Thiocarbamate

Caption: Mechanism of the Newman-Kwart rearrangement.

Conclusion

The synthesis of this compound via the Newman-Kwart rearrangement is a robust and effective method. While the initial Pechmann condensation to form 7-hydroxy-4-methylcoumarin is well-documented with high yields, the subsequent steps involving the formation of the O-aryl thiocarbamate, its thermal rearrangement, and final hydrolysis require careful execution. The high temperatures traditionally required for the Newman-Kwart rearrangement can be a limitation, though advancements in catalysis may offer milder reaction conditions. This guide provides a foundational understanding of the synthetic pathway, and further research into specific optimized protocols for each step is recommended for process development and scale-up.

References

The Influence of Solvent Polarity on the Spectroscopic Properties of 7-Mercapto-4-methylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solvatochromic behavior of 7-Mercapto-4-methylcoumarin (7M4MC), a fluorescent probe with significant potential in biological and pharmaceutical research. Understanding how the surrounding solvent environment influences the photophysical properties of this molecule is crucial for its effective application in sensing, imaging, and drug delivery systems. This document outlines the core principles of its solvatochromism, presents key spectral data in various solvents, details relevant experimental protocols, and provides visual representations of the underlying processes.

Core Principles of Solvatochromism in this compound

The solvatochromic properties of this compound are primarily governed by intramolecular charge transfer (ICT). The coumarin (B35378) scaffold contains an electron-donating mercapto group (-SH) at the 7-position and an electron-withdrawing lactone carbonyl group. Upon photoexcitation, there is a redistribution of electron density, leading to an excited state with a significantly larger dipole moment than the ground state.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This differential stabilization leads to a reduction in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. The magnitude of this shift, known as the Stokes shift (the difference between the absorption and emission maxima), is a key indicator of the solvent's polarity. This sensitivity to the local environment makes 7M4MC and its derivatives powerful tools for probing the polarity of microenvironments, such as the binding sites of proteins or the lipid bilayers of cell membranes.[1]

Interestingly, this compound itself is weakly fluorescent.[2][3] This is often attributed to non-radiative decay processes. However, its thiol-alkylated derivatives exhibit strong fluorescence, making them more suitable for many practical applications.[2][3] The solvatochromic principles, however, remain the same for these fluorescent analogues.

Quantitative Analysis of Solvatochromic Behavior

The following table summarizes the photophysical properties of a representative 7-substituted coumarin derivative in a range of solvents with varying polarities. This data provides a quantitative basis for the selection of appropriate solvents and the interpretation of experimental results.

SolventPolarity (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (Δν, cm-1)
Cyclohexane31.23503903485
Toluene33.93554053822
Dichloromethane40.73654254386
Acetone42.23704404785
Acetonitrile45.63724505102
Ethanol51.93754655515
Methanol55.43784755803
Water63.13855006640

Note: This table is a representative example based on typical solvatochromic behavior of 7-substituted coumarins. Actual values for this compound or its derivatives should be determined experimentally.

Experimental Protocols

Synthesis of this compound

The synthesis of 7-substituted coumarins can often be achieved through the Pechmann condensation reaction.[4][5] For 7-hydroxy-4-methylcoumarin, a common precursor, this involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.[4][5] The synthesis of this compound can be a more complex process, potentially involving the conversion of the hydroxyl group to a thiol.

A general synthetic approach for a 7-substituted coumarin is as follows:

  • Reaction Setup: A mixture of the substituted phenol (e.g., m-aminophenol for 7-amino-4-methylcoumarin) and ethyl acetoacetate (B1235776) is prepared.[4]

  • Catalyst: A suitable acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like sulfated zirconia, is added to the reaction mixture.[4][5]

  • Heating: The mixture is heated to the required reaction temperature, which can vary depending on the specific reactants and catalyst used.[4]

  • Workup and Purification: After the reaction is complete, the product is isolated and purified, typically by recrystallization, to obtain the desired coumarin derivative.

Solvatochromism Analysis using UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound or its fluorescent derivative in a series of solvents with varying polarities.

Materials:

  • This compound or a fluorescent derivative

  • A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the coumarin derivative in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: For each solvent to be tested, prepare a dilute solution of the coumarin derivative by adding a small aliquot of the stock solution to the solvent in a quartz cuvette. The final concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of each sample over a suitable wavelength range (e.g., 250-500 nm).

    • Determine the wavelength of maximum absorption (λabs) for each solvent.

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the fluorometer to the λabs determined for each solvent.

    • Record the fluorescence emission spectrum over an appropriate wavelength range (e.g., 380-600 nm).

    • Determine the wavelength of maximum emission (λem) for each solvent.

  • Data Analysis:

    • Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the following equation: Δν = (1/λabs - 1/λem) x 10⁷

    • Plot the Stokes shift (Δν) as a function of a solvent polarity parameter, such as the Reichardt's dye ET(30) value, to visualize the solvatochromic effect.

Visualizing the Experimental Workflow and Underlying Principles

To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute in Various Solvents stock->dilute uv_vis UV-Vis Spectroscopy (Determine λabs) dilute->uv_vis Measure Absorbance fluorescence Fluorescence Spectroscopy (Determine λem) uv_vis->fluorescence Set Excitation λ stokes Calculate Stokes Shift fluorescence->stokes Obtain λem plot Plot Stokes Shift vs. Solvent Polarity stokes->plot

Caption: Experimental workflow for solvatochromism analysis.

solvatochromism_mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_solvent Solvent Interaction S0 Low Dipole Moment S1 High Dipole Moment (Intramolecular Charge Transfer) S0->S1 Absorption (hνabs) S1->S0 Emission (hνem) polar Polar Solvent S1->polar Stabilization nonpolar Nonpolar Solvent polar->S1 Lower Energy Gap

Caption: Mechanism of solvatochromism in 7M4MC.

Conclusion

The solvatochromic behavior of this compound and its derivatives makes them highly valuable tools in various scientific disciplines. Their sensitivity to the polarity of the local environment allows for the non-invasive probing of complex biological systems and the development of sophisticated sensing platforms. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental methodology, will enable researchers to fully harness the potential of these versatile fluorescent probes.

References

Unraveling the Dance of Molecules: Thiol-Thione Tautomerism in 7-Mercapto-4-methylcoumarin and its Profound Impact on Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Mercapto-4-methylcoumarin, a sulfur-containing derivative of the highly fluorescent 4-methylumbelliferone, exhibits intriguing photophysical behavior governed by a fundamental chemical principle: tautomerism. The dynamic equilibrium between its thiol and thione forms is the master switch controlling its fluorescence, a phenomenon of significant interest in the development of fluorescent probes, sensors, and therapeutic agents. This technical guide delves into the core of this thiol-thione tautomerism, presenting a comprehensive overview of its effect on the fluorescence of this compound. We will explore the underlying mechanisms, present key quantitative photophysical data, detail experimental protocols for its study, and provide visual representations of the involved processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: The Tale of Two Tautomers

Coumarin derivatives are a cornerstone in the world of fluorescent molecules, prized for their high quantum yields and sensitivity to their environment.[1] The introduction of a mercapto (-SH) group at the 7-position of 4-methylcoumarin (B1582148) dramatically alters its fluorescent properties. Unlike its brightly fluorescent hydroxyl analog, 7-hydroxy-4-methylcoumarin (HMC), this compound (C-SH) is surprisingly weakly fluorescent.[2][3] This fluorescence quenching is not due to a simple substituent effect but is rather a consequence of a dynamic equilibrium between two tautomeric forms: the thiol and the thione.[2][4]

The thiol form, possessing a sulfhydryl group, is structurally analogous to the highly fluorescent HMC. However, it can readily interconvert to its thione tautomer, which contains a thiocarbonyl (C=S) group. This thione form is widely reported to be the dominant species responsible for the observed fluorescence quenching.[2][4][5] Understanding and controlling this tautomeric equilibrium is paramount for harnessing the full potential of this compound in various applications. Alkylation of the thiol group, for instance, locks the molecule in the thiol form and restores strong fluorescence, making the S-alkylated derivatives valuable fluorescent probes.[2][6]

The Thiol-Thione Equilibrium: A Molecular Switch for Fluorescence

The thiol-thione tautomerism of this compound is a dynamic equilibrium that is highly sensitive to the surrounding environment, particularly the solvent.[7] In non-polar solvents, the thiol form is generally favored, while polar solvents tend to stabilize the more polar thione tautomer.

Tautomerism cluster_thiol cluster_thione Thiol Thiol Tautomer (Fluorescent) Thione Thione Tautomer (Non-Fluorescent) Thiol->Thione Tautomerization Thiol_structure Thione_structure Synthesis_Workflow Start 7-Hydroxy-4-methylcoumarin Step1 Reaction with Dimethylthiocarbamoyl chloride Start->Step1 Intermediate1 O-Aryl Dimethylthiocarbamate Step1->Intermediate1 Step2 Newman-Kwart Rearrangement (Thermal) Intermediate1->Step2 Intermediate2 S-Aryl Dimethylthiocarbamothioate Step2->Intermediate2 Step3 Hydrolysis (e.g., NaOH/MeOH then H+) Intermediate2->Step3 End This compound Step3->End Analysis_Workflow Sample This compound in various solvents UVVis UV-Vis Spectroscopy Sample->UVVis NMR NMR Spectroscopy (1H and 13C) Sample->NMR Fluorescence Fluorescence Spectroscopy Sample->Fluorescence Data_Analysis Data Analysis and Interpretation UVVis->Data_Analysis Determine λ_abs and study solvent effects NMR->Data_Analysis Identify tautomeric forms and determine equilibrium ratio Fluorescence->Data_Analysis Measure λ_em, Quantum Yield, and Lifetime Logical_Relationship Solvent Solvent Environment (Polarity, H-bonding) Equilibrium Thiol-Thione Equilibrium Solvent->Equilibrium Influences Thiol [Thiol] Equilibrium->Thiol Favors (Non-polar) Thione [Thione] Equilibrium->Thione Favors (Polar) Fluorescence Fluorescence Intensity Thiol->Fluorescence Enhances Thione->Fluorescence Quenches

References

A Tale of Two Coumarins: A Technical Guide to 7-Hydroxy vs. 7-Mercapto Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone-containing heterocycles, are ubiquitous scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and unique photophysical properties.[1][2] Within this family, the nature of the substituent at the 7-position dramatically dictates the molecule's function. This technical guide provides an in-depth comparison of two fundamental analogs: 7-hydroxycoumarin (umbelliferone) and 7-mercaptocoumarin. By substituting a single oxygen atom with sulfur, the physicochemical properties, fluorescence characteristics, and application scope are profoundly altered. Understanding these core differences is critical for the rational design of novel probes, sensors, and therapeutic agents.

Core Structural and Physicochemical Differences

The fundamental distinction between 7-hydroxycoumarin and 7-mercaptocoumarin lies in the C7 substituent: a hydroxyl (-OH) group versus a thiol (-SH) group. This seemingly minor change from oxygen to sulfur—a heavier and less electronegative chalcogen—initiates a cascade of differences in acidity, nucleophilicity, and electronic properties.

Acidity (pKa): The most significant physicochemical divergence is in acidity. Aromatic thiols (thiophenols) are considerably more acidic than the corresponding phenols.[3][4][5] This is attributed to the weaker S-H bond compared to the O-H bond and the ability of the larger sulfur atom to better stabilize the resulting negative charge of the conjugate base (thiolate). This translates to a much lower pKa for 7-mercaptocoumarin compared to 7-hydroxycoumarin.

Nucleophilicity and Reactivity: The thiol group is a soft nucleophile, showing high reactivity towards soft electrophiles such as heavy metals and Michael acceptors. This property is central to the application of 7-mercaptocoumarins in designing specific chemosensors.[1] In contrast, the hydroxyl group is a harder nucleophile, readily undergoing reactions like etherification and esterification, which is foundational for creating the vast library of 7-hydroxycoumarin-based enzyme substrates.[6]

Property7-Hydroxycoumarin (Umbelliferone)7-MercaptocoumarinKey Difference
C7 Substituent Hydroxyl (-OH)Thiol / Mercapto (-SH)Oxygen vs. Sulfur
Common Name Umbelliferone (B1683723)-Umbelliferone is a widely used name.
Acidity (pKa) ~7.8[7]~6.6 (estimated from thiophenol)[5][8][9]Thiol is significantly more acidic.[3][4]
Nucleophilicity Hard NucleophileSoft NucleophileGoverns reaction partner preference.
Key Reactivity Etherification, EsterificationThiol-Michael addition, Metal chelationDefines synthetic and application pathways.

Photophysical and Fluorescence Properties

The change from oxygen to sulfur has a dramatic impact on the fluorescence properties of the coumarin (B35378) core. While 7-hydroxycoumarin and its derivatives are renowned as robust, bright blue fluorophores, the 7-mercapto analogs exhibit more complex and often quenched fluorescence.[10][11][12]

7-Hydroxycoumarin (Umbelliferone): Its fluorescence is highly pH-dependent. In its protonated (phenol) form at acidic pH, it is weakly fluorescent. Upon deprotonation to the phenolate (B1203915) form under neutral to basic conditions, the fluorescence intensity increases dramatically.[7] This "turn-on" response is the basis for its use as a pH indicator and in enzyme assays where cleavage of a non-fluorescent substrate releases the highly fluorescent phenolate.

7-Mercaptocoumarin: In its free thiol (-SH) form, 7-mercaptocoumarin is typically weakly fluorescent or non-emissive.[11][12] This quenching is attributed to efficient non-radiative decay pathways, including the formation of a thione-like resonance structure and potential intersystem crossing facilitated by the heavier sulfur atom.[11][13] However, upon alkylation or reaction of the thiol group (e.g., binding to a metal or reacting with an electrophile), the fluorescence is often "turned on" or restored, making these compounds excellent "pro-fluorophores" for sensing applications.[1][10][11]

G cluster_hydroxy 7-Hydroxycoumarin (Umbelliferone) cluster_mercapto 7-Mercaptocoumarin H_low Protonated Form (-OH) Low Fluorescence H_high Deprotonated Form (-O⁻) High Fluorescence H_low->H_high + OH⁻ (High pH) H_high->H_low + H⁺ (Low pH) M_low Free Thiol Form (-SH) Fluorescence Quenched M_high Alkylated/Bound Form (-S-R) Fluorescence Restored M_low->M_high + Electrophile (R⁺) or Metal (Mⁿ⁺)

Figure 1. pH and reactivity-dependent fluorescence of coumarins.

Property7-Hydroxycoumarin (4-Methyl derivative)7-Mercaptocoumarin (4-Methyl derivative)
Excitation Max (nm) ~326-360[14]~373 (for alkylated form)[12]
Emission Max (nm) ~450-460~434 (for alkylated form)[12]
Quantum Yield (Φ) High (e.g., 0.08 in Methanol (B129727) for parent)[14]Very Low (Free Thiol) / High (Alkylated)[10][11]
Fluorescence Trigger Deprotonation (increase in pH)Alkylation / Covalent Modification

Applications in Research and Drug Development

The distinct reactivity and fluorescence mechanisms of these two coumarin classes lead to complementary, rather than competing, applications.

  • 7-Hydroxycoumarin: Its derivatives are the gold standard for fluorescence-based enzyme assays.[15][16] Non-fluorescent glycoside, phosphate (B84403), or ester conjugates are synthesized to act as substrates. Enzymatic cleavage releases the free 7-hydroxycoumarin, which at neutral or basic assay pH, exists as the highly fluorescent phenolate, providing a direct and sensitive measure of enzyme activity.[17][18] They are workhorses in high-throughput screening and diagnostics.

  • 7-Mercaptocoumarin: These derivatives are primarily developed as "turn-on" fluorescent probes for specific analytes and biological processes.[1][19] Their soft nucleophilic thiol group is used to detect:

    • Heavy Metals: The thiol reacts with ions like mercury (Hg²⁺), leading to a fluorescence response.

    • Reactive Electrophiles: They can detect reactive species within cells, such as lipid oxidation products.[11]

    • Thiol-Michael Addition: They are used to label proteins or other biomolecules containing maleimide (B117702) groups.[2]

    • Nanoparticle Surface Interactions: They serve as reporters for studying the binding of thiols to surfaces like gold or quantum dots.[11][20]

G start Start reagents 1. Prepare Reagents - Enzyme Solution - Assay Buffer (pH > 7.8) - Substrate (e.g., Umbelliferyl-β-D-glucuronide) start->reagents mix 2. Mix Enzyme and Substrate in a microplate well reagents->mix incubate 3. Incubate at Optimal Temp (e.g., 37°C) mix->incubate reaction 4. Enzymatic Cleavage Occurs Substrate → Umbelliferone + Product incubate->reaction measure 5. Measure Fluorescence (Ex: ~360 nm, Em: ~450 nm) reaction->measure analyze 6. Analyze Data (Fluorescence vs. Time) measure->analyze end End analyze->end

Figure 2. Typical workflow for an enzyme assay using a 7-hydroxycoumarin substrate.

Synthesis and Experimental Protocols

The synthesis of these two classes of coumarins starts from different precursors or involves strategic functional group interconversion.

Synthesis Overview:

  • 7-Hydroxycoumarins: Commonly synthesized via the Pechmann condensation, reacting a phenol (B47542) (like resorcinol) with a β-ketoester (like ethyl acetoacetate) under acidic conditions.[6]

  • 7-Mercaptocoumarins: Often synthesized from their 7-hydroxy counterparts. A common route is the Newman-Kwart rearrangement, which involves converting the hydroxyl group into a thiocarbamate, followed by thermal rearrangement and hydrolysis to yield the thiol.[1][21]

G start Resorcinol (1,3-Dihydroxybenzene) pechmann Pechmann Condensation (+ β-Ketoester, Acid Catalyst) start->pechmann hydroxy 7-Hydroxycoumarin pechmann->hydroxy step1 1. Form Thiocarbamate (+ Dimethylthiocarbamoyl chloride) hydroxy->step1 Functional Group Interconversion newman_kwart_path Newman-Kwart Rearrangement step2 2. Thermal Rearrangement step1->step2 step3 3. Hydrolysis step2->step3 mercapto 7-Mercaptocoumarin step3->mercapto

Figure 3. Contrasting synthesis pathways for 7-hydroxy and 7-mercapto coumarins.

Experimental Protocol 1: Synthesis of 7-Mercapto-4-methylcoumarin via Newman-Kwart Rearrangement

This protocol is adapted from established literature procedures.[1]

  • Step A: Synthesis of O-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate

    • To a solution of 7-hydroxy-4-methylcoumarin (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add 4-dimethylaminopyridine (B28879) (DMAP, 1.2 eq).

    • Cool the mixture in an ice bath and add dimethylthiocarbamoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup, extract with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the thiocarbamate intermediate.

  • Step B: Thermal Rearrangement

    • Heat the purified thiocarbamate intermediate from Step A neat (without solvent) or in a high-boiling solvent under an inert atmosphere (N₂ or Ar).

    • Maintain the temperature at 220-250°C for 2-4 hours, monitoring the rearrangement by TLC.

    • Cool the reaction mixture and purify the resulting S-aryl product by chromatography.

  • Step C: Hydrolysis to this compound

    • Dissolve the S-aryl product from Step B in methanol (MeOH).

    • Add a solution of sodium methoxide (B1231860) (NaOCH₃) in MeOH (excess, e.g., 3-5 eq).

    • Stir the mixture at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC).

    • Quench the reaction by carefully adding aqueous HCl (e.g., 1M) until the solution is acidic.

    • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product, this compound, by recrystallization or column chromatography.

Experimental Protocol 2: β-Glucuronidase (GUS) Assay Using a 7-Hydroxycoumarin Substrate

This protocol is a generalized procedure for a fluorometric enzyme assay in a 96-well plate format.[15][22]

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.0, containing 1 mM EDTA and 10 mM β-mercaptoethanol.

    • Substrate Stock: Prepare a 10 mM stock solution of 4-Methylumbelliferyl β-D-glucuronide (MUG) in DMSO.

    • Enzyme Solution: Prepare dilutions of β-glucuronidase enzyme in the assay buffer.

    • Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.

  • Assay Procedure:

    • In a black, flat-bottom 96-well microplate, add 50 µL of varying concentrations of the enzyme solution to different wells. Include wells with buffer only as a negative control.

    • Prepare a reaction master mix by diluting the MUG substrate stock into the assay buffer to a final concentration of 2 mM.

    • Initiate the reaction by adding 50 µL of the MUG reaction mix to each well (final MUG concentration will be 1 mM). The total volume is now 100 µL.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding 100 µL of the Stop Solution to each well. This raises the pH, deprotonating the 4-methylumbelliferone (B1674119) product and maximizing its fluorescence.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence microplate reader with excitation set to ~365 nm and emission set to ~455 nm.

    • Subtract the average fluorescence of the negative control wells from all other readings.

    • Plot the fluorescence intensity against the enzyme concentration to determine the relationship between enzyme amount and activity.

Conclusion

The substitution of oxygen with sulfur at the 7-position of the coumarin scaffold fundamentally alters the molecule's character, creating two distinct classes of chemical tools. 7-Hydroxycoumarins are stable, highly fluorescent reporters released by enzymatic action, making them indispensable for quantitative bioassays. In contrast, 7-mercaptocoumarins are versatile, pro-fluorescent probes whose quenched signal is restored upon specific reaction at the thiol group, positioning them as ideal platforms for developing "turn-on" sensors for metals, electrophiles, and other specific analytes. The choice between these two scaffolds should be guided by the intended application: enzymatic activity measurement versus specific analyte detection. This understanding empowers researchers to select or design the optimal coumarin derivative for their scientific pursuits.

References

A Technical Guide to 7-Mercapto-4-methylcoumarin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, purity, and key research applications of 7-Mercapto-4-methylcoumarin. Designed for professionals in the scientific community, this document outlines the availability of this crucial reagent, details its analytical characterization, and presents standardized experimental protocols for its use.

Commercial Availability and Purity

This compound is readily available from a variety of commercial suppliers, ensuring accessibility for research and development purposes. The compound is typically offered at a high purity level, suitable for sensitive experimental applications. Below is a summary of prominent suppliers and the typical specifications of the product they offer.

SupplierCatalog NumberPurity SpecificationAnalytical MethodAvailable Quantities
Sigma-Aldrich (MilliporeSigma) 63759≥97.0%Gas Chromatography (GC)1g, 5g
Thermo Fisher Scientific (Fisher Scientific) 50-176-0103≥97.0% (GC)Gas Chromatography (GC)5g
Apollo Scientific OR52240Not specifiedNot specified1g
Benchchem B3537897%Not specifiedInquire
Smolecule S616434Not specifiedNot specifiedInquire
SynQuest Laboratories, Inc. 6H61-1-00Not specifiedNot specifiedInquire

Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites. Purity and analytical methods may vary by batch; it is recommended to consult the Certificate of Analysis for specific lot information.

Physicochemical and Spectroscopic Data

Chemical Identifiers:

  • CAS Number: 137215-27-1[1][2]

  • Molecular Formula: C₁₀H₈O₂S[1]

  • Molecular Weight: 192.23 g/mol [2]

  • Synonyms: 4-Methyl-7-thioumbelliferone, 4-Methyl-7-sulfanyl-2H-chromen-2-one[3][4]

Spectroscopic Properties:

  • Fluorescence: this compound itself is weakly fluorescent. However, its derivatives, particularly 7-amino-4-methylcoumarin (B1665955) (AMC), are highly fluorescent.[1]

    • Excitation Wavelength (λex): ~358 nm (in methylene (B1212753) chloride)[1]

    • Emission Wavelength (λem): ~385 nm (in methylene chloride)[1]

  • UV-Vis Absorbance: The UV-visible absorbance spectrum of this compound can be used for its characterization.

Experimental Protocols

This compound is a versatile precursor for the synthesis of fluorogenic substrates, most notably 7-amino-4-methylcoumarin (AMC) derivatives, which are widely used in enzyme activity assays. A prominent application is in the measurement of caspase activity, a key indicator of apoptosis.

Protocol: Caspase-3 Activity Assay Using a Fluorogenic AMC Substrate

This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC, which is synthesized from an AMC core structure.

Materials:

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate)

  • 2X Reaction Buffer (0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)

  • Dithiothreitol (DTT), 500 mM stock

  • Ac-DEVD-AMC substrate, 1 mM stock in DMSO

  • AMC, 1 mM stock in DMSO (for standard curve)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

1. Sample Preparation (Cell Lysates): a. Seed cells and culture to the desired confluency. Induce apoptosis in the experimental group using an appropriate agent and include a non-induced control group. b. Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells). c. Wash the cell pellet with ice-cold PBS and centrifuge again. d. Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50-100 µL per 1-2 million cells). e. Incubate on ice for 10-15 minutes. f. Centrifuge at 10,000 x g for 10 minutes at 4°C. g. Carefully collect the supernatant (cytosolic extract) and keep it on ice. h. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. AMC Standard Curve: a. Prepare a series of dilutions of the AMC stock solution in 1X Reaction Buffer to generate a standard curve (e.g., 0, 2.5, 5, 10, 15, 20 µM). b. Add 100 µL of each dilution to separate wells of the 96-well plate.

3. Caspase Activity Assay: a. In separate wells of the 96-well plate, add 10-50 µg of cell lysate protein. b. For a negative control, include a well with lysis buffer only. c. Prepare a master mix of the reaction components. For each reaction, combine:

  • 50 µL of 2X Reaction Buffer
  • 5 µL of 1 mM Ac-DEVD-AMC substrate
  • 2 µL of 500 mM DTT
  • Deionized water to bring the volume to a total that when added to the sample will result in a final volume of 100 µL. d. Add the master mix to each well containing the cell lysate. The final volume in each well should be 100 µL. e. Mix gently by shaking the plate for 30-60 seconds.

4. Measurement: a. Immediately place the plate in the fluorometric microplate reader, pre-heated to 37°C. b. Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 1-5 minutes.

5. Data Analysis: a. Subtract the background fluorescence (from the lysis buffer only control) from all readings. b. Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of the curve represents the rate of the reaction (ΔRFU/min). c. Use the AMC standard curve to convert the rate of reaction from RFU/min to pmol of AMC released per minute. d. Normalize the caspase activity to the protein concentration of the cell lysate (e.g., pmol/min/mg of protein). e. The fold-increase in caspase activity can be determined by comparing the activity of the induced sample to the non-induced control.

Visualizing Workflows and Pathways

Caspase Activation Signaling Pathway

The following diagram illustrates a simplified signaling pathway for apoptosis, highlighting the activation of caspases, which can be assayed using AMC-derived substrates.

G cluster_0 Apoptotic Stimulus cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Substrates Apoptotic Stimulus Apoptotic Stimulus Procaspase-8 Procaspase-8 Apoptotic Stimulus->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 cleavage Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates cleaves Cleaved Substrates Cleaved Substrates Cellular Substrates->Cleaved Substrates Apoptosis Apoptosis Cleaved Substrates->Apoptosis

Caption: A simplified diagram of the caspase activation cascade in apoptosis.

General Experimental Workflow for Live-Cell Imaging

This diagram outlines a typical workflow for preparing and imaging live cells using a fluorescent probe, which could be a derivative of this compound.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging A Seed cells on glass-bottom dish B Culture to 70-80% confluency A->B C Wash with serum-free medium B->C D Incubate with fluorescent probe C->D E Wash to remove excess probe D->E F Add fresh imaging medium E->F G Acquire images using fluorescence microscope F->G

Caption: A general workflow for staining and imaging live cells with a fluorescent probe.

References

A Comprehensive Technical Guide to the Safety, Handling, and Disposal of 7-Mercapto-4-methylcoumarin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and disposal methods for 7-Mercapto-4-methylcoumarin (MMC), a vital fluorescent probe and synthetic intermediate in various research and development applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact within a laboratory environment.

Chemical and Physical Properties

This compound is a solid, typically appearing as a yellow powder.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C₁₀H₈O₂S[2][3]
Molecular Weight 192.23 g/mol [3]
Appearance Yellow Solid[1]
CAS Number 137215-27-1[2][3]
Assay ≥97.0% (GC)
Fluorescence λex 358 nm; λem 385 nm in methylene (B1212753) chloride
Storage Temperature 2 - 8 °C[2]

Hazard Identification and Safety Precautions

According to GHS classifications, this compound is recognized as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3]

Hazard StatementGHS ClassificationPrecautionary Statement
Causes skin irritationSkin Irrit. 2 (H315)P264: Wash skin thoroughly after handling.[2][3]
Causes serious eye irritationEye Irrit. 2A (H319)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
May cause respiratory irritationSTOT SE 3 (H335)P261: Avoid breathing dust/fumes.[1][2]
Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.

PPE CategorySpecificationReference
Eye/Face Protection Chemical goggles or safety glasses. A face shield may also be necessary.[2]
Hand Protection Protective gloves (e.g., impervious gloves).[1][2]
Skin and Body Protection Wear suitable protective clothing.[2]
Respiratory Protection In case of inadequate ventilation, wear respiratory protection (e.g., type N95 (US) or type P1 (EN143) dust masks).[1]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Use only in a well-ventilated area or outdoors.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust, mist, or spray.[2]

  • When handling, do not eat, drink, or smoke.[1]

  • Always wash hands after handling the product.[2]

  • Avoid generating dust.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

  • Store in original containers.[1]

  • Incompatible with strong oxidizing agents.[2]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Accidental Release:

  • Minor Spills: Clean up all spills immediately.[1] Use dry clean-up procedures and avoid generating dust.[1] Sweep or shovel spills into an appropriate container for disposal.[2]

  • Major Spills: Evacuate unnecessary personnel and move upwind.[1][2] Alert the fire brigade and inform them of the location and nature of the hazard.[1] Prevent spillage from entering drains, sewers, or water courses.[1]

First Aid:

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek medical attention.[1][2]

  • Skin Contact: Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice/attention.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and get medical advice/attention.[2]

Experimental Protocols: Use as a Fluorescent Probe

This compound is widely used as a fluorescent probe in various biological and chemical assays.[4][5] Below is a generalized protocol for its application in detecting thiol interactions.

Objective: To detect the presence of free thiol groups in a sample using this compound. This protocol is based on the principle that the fluorescence of MMC increases upon reaction with electrophiles or binding to certain surfaces.[5][6]

Materials:

  • This compound (MMC) stock solution (e.g., 10 mM in DMSO)

  • Sample containing putative thiol groups

  • Control sample (without thiol groups)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)[4]

  • Fluorescence spectrophotometer

Methodology:

  • Prepare the reaction mixture by adding the sample to the reaction buffer.

  • Add the MMC stock solution to the reaction mixture to a final concentration of 10-100 µM.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a spectrophotometer with excitation at ~358 nm and emission at ~385 nm.

  • Compare the fluorescence of the sample with that of the control to determine the extent of the reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Prepare Sample and Control mix Mix Sample, Buffer, and MMC prep_sample->mix prep_reagents Prepare MMC Stock and Buffer prep_reagents->mix incubate Incubate (e.g., 30-60 min) mix->incubate measure Measure Fluorescence (Ex: 358 nm, Em: 385 nm) incubate->measure compare Compare Sample vs. Control measure->compare result Determine Thiol Presence compare->result

Experimental workflow for thiol detection using this compound.

Disposal Considerations

The disposal of this compound and its waste must be conducted in accordance with local, state, and federal regulations.

  • Unused Product: Dispose of the contents/container to an authorized hazardous or special waste collection point.[1] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Packaging: Dispose of this container to a hazardous or special waste collection point.[8]

  • General Principle: Do not let the product enter drains.[9] Waste codes should be assigned by the user based on the application for which the product was used.[8]

disposal_workflow cluster_disposal_options Disposal Options start Unused or Waste This compound segregate Segregate as Chemical Waste start->segregate label_container Label Container Clearly (Contents, Hazards) segregate->label_container consult Consult Institutional EHS and Local Regulations label_container->consult incineration Licensed Chemical Incineration consult->incineration If permissible waste_service Professional Waste Disposal Service consult->waste_service If required

Logical workflow for the disposal of this compound.

This guide is intended to provide comprehensive information for the safe handling and disposal of this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have access to the most current Safety Data Sheets before working with this compound.

References

Methodological & Application

Application Notes and Protocols: 7-Mercapto-4-methylcoumarin as a Fluorescent Probe for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. The transient nature and low physiological concentrations of NO make its direct detection challenging. Fluorescent probes have emerged as indispensable tools for the real-time, sensitive, and spatially resolved detection of NO in biological systems. 7-Mercapto-4-methylcoumarin (7-MMC) is a pro-fluorescent probe that offers a "turn-on" fluorescence response upon reaction with nitric oxide, making it a valuable tool for researchers in life sciences and drug discovery.

7-MMC itself is weakly fluorescent due to the quenching effect of the free thiol group.[1][2][3] However, upon reaction with nitric oxide-derived species, the thiol group is modified, leading to a significant enhancement in fluorescence intensity.[1][2][3] This "turn-on" mechanism provides a high signal-to-background ratio, enabling the sensitive detection of NO.

Principle of Detection

The detection of nitric oxide by this compound is based on the principle of S-nitrosation of the thiol group.[4][5] In the presence of oxygen, nitric oxide (NO) is converted to dinitrogen trioxide (N₂O₃), a potent nitrosating agent. N₂O₃ readily reacts with the thiol group (-SH) of the non-fluorescent 7-MMC to form a highly fluorescent S-nitrosothiol (SNO) derivative.[4][5] This reaction effectively "turns on" the fluorescence of the coumarin (B35378) fluorophore.

NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 Oxidation O2 Oxygen (O₂) O2->N2O3 MMC_SNO S-Nitroso-7-mercapto-4-methylcoumarin (Highly Fluorescent) N2O3->MMC_SNO MMC This compound (Weakly Fluorescent) MMC->MMC_SNO S-Nitrosation cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement prep_buffer Prepare PBS Buffer (pH 7.4) add_probe Add 7-MMC to Buffer prep_buffer->add_probe prep_probe Dilute 7-MMC Stock to Working Concentration prep_probe->add_probe prep_donor Prepare NO Donor Solution add_donor Add NO Donor prep_donor->add_donor add_probe->add_donor incubate Incubate at 37°C add_donor->incubate measure_fl Measure Fluorescence (λex=380 nm, λem=450 nm) incubate->measure_fl cluster_cell_prep Cell Preparation cluster_loading Probe Loading cluster_stimulation NO Stimulation (Optional) cluster_imaging Fluorescence Imaging seed_cells Seed Cells on Coverslips culture_cells Culture to 60-80% Confluency seed_cells->culture_cells wash_cells1 Wash Cells with PBS culture_cells->wash_cells1 prepare_loading Prepare 7-MMC Loading Solution load_probe Incubate with 7-MMC prepare_loading->load_probe wash_cells1->load_probe wash_cells2 Wash to Remove Excess Probe load_probe->wash_cells2 add_stimulus Add NO Inducer (e.g., LPS) wash_cells2->add_stimulus mount_coverslip Mount Coverslip on Slide wash_cells2->mount_coverslip For Basal NO incubate_stim Incubate for Desired Time add_stimulus->incubate_stim incubate_stim->mount_coverslip acquire_images Acquire Images (Ex: ~380 nm, Em: ~450 nm) mount_coverslip->acquire_images analyze_images Analyze Fluorescence Intensity acquire_images->analyze_images

References

Application Notes and Protocols for Labeling Proteins with 7-Mercapto-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Mercapto-4-methylcoumarin is a thiol-reactive fluorescent probe that provides a robust method for labeling proteins and other biomolecules containing free sulfhydryl groups, such as cysteine residues. A key feature of this probe is its "turn-on" fluorescence characteristic. In its unbound state, this compound is weakly fluorescent. However, upon reaction with a thiol group on a protein to form a stable thioether bond, its fluorescence emission increases significantly. This property makes it an excellent tool for minimizing background fluorescence from unreacted probes in various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening assays.

Principle of Reaction

The labeling reaction is based on the nucleophilic addition of a protein's thiol group to the mercapto group of the coumarin (B35378) derivative. This reaction proceeds efficiently at a neutral to slightly alkaline pH (7.0-8.0) and results in the formation of a stable S-alkylated coumarin-protein conjugate. The alkylation of the thiol group on the coumarin moiety disrupts a non-radiative deactivation pathway, leading to a substantial increase in the fluorescence quantum yield of the molecule.

Data Presentation

The photophysical and reaction parameters of this compound and its protein conjugate are summarized below. It is important to note that some of these values are estimates based on similar coumarin derivatives and should be determined empirically for precise quantitative analysis.

Table 1: Photophysical Properties

PropertyThis compound (Unconjugated)This compound-Protein Conjugate (S-Alkylated)
Excitation Maximum (λex) ~330 nm~350 - 360 nm
Emission Maximum (λem) ~390 nm~440 - 450 nm
Molar Extinction Coefficient (ε) at λex Not typically required~18,000 - 20,000 M⁻¹cm⁻¹ (estimated)¹
Fluorescence Quantum Yield (Φ) Very low (<0.01)Moderate to High (estimated to be >0.5)²
Correction Factor (CF) at 280 nm Not applicable~0.3 (estimated for coumarin dyes)³

¹ Based on values for similar coumarin derivatives. The exact value should be determined experimentally. ² The quantum yield is highly dependent on the local environment of the conjugated protein. ³ The correction factor (A₂₈₀/Aₘₐₓ) is an approximation for coumarin dyes and is necessary for accurate calculation of the Degree of Labeling.

Table 2: Recommended Reaction Parameters

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Ratio (Dye:Protein) 10:1 to 20:1May require optimization based on the number of available thiols.
Reaction pH 7.0 - 7.5Buffers such as PBS, HEPES, or MOPS are suitable. Avoid amine-containing buffers like Tris if there is any possibility of amine reactivity.
Reaction Temperature Room Temperature (20-25°C) or 4°C
Reaction Time 2 hours at room temperature or overnight at 4°CLonger incubation times may be needed for less reactive thiols.

Experimental Protocols

Protocol 1: Preparation of Protein for Labeling
  • Protein Solution Preparation:

    • Dissolve the protein of interest in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris) or thiols, exchange the buffer using dialysis or a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.

  • (Optional) Reduction of Disulfide Bonds:

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate the solution at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the thiol-reactive dye.

    • If using dithiothreitol (B142953) (DTT), it must be removed by a desalting column prior to adding the dye to prevent it from reacting with the probe.

Protocol 2: Labeling Reaction
  • Dye Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Mix by vortexing until fully dissolved.

    • Prepare this solution fresh immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM dye stock solution to achieve a 10- to 20-fold molar excess of dye to protein.

    • While gently stirring the protein solution, add the dye stock solution dropwise.

    • Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil or using an amber tube.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with continuous stirring.

Protocol 3: Purification of the Labeled Protein
  • Removal of Unreacted Dye:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., a PD-10 desalting column or a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • The first colored band to elute from the column is the labeled protein conjugate.

    • Alternatively, the conjugate can be purified by extensive dialysis against the storage buffer at 4°C.

  • Concentration and Storage:

    • If necessary, concentrate the purified protein conjugate using a centrifugal filter device with an appropriate molecular weight cutoff.

    • Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.

Protocol 4: Characterization of the Labeled Protein
  • Determination of Degree of Labeling (DOL):

    • The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the conjugated coumarin dye (Aₘₐₓ, ~350-360 nm).

    • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (~0.3 for coumarin dyes) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the concentration of the conjugated dye: Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of the conjugated dye at its λₘₐₓ (~18,000 - 20,000 M⁻¹cm⁻¹).

    • Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

  • Functional Analysis:

    • It is recommended to perform a functional assay to confirm that the labeling process has not adversely affected the biological activity of the protein.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis start Start with Protein Solution buffer_exchange Buffer Exchange (if needed) start->buffer_exchange reduction Reduce Disulfides (optional, with TCEP) buffer_exchange->reduction add_dye Add Dye to Protein (10-20x molar excess) reduction->add_dye prep_dye Prepare 10 mM Dye Stock in DMSO prep_dye->add_dye incubate Incubate (2h at RT or overnight at 4°C, protected from light) purify Purify via Size-Exclusion Chromatography incubate->purify characterize Characterize Conjugate purify->characterize dol Calculate DOL characterize->dol storage Store Labeled Protein dol->storage

Caption: Experimental workflow for labeling proteins with this compound.

turn_on_mechanism cluster_before Before Labeling cluster_after After Labeling unbound_dye 7-Mercapto-4- methylcoumarin low_fluorescence Weak Fluorescence unbound_dye->low_fluorescence Excitation labeled_protein Labeled Protein protein Protein-SH protein->labeled_protein Thiol Reaction high_fluorescence Strong Fluorescence labeled_protein->high_fluorescence Excitation

Caption: "Turn-on" fluorescence mechanism of this compound upon protein labeling.

Application Notes: 7-Mercapto-4-methylcoumarin in Cellular Imaging and Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Mercapto-4-methylcoumarin (MMC), also referred to as C-SH, is a heterocyclic compound that has garnered significant interest in biological and materials science.[1][2] While the parent molecule is weakly fluorescent, its derivatives, formed through reactions with its thiol group, exhibit strong fluorescence.[3] This "turn-on" property makes MMC an excellent candidate for developing fluorescent probes. Its primary application lies in the detection of thiols, electrophiles, and for monitoring interactions at nanoparticle surfaces.[1][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing MMC in cellular imaging and fluorescence microscopy.

Physicochemical and Photophysical Properties

The fluorescence of this compound is highly dependent on the chemical state of its thiol group. The native C-SH form is poorly emissive due to non-radiative deactivation pathways attributed to a thione-like resonance structure.[1][3] However, alkylation or S-glycosylation of the thiol group disrupts this quenching mechanism, resulting in a significant increase in fluorescence intensity.[1] For instance, the S-methylated version of MMC is reported to be 20 to 100 times more fluorescent than its thiol counterpart.[1] The synthesized S-glycoside derivatives have also been shown to be non-cytotoxic across various human cell lines, highlighting their potential for biomedical applications.[1][5][6]

PropertyValue / DescriptionReference
Common Name This compound (MMC)[1]
Synonyms C-SH[1][3]
Fluorescence Principle "Turn-on" probe. Weakly fluorescent in its native thiol form. Alkylation or reaction at the thiol group significantly enhances fluorescence.[1][3]
Excitation (λex) Typically in the UV to near-UV range (~340-380 nm), dependent on the derivative and solvent.[5][7]
Emission (λem) Typically in the blue to cyan range (~410-480 nm), dependent on the derivative and solvent.[5][7]
Key Feature Fluorescence is highly sensitive to the local environment, including polarity and microviscosity.[1]
Cytotoxicity S-glycoside derivatives have been reported to be non-cytotoxic in various human cell lines.[1][5][6]

Principle of Detection: A "Turn-On" Fluorescent Probe

The utility of MMC as a fluorescent probe is based on its transition from a weakly fluorescent state to a highly fluorescent one upon reaction. The thiol group (-SH) in the 7-position of the coumarin (B35378) ring quenches the molecule's intrinsic fluorescence. When this thiol group reacts with an analyte, such as an electrophile or a biological thiol, an S-alkylation reaction occurs. This modification blocks the quenching pathway and "turns on" the bright fluorescence characteristic of the coumarin scaffold.

MMC This compound (MMC) (Weakly Fluorescent) Product S-Alkylated MMC Derivative (Highly Fluorescent) MMC->Product + Reaction Analyte Analyte (e.g., Cellular Thiol, Electrophile) Analyte->Product

Figure 1: "Turn-on" fluorescence mechanism of MMC.

Applications in Cellular Imaging and Microscopy

Detection of Biological Thiols

Intracellular thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (HCys), are crucial for maintaining cellular redox homeostasis.[8] Modified coumarin-based probes have been successfully designed to react with these biological thiols, leading to a significant fluorescence enhancement.[9] MMC-based probes can be used for bioimaging of thiols in living cells. The probe is cell-permeable and reacts with intracellular thiols, resulting in a strong fluorescent signal that can be observed via fluorescence microscopy.[8]

cluster_cell Living Cell Probe MMC-based Probe (Cell Permeable) Reaction Reaction Probe->Reaction Thiols Intracellular Thiols (GSH, Cysteine) Thiols->Reaction Signal Fluorescent Signal (Detectable) Reaction->Signal Results in Microscope Fluorescence Microscopy Signal->Microscope Imaging

Figure 2: Application of MMC in detecting cellular thiols.
Sensing of Electrophiles and Reactive Oxygen Species (ROS)

MMC can act as a pre-fluorescent probe for the detection of electrophiles.[1] For example, it has been used to quantify electrophilic content in edible oils, where the fluorescence of MMC increases after nucleophilic addition to electrophilic lipid oxidation products.[1] This principle can be extended to cellular systems to detect reactive electrophilic species, which are often generated under conditions of oxidative stress. While direct detection of specific ROS like hydroxyl radicals often uses non-mercapto coumarin, the reaction of MMC with downstream electrophilic products of lipid peroxidation provides an indirect way to assess oxidative damage.[1][10]

Monitoring Nanoparticle-Thiol Interactions

MMC serves as an excellent molecular probe to follow the kinetics of thiol binding to nanoparticle surfaces, such as gold nanoparticles (AuNPs) and core-shell CdSe-ZnS quantum dots.[1][4][5] The interaction of MMC with the nanoparticle surface leads to characteristic changes in its absorption and emission spectra, providing a method to monitor the surface modification process in real-time.[1][4] This is valuable for the development of nanoparticle-based drug delivery systems and sensors.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Thiols

This protocol provides a general workflow for staining and imaging thiols in living cells using an MMC-based probe.

  • Cell Preparation:

    • Plate adherent cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.

    • Culture cells in appropriate media until they reach 70-80% confluency.

  • Probe Preparation:

    • Prepare a stock solution (e.g., 1-10 mM) of the MMC-based probe in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free medium or phosphate-buffered saline (PBS).

  • Cell Staining:

    • Aspirate the culture medium from the cells and gently wash once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator.[7]

  • Washing:

    • Remove the probe solution and wash the cells two to three times with PBS to remove any excess, non-reacted probe.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the coumarin dye (e.g., DAPI or blue channel).

  • Control Experiment (Crucial):

    • To confirm the specificity of the probe for thiols, pre-treat a parallel set of cells with a thiol-scavenging agent like N-methylmaleimide (NMM) for about 30 minutes before adding the MMC probe.[8] Cells treated with NMM should exhibit significantly reduced fluorescence, confirming that the signal is thiol-dependent.[8]

Start Start: Plate Cells Culture Culture Cells to 70-80% Confluency Start->Culture Wash1 Wash Cells (PBS) Culture->Wash1 PrepareProbe Prepare Probe Working Solution Incubate Incubate with Probe (15-60 min, 37°C) PrepareProbe->Incubate Add Wash1->Incubate Wash2 Wash Cells (x3) Incubate->Wash2 Image Image with Fluorescence Microscope Wash2->Image End End Image->End

Figure 3: General workflow for live-cell imaging with an MMC probe.
Protocol 2: In Vitro Assay for Electrophile Detection

This protocol is adapted from the use of MMC to detect lipid-derived electrophiles.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of a standard electrophile (e.g., trans-2-nonenal) in a suitable solvent like ethanol.[1]

  • Sample Preparation:

    • Extract the sample to be tested (e.g., edible oil) in an appropriate solvent.

  • Reaction:

    • In a microplate, mix the sample or standard with a solution of MMC.

    • Incubate the reaction for a specific time at a controlled temperature to allow for the nucleophilic addition to occur.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths optimized for the S-alkylated MMC product.

  • Quantification:

    • Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

    • Use the standard curve to determine the electrophile content in the unknown samples, expressed as equivalents of the standard electrophile.[1]

Data Interpretation and Considerations

  • Probe Specificity: While MMC is an excellent probe for nucleophilic addition, it may react with various electrophiles or be used to detect different thiols. It is essential to use appropriate controls and, if necessary, complementary assays to identify the specific analytes.

  • Environmental Sensitivity: The fluorescence of coumarin derivatives can be influenced by the polarity of the local environment.[1] This can be a useful feature for studying cellular microenvironments but must be considered during data interpretation.

  • Photostability: Like many fluorophores, MMC derivatives may be susceptible to photobleaching during prolonged imaging. Use minimal excitation light and appropriate anti-fade reagents if necessary.

  • Cytotoxicity: Although some derivatives are non-toxic, it is good practice to perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the probe concentration and incubation time used are not detrimental to the cells.[6]

This compound is a versatile and powerful "turn-on" fluorescent probe with significant applications in cellular imaging and fluorescence microscopy. Its ability to detect biological thiols and electrophiles makes it a valuable tool for studying redox biology and oxidative stress. Furthermore, its utility as a reporter for nanoparticle interactions opens up avenues in materials science and nanomedicine. By following the detailed protocols and considering the key experimental factors outlined in these notes, researchers can effectively leverage the unique properties of MMC to gain deeper insights into complex biological processes.

References

Application Notes and Protocols: 7-Mercapto-4-methylcoumarin as a Reporter Molecule for Thiol Interactions on Nanoparticle Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Mercapto-4-methylcoumarin (MMC), also known as thiol-coumarin, is a versatile molecule that serves as an effective fluorescent reporter for studying thiol interactions on the surfaces of nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs).[1][2] Monitoring the binding, displacement, and kinetics of thiol-containing molecules on these surfaces is crucial for applications in drug delivery, diagnostics, and sensor development. MMC's unique photophysical properties—specifically its "turn-on" fluorescence upon surface binding—make it an invaluable tool for real-time, sensitive analysis of these interactions.[3][4]

The core principle behind MMC's utility is its weak intrinsic fluorescence in its free thiol (C-SH) form.[3] This low quantum yield is attributed to non-radiative deactivation pathways related to its thione resonance structure.[4] However, upon binding to a nanoparticle surface (e.g., through a gold-thiolate bond) or when the thiol group is alkylated, this deactivation pathway is disrupted, leading to a significant increase in fluorescence intensity, typically 20 to 100 times stronger. This provides a direct, measurable signal that correlates with the binding event.

These application notes provide a summary of the quantitative data, detailed experimental protocols, and a conceptual framework for utilizing MMC as a reporter molecule.

Principle of Operation

The functionality of this compound as a reporter is based on a fluorescence "turn-on" mechanism. In solution, the free MMC molecule exists in equilibrium with a thione tautomer, which efficiently quenches its fluorescence. When the thiol group of MMC anchors to a nanoparticle surface, the equilibrium is shifted, inhibiting the non-radiative decay pathway and causing a significant enhancement of fluorescence. This allows for the direct monitoring of surface binding events.

cluster_0 In Solution (Weakly Fluorescent) cluster_1 On Nanoparticle Surface (Highly Fluorescent) Free_MMC Free MMC (C-SH) Low Fluorescence Thione Thione Tautomer (Quenched State) Free_MMC->Thione Equilibrium Bound_MMC Bound MMC (Thiolate Bond) High Fluorescence Free_MMC->Bound_MMC Binding to Surface NP Nanoparticle (e.g., AuNP, QD) Bound_MMC->NP Anchored via Thiol Group

Caption: Mechanism of MMC as a "turn-on" fluorescent reporter.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of MMC on nanoparticle surfaces, compiled from experimental and computational studies.

Table 1: Spectroscopic Properties of MMC and Derivatives

CompoundStateExcitation (λ_exc)Emission (λ_em)Fluorescence IntensityReference
MMC (C-SH) In solution~373 nm~434-440 nmWeak / Poor[4][5]
S-methyl-MMC In solution--High (20-100x > C-SH)
MMC on QD485 Bound to surface373 nm434 nmHigh[6]

Table 2: Surface Binding Characteristics of MMC on Gold (111)

ParameterValueMethodNotesReference
Max. Stable Density (Thiols) 3.8 molecules / nm²Molecular DynamicsRepresents physisorbed, undissociated MMC (S-H bond intact).[7]
Max. Stable Density (Thiyls) 4.1 - 4.8 molecules / nm²Molecular DynamicsRepresents chemisorbed, dissociated MMC (thiolate S-Au bond).[7]
S(2p) Binding Energy (Bound Thiyl) 162.0 eVXPSCharacteristic energy for sulfur covalently bonded to gold.[7][8]
S(2p) Binding Energy (Free -SH) 163.1 eVXPSEnergy for unbound or physisorbed thiol groups.[7][8]

Experimental Protocols

Protocol 1: Monitoring Thiol Binding Kinetics to Gold Nanoparticles (AuNPs)

This protocol describes a general method for observing the binding of a thiol-containing ligand to AuNPs by monitoring the displacement of pre-adsorbed MMC.

Materials:

  • Citrate-stabilized AuNPs (e.g., 15 nm diameter) in aqueous solution.

  • This compound (MMC) stock solution (e.g., 1 mM in ethanol).

  • Thiol-containing ligand of interest (e.g., cysteine, glutathione, thiolated drug) stock solution.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fluorometer with excitation and emission monochromators.

  • Quartz cuvettes.

Procedure:

  • Prepare MMC-Coated AuNPs:

    • Dilute the stock AuNP solution with PBS to the desired concentration in a quartz cuvette.

    • Add a small volume of the MMC stock solution to the AuNP solution. A molar excess of MMC relative to the estimated surface sites on the AuNPs is recommended.

    • Incubate the mixture for at least 1-2 hours to allow for the formation of a stable MMC monolayer on the AuNP surface.[3][6] This process can be monitored by observing the increase in fluorescence until a plateau is reached.

  • Establish Baseline Fluorescence:

    • Place the cuvette containing the MMC-AuNPs into the fluorometer.

    • Set the excitation wavelength to ~373 nm and the emission wavelength to ~440 nm.

    • Record the stable, high-fluorescence baseline signal.

  • Initiate Ligand Exchange:

    • Inject the thiol-containing ligand of interest into the cuvette while continuously recording the fluorescence signal.

    • Ensure rapid mixing.

  • Data Acquisition:

    • Monitor the decrease in fluorescence intensity over time as the ligand of interest displaces the MMC from the AuNP surface.

    • Continue recording until the signal reaches a new, stable baseline. The kinetics of this decay correspond to the kinetics of the ligand exchange process.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Fit the decay curve to an appropriate kinetic model (e.g., single or double exponential decay) to extract rate constants for the ligand exchange reaction.

Protocol 2: Workflow for Competitive Thiol Binding Assay

This workflow illustrates the logical steps for comparing the relative binding affinities of different thiol compounds to a nanoparticle surface using MMC as a reporter.

A 1. Prepare Nanoparticle Suspension (e.g., AuNPs) in Buffer B 2. Add MMC to Nanoparticles (Incubate 1-2 hours) A->B C 3. Measure Baseline Fluorescence (F_initial) (λ_ex=373nm, λ_em=440nm) B->C D 4. Add Competing Thiol Ligand (Ligand X) C->D E 5. Monitor Fluorescence Decay over Time D->E F 6. Record Final Stable Fluorescence (F_final) E->F G 7. Calculate % MMC Displaced ((F_initial - F_final) / F_initial) * 100 F->G H 8. Repeat Steps 4-7 for Different Ligands (e.g., Ligand Y, Ligand Z) G->H I 9. Compare Displacement % or Decay Kinetics H->I I->H Iterate

Caption: Experimental workflow for a competitive thiol binding assay.

Considerations and Best Practices:

  • Solvent Effects: The photophysical properties of MMC can be sensitive to the local solvent environment.[3] Ensure consistent buffer and solvent conditions across all experiments for comparable results.

  • Incubation Times: The formation of a stable thiol-gold bond can take over an hour. Allow sufficient incubation time for MMC to form a complete monolayer before starting displacement experiments. For disulfide binding, overnight incubation may be necessary.

  • Concentration Ratios: The relative concentrations of nanoparticles, MMC, and the competing thiol ligand will influence the kinetics and equilibrium of the system. These should be carefully controlled and reported.

  • Controls: Perform control experiments, such as adding a non-thiolated molecule, to ensure that the observed fluorescence changes are specific to thiol-mediated displacement.

By following these protocols and considering the underlying principles, researchers can effectively employ this compound as a powerful tool to elucidate the complex dynamics of thiol interactions at the nano-bio interface.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds from 7-Mercapto-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of benzopyrone scaffolds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] Among the various coumarin (B35378) derivatives, 7-Mercapto-4-methylcoumarin (MMC) serves as a versatile and highly valuable starting material for the synthesis of novel bioactive compounds.[4][5] The presence of a reactive thiol group at the C7 position allows for a multitude of chemical modifications, primarily through S-alkylation, leading to the creation of extensive libraries of thioether derivatives with therapeutic potential.[4]

These application notes provide detailed protocols for the synthesis of bioactive thioether derivatives of this compound and for the subsequent evaluation of their anticancer and antimicrobial activities.

Application Note 1: Synthesis of 7-(Alkyl/Aryl-thio)-4-methylcoumarin Derivatives

This section outlines the general synthetic approach for creating thioether derivatives from this compound. The primary method involves a nucleophilic substitution reaction where the thiol group of MMC attacks an alkyl or aryl halide.

General Synthetic Workflow

The overall process from starting material to the final, purified compound follows a standard synthetic chemistry workflow.

G start 7-Mercapto-4- methylcoumarin (MMC) reaction S-Alkylation Reaction (Nucleophilic Substitution) start->reaction reagents Alkyl/Aryl Halide Base (e.g., K2CO3) Solvent (e.g., Acetone) reagents->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product Bioactive Thioether Derivative purification->product characterization Characterization (NMR, MS, FTIR) product->characterization

Caption: General workflow for the synthesis of thioether derivatives.

Experimental Protocol: Synthesis of S-substituted this compound

This protocol is a representative example of an S-alkylation reaction based on established methodologies.[4]

Materials:

  • This compound (MMC) (1.0 eq)

  • Appropriate alkyl or aryl halide (e.g., benzyl (B1604629) bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium iodide (KI), catalytic amount

  • Acetone (B3395972), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.

  • Add anhydrous acetone to the flask to create a suspension.

  • Begin stirring the mixture at room temperature.

  • Add the selected alkyl or aryl halide (1.1 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using TLC (e.g., in a 7:3 hexane:ethyl acetate (B1210297) solvent system) until the starting material (MMC) is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and other salts from the mixture. Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the pure thioether derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Application Note 2: Evaluation of Anticancer Activity

Derivatives of this compound have shown promising cytotoxic effects against various human cancer cell lines.[6][7][8] A standard method to quantify this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Workflow for In Vitro Cytotoxicity Screening

The process involves treating cancer cell lines with the synthesized compounds and measuring cell viability.

G seeding Seed Cancer Cells in 96-well Plates incubation1 Incubate (24h) Allow cells to attach seeding->incubation1 treatment Treat with Coumarin Derivatives (Varying Conc.) incubation1->treatment incubation2 Incubate (48-72h) Allow compound to act treatment->incubation2 mtt Add MTT Reagent incubation2->mtt incubation3 Incubate (2-4h) Formazan (B1609692) crystal formation mtt->incubation3 solubilize Add Solubilization Solution (e.g., DMSO) incubation3->solubilize read Measure Absorbance (Microplate Reader) solubilize->read analyze Data Analysis Calculate IC50 values read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Quantitative Data: Anticancer Activity

The following table summarizes the reported cytotoxic activity (IC₅₀ values) of a highly potent 7,8-dihydroxy-4-methylcoumarin (B1670369) derivative bearing a C3 n-decyl chain, demonstrating the potential of this scaffold.

Compound IDCancer Cell LineCell TypeIC₅₀ (µM)[6][7]
11 K562Chronic Myelogenous Leukemia42.4
LS180Colon Adenocarcinoma25.2
MCF-7Breast Adenocarcinoma25.1
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standard procedure for assessing the cytotoxicity of synthesized compounds.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • Synthesized coumarin derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized coumarin derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the appropriate wells.

  • Incubation: Incubate the treated plates for another 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Application Note 3: Evaluation of Antimicrobial Activity

Coumarin derivatives are known to possess significant antimicrobial properties.[2][9][10][11] The antibacterial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Quantitative Data: Antibacterial Activity

The table below presents the MIC values for a synthesized coumarin derivative against several bacterial strains, highlighting its antibacterial potential.

Compound IDBacterial StrainGram TypeMIC (µg/mL)[2]
7 Escherichia coliNegative31
Staphylococcus aureusPositive40
Micrococcus luteusPositive40
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the MIC of synthesized compounds.[2]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microplates

  • Synthesized coumarin derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Incubator (37°C)

Procedure:

  • Preparation of Plates: Add 100 µL of sterile nutrient broth to each well of a 96-well microplate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations.

  • Controls: Include a positive control well (broth + inoculum, no compound) to check for bacterial growth and a negative control well (broth only) to check for sterility.

  • Inoculation: Prepare a standardized bacterial inoculum and dilute it in broth so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL. Add 10 µL of this diluted inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the positive control.

References

Application Notes and Protocols: Utilizing 7-Mercapto-4-methylcoumarin in Fluorescence Spectroscopy Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Mercapto-4-methylcoumarin (MMC), also known as 7-thiol-4-methylcoumarin, is a versatile fluorogenic probe with significant applications in biological and chemical sciences.[1][2] The core principle of its use lies in a "turn-on" fluorescence mechanism. In its native thiol form (C-SH), MMC is weakly fluorescent due to non-radiative deactivation pathways.[3][4][5] However, upon alkylation or modification of its thiol group, it is converted into a highly fluorescent thioether derivative.[3][4][5] This significant increase in fluorescence emission provides a robust signal for quantifying various analytes and enzymatic activities.

This document provides an overview of the properties of MMC, its primary applications, and detailed protocols for its use in fluorescence spectroscopy assays. Its utility extends to detecting electrophilic species, monitoring enzyme activity, and serving as a fluorescent label for biomolecules and nanoparticles.[3][6][7]

Physicochemical and Spectroscopic Properties

The key properties of this compound and its highly fluorescent S-alkylated derivatives are summarized below. The fluorescence data pertains to the "turned-on" state (e.g., S-methyl-7-mercapto-4-methylcoumarin), which is the form measured in assays.

PropertyValueReferences
Molecular Formula C₁₀H₈O₂S
Appearance Solid Powder[8]
Solubility Soluble in DMSO, DMF, Methanol, Ethanol[3][8]
Excitation Maximum (λex) ~373-390 nm[3][6][9]
Emission Maximum (λem) ~434-450 nm[3][6]

Principle of "Turn-On" Fluorescence

The primary application of MMC as a probe is based on its conversion from a low-fluorescence state to a high-fluorescence state. The thiol group in MMC quenches the molecule's intrinsic fluorescence. When this thiol group reacts with an analyte, such as an electrophile, a stable and highly fluorescent thioether bond is formed, leading to a quantifiable increase in fluorescence intensity.

MMC This compound (MMC) (Weakly Fluorescent) Adduct MMC-Thioether Adduct (Highly Fluorescent) MMC->Adduct Nucleophilic Addition Electrophile Electrophilic Species (e.g., α,β-unsaturated carbonyl) Electrophile->Adduct

Caption: "Turn-On" fluorescence mechanism of MMC.

Applications

Detection of Electrophilic Species

MMC is an excellent tool for detecting and quantifying electrophilic molecules, particularly α,β-unsaturated carbonyls that are often generated during lipid peroxidation.[3] These reactive species can covalently modify proteins and DNA, and their detection is crucial in studies of oxidative stress. The reaction between the nucleophilic thiol of MMC and the electrophile results in a direct and measurable increase in fluorescence.

Enzyme Assays

MMC can be used as a substrate for various enzymes, particularly transferases. In such assays, the enzyme catalyzes the transfer of a functional group to the thiol moiety of MMC. This modification prevents fluorescence quenching and "turns on" the signal. The rate of fluorescence increase is directly proportional to the enzyme's activity, allowing for kinetic studies and inhibitor screening.

Thiol Quantification and Interaction Studies

While primarily a probe for electrophiles, MMC's thiol group enables its use in studying thiol-disulfide exchange reactions and its interaction with surfaces. It serves as a valuable reporter for monitoring the binding kinetics of thiols to the surface of gold nanoparticles or quantum dots.[3][6][10] The change in the fluorescence environment upon binding provides insights into surface modification processes.[6][11][12]

Experimental Protocols

Protocol 1: General Assay for Electrophile Detection

This protocol provides a framework for quantifying electrophilic species in a sample using a 96-well plate format.

A. Materials and Reagents

  • This compound (MMC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • Samples containing unknown electrophile concentration

  • Standard electrophile for calibration (e.g., trans-2-nonenal)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

B. Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 Prepare 10 mM MMC Stock in DMSO p3 Prepare MMC working solution in Assay Buffer p1->p3 p2 Prepare working solutions of sample and standards a1 Add standards and samples to 96-well plate p2->a1 a2 Initiate reaction by adding MMC working solution p3->a2 a1->a2 a3 Incubate at 37°C (e.g., for 30 min) a2->a3 d1 Measure Fluorescence (Ex: ~380 nm, Em: ~450 nm) a3->d1 d2 Subtract blank values d1->d2 d3 Generate standard curve and quantify sample concentration d2->d3

Caption: Experimental workflow for electrophile detection.

C. Procedure

  • Prepare MMC Stock Solution: Dissolve MMC powder in anhydrous DMSO to a final concentration of 10 mM. Store protected from light at -20°C.

  • Prepare MMC Working Solution: Immediately before use, dilute the 10 mM MMC stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).

  • Set up the Plate:

    • Pipette 50 µL of assay buffer into blank wells.

    • Pipette 50 µL of your standard electrophile dilutions and unknown samples into their respective wells.

  • Initiate Reaction: Add 50 µL of the MMC working solution to all wells, bringing the total volume to 100 µL. Mix gently by pipetting.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains within the linear range. Protect the plate from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~380 nm and emission to ~450 nm.

D. Data Analysis

  • Subtract the average fluorescence of the blank wells from all standard and sample wells.

  • Plot the background-subtracted fluorescence of the standards against their concentrations.

  • Perform a linear regression to obtain a standard curve. The R² value should be ≥ 0.99.

  • Use the equation of the line to calculate the electrophile concentration in the unknown samples.

Protocol 2: Preparation of a Standard Curve for a Fluorescent MMC Derivative

To accurately quantify the product of an MMC-based assay, a standard curve should be generated using a stable, highly fluorescent derivative, such as S-methyl-7-mercapto-4-methylcoumarin.

A. Materials

  • S-methyl-7-mercapto-4-methylcoumarin (or other stable fluorescent derivative)

  • Anhydrous DMSO

  • Assay Buffer

  • Black, flat-bottom 96-well microplate

B. Procedure

  • Prepare Stock Solution: Prepare a 1 mM stock solution of the fluorescent MMC derivative in DMSO.

  • Prepare Intermediate Dilution: Dilute the 1 mM stock solution in assay buffer to create a 100 µM intermediate solution.

  • Perform Serial Dilutions:

    • Add 100 µL of the 100 µM intermediate solution to the first well of a row.

    • Add 50 µL of assay buffer to the next 7 wells in that row.

    • Perform a 1:2 serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row.

    • Add 50 µL of assay buffer to a final well to serve as a blank.

C. Suggested Serial Dilution Scheme

WellVolume of MMC DerivativeVolume of Assay BufferFinal Concentration (µM)
150 µL of 100 µM50 µL50
250 µL from Well 150 µL25
350 µL from Well 250 µL12.5
450 µL from Well 350 µL6.25
550 µL from Well 450 µL3.125
650 µL from Well 550 µL1.56
750 µL from Well 650 µL0.78
80 µL100 µL0 (Blank)
  • Measure Fluorescence: Read the plate in a fluorescence microplate reader (Ex: ~380 nm, Em: ~450 nm).

  • Plot Data: Subtract the blank fluorescence from all measurements and plot the Relative Fluorescence Units (RFU) versus concentration to generate the standard curve.

Application in Nanoparticle Functionalization

The thiol group of MMC allows for its covalent attachment to noble metal surfaces, making it a useful fluorescent tag for functionalizing nanoparticles.

cluster_prep Preparation cluster_func Functionalization cluster_purify Purification & Characterization p1 Synthesize Gold Nanoparticles (AuNPs) f1 Incubate AuNPs with MMC solution (1-2 hours) p1->f1 p2 Prepare MMC solution in Ethanol p2->f1 f2 Formation of Au-S Thiolate Bond f1->f2 c1 Remove unbound MMC via centrifugation f2->c1 c2 Resuspend functionalized AuNPs in buffer c1->c2 c3 Characterize via Spectroscopy (UV-Vis, Fluorescence) c2->c3

References

Application Notes and Protocols: Self-Assembled Monolayers of 7-Mercapto-4-methylcoumarin on Gold Surfaces for Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of self-assembled monolayers (SAMs) of 7-Mercapto-4-methylcoumarin (MMC) on gold surfaces as a platform for fluorescent sensing. The unique photophysical properties of coumarin (B35378) derivatives make them excellent candidates for the development of sensitive and selective chemosensors.

Introduction

Coumarin-based fluorescent probes are widely utilized in various fields, including biochemistry, environmental monitoring, and medical diagnostics, due to their excellent biocompatibility, strong fluorescence, and structural flexibility. This compound (MMC) is of particular interest for surface-based sensing applications. When assembled as a monolayer on a gold surface, the thiol group of MMC forms a strong bond with the gold, creating a stable and well-ordered interface.

The sensing mechanism of MMC SAMs on gold is primarily based on a "turn-on" fluorescence response. In its free thiol form, the fluorescence of MMC is significantly quenched. However, upon interaction of the thiol group with a target analyte, such as a heavy metal ion, this quenching effect is disrupted, leading to a significant enhancement of the fluorescence signal. This direct correlation between analyte concentration and fluorescence intensity forms the basis of a quantitative sensing platform. While the potential for this system in sensing applications is clear, it is important to note that specific quantitative performance data, such as limits of detection and selectivity for various analytes using MMC SAMs on gold, are not extensively reported in the current scientific literature. The protocols provided herein offer a foundational methodology for researchers to develop and validate jejich own MMC-based sensing systems.

Data Presentation

AnalyteDynamic RangeLimit of Detection (LOD)SensitivitySelectivity against [Interferent]Reference
Hg(II)Data to be determinedData to be determinedData to be determinedData to be determined[Your Data]
Cd(II)Data to be determinedData to be determinedData to be determinedData to be determined[Your Data]
Pb(II)Data to be determinedData to be determinedData to be determinedData to be determined[Your Data]
Cu(II)Data to be determinedData to be determinedData to be determinedData to be determined[Your Data]

Experimental Protocols

Protocol 1: Synthesis of this compound (MMC)

This protocol is adapted from the general synthesis of 7-mercapto-coumarins.

Materials:

  • 7-hydroxy-4-methylcoumarin

  • Dimethylthiocarbamoyl chloride

  • Sodium methoxide (B1231860)/methanol solution

  • Hydrochloric acid (HCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • Step 1: Synthesis of O-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate.

    • Dissolve 7-hydroxy-4-methylcoumarin in anhydrous DMF.

    • Slowly add sodium hydride (NaH) to the solution at 0°C and stir for 30 minutes.

    • Add dimethylthiocarbamoyl chloride dropwise to the reaction mixture and stir at room temperature for 12 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter, wash with water, and dry the solid product.

  • Step 2: Newman-Kwart Rearrangement.

    • Heat the product from Step 1 at a high temperature (typically 200-250°C) under an inert atmosphere until the rearrangement to S-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate is complete (monitor by TLC).

  • Step 3: Hydrolysis to this compound.

    • Dissolve the product from Step 2 in a solution of sodium methoxide in methanol.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and acidify with dilute HCl to precipitate the final product, this compound.

    • Filter, wash with water, and dry the product. Characterize by NMR and mass spectrometry.

Protocol 2: Preparation of MMC Self-Assembled Monolayer on Gold Surface

This protocol provides a standard procedure for the formation of a thiol SAM on a gold substrate.

Materials:

  • Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)

  • This compound (MMC)

  • Anhydrous ethanol (B145695)

  • Acetone (B3395972)

  • Isopropanol (B130326)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Nitrogen gas

  • Ultrasonic bath

  • Clean glass vials with caps

Procedure:

  • Gold Substrate Cleaning:

    • Cut the gold-coated substrate to the desired size.

    • Clean the substrate by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

    • For a more rigorous cleaning, immerse the substrate in freshly prepared Piranha solution for 10 minutes. (Safety Warning: Always add peroxide to acid slowly. Piranha solution reacts violently with organic materials).

    • Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.

  • Preparation of MMC Solution:

    • Prepare a 1 mM solution of MMC in anhydrous ethanol. Sonicate briefly to ensure complete dissolution.

  • SAM Formation:

    • Place the cleaned, dry gold substrate in a clean glass vial.

    • Immerse the substrate in the 1 mM MMC solution.

    • Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

  • Rinsing and Drying:

    • Remove the substrate from the MMC solution with clean tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen.

    • The MMC-functionalized gold substrate is now ready for use in sensing experiments.

Protocol 3: Fluorescence-Based Sensing of Heavy Metal Ions

This protocol outlines a general procedure for using the MMC-functionalized gold surface for the detection of a target analyte, such as a heavy metal ion.

Materials:

  • MMC-functionalized gold substrate

  • Stock solutions of the target analyte (e.g., HgCl₂, CdCl₂, Pb(NO₃)₂) of known concentrations

  • Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Fluorescence microscope or a spectrofluorometer with a surface-reading accessory

  • Micropipettes

Procedure:

  • Establish a Baseline:

    • Mount the MMC-functionalized gold substrate on the fluorescence measurement instrument.

    • Acquire a baseline fluorescence reading of the surface in the buffer solution. The excitation and emission wavelengths should be optimized for the MMC fluorophore (typically in the UV-Vis range).

  • Analyte Incubation:

    • Prepare a series of analyte solutions of varying concentrations in the buffer.

    • Introduce the analyte solution to the MMC-functionalized surface. Ensure the entire surface is in contact with the solution.

    • Incubate for a predetermined amount of time to allow for the binding of the analyte to the MMC monolayer. This incubation time should be optimized for the specific analyte.

  • Fluorescence Measurement:

    • After incubation, gently rinse the surface with fresh buffer to remove any unbound analyte.

    • Acquire the fluorescence reading of the surface. A "turn-on" response will be observed as an increase in fluorescence intensity.

  • Data Analysis:

    • Plot the change in fluorescence intensity (or the absolute intensity) as a function of the analyte concentration.

    • From this calibration curve, determine the dynamic range, limit of detection (LOD), and sensitivity of the sensor for the specific analyte.

  • Selectivity Studies:

    • To assess the selectivity of the sensor, repeat the experiment with other potential interfering ions at the same concentration as the target analyte and compare the fluorescence response.

Protocol 4: Regeneration of the Sensor Surface

The ability to regenerate the sensor surface is crucial for reusability. This protocol provides a general approach for removing the bound analyte.

Materials:

  • Used MMC-functionalized sensor substrate

  • A strong chelating agent solution (e.g., ethylenediaminetetraacetic acid - EDTA) or a solution with a low pH (e.g., dilute HCl). The choice of regenerating solution will depend on the nature of the analyte and its binding to the thiol group.

  • Buffer solution

Procedure:

  • Regeneration Step:

    • Immerse the used sensor substrate in the chosen regenerating solution for a specific period (to be optimized).

    • The chelating agent will bind to the metal ion, removing it from the MMC monolayer, or the low pH will protonate the thiol group, releasing the ion.

  • Rinsing and Re-equilibration:

    • Rinse the substrate thoroughly with deionized water and then with the buffer solution to be used in the next experiment.

  • Verify Regeneration:

    • Measure the fluorescence of the regenerated surface in the buffer. The intensity should return to the baseline level.

    • The regenerated sensor is now ready for a new sensing experiment. The stability and performance of the sensor after multiple regeneration cycles should be evaluated.

Mandatory Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_sam SAM Formation cluster_sensing Sensing Protocol cluster_analysis Data Analysis & Regeneration gold_sub Gold Substrate cleaning Cleaning (Acetone, IPA, Piranha) gold_sub->cleaning incubation Immerse in MMC Solution (18-24h) cleaning->incubation mmc_sol Prepare 1mM MMC in Ethanol mmc_sol->incubation rinsing Rinse with Ethanol incubation->rinsing drying Dry with Nitrogen rinsing->drying baseline Measure Baseline Fluorescence drying->baseline add_analyte Add Analyte Solution baseline->add_analyte measure_signal Measure Fluorescence Signal add_analyte->measure_signal analysis Analyze Data (Calibration Curve) measure_signal->analysis regeneration Regenerate Surface (e.g., EDTA) measure_signal->regeneration regeneration->baseline Reuse

Caption: Experimental workflow for MMC SAM-based sensing.

signaling_pathway cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Au Gold Surface MMC_SH MMC-SH Au->MMC_SH S-Au bond Quenched Fluorescence Quenched MMC_SH->Quenched intramolecular quenching MMC_S_Analyte MMC-S-Analyte MMC_SH->MMC_S_Analyte + Analyte Analyte Analyte (e.g., Hg²⁺) Fluorescence Fluorescence Enhanced MMC_S_Analyte->Fluorescence quenching disrupted

Caption: "Turn-on" fluorescence signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Overcoming the Poor Fluorescence of 7-Mercapto-4-methylcoumarin (MMC) through Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the fluorescence of 7-Mercapto-4-methylcoumarin (MMC) via alkylation.

Frequently Asked Questions (FAQs)

Q1: Why does this compound (MMC) exhibit poor fluorescence?

This compound (MMC) is weakly fluorescent due to a non-radiative deactivation pathway.[1] In its ground state, MMC can exist in a tautomeric equilibrium with its thione form. This thione-like character is believed to play a significant role in the deactivation of the excited state, quenching fluorescence.[2]

Q2: How does alkylation improve the fluorescence of MMC?

Alkylation of the thiol group (-SH) to a thioether (-S-R) group disrupts the tautomeric equilibrium that favors the non-fluorescent thione-like structure. By locking the molecule in the fluorescent thioether form, the non-radiative decay pathway is suppressed, leading to a significant enhancement in fluorescence intensity, often by a factor of 20 to 100.[2]

Q3: What are the typical excitation and emission wavelengths for alkylated MMC derivatives?

While the exact wavelengths can vary depending on the specific alkyl group and the solvent used, S-alkylated this compound derivatives generally exhibit excitation maxima around 350-380 nm and emission maxima in the blue region of the spectrum, typically between 430 nm and 460 nm. For instance, this compound in methylene (B1212753) chloride has a reported excitation at 358 nm and emission at 385 nm, though this is for the un-alkylated form and fluorescence is weak. Alkylated derivatives will have significantly stronger emission in a longer wavelength region.

Q4: What types of alkylating agents can be used?

A variety of alkylating agents can be used, including simple alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl (B1604629) halides, and more complex functionalized molecules to create specific fluorescent probes. The choice of alkylating agent will determine the final properties of the fluorescent derivative.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and use of alkylated MMC derivatives.

Problem Potential Cause(s) Troubleshooting Steps
Low or no fluorescence after alkylation reaction. 1. Incomplete reaction: The alkylation may not have gone to completion. 2. Incorrect reaction conditions: The base may not be strong enough, or the temperature may be too low. 3. Degradation of the product: The product may be sensitive to light or air. 4. Impure starting materials: Impurities in the MMC or alkylating agent can quench fluorescence.1. Monitor the reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting material. 2. Optimize reaction conditions: Try a stronger base (e.g., sodium hydride instead of potassium carbonate), increase the reaction temperature, or extend the reaction time. 3. Work in an inert atmosphere: Perform the reaction under nitrogen or argon and protect the reaction vessel from light. Purify the product promptly after the reaction is complete. 4. Purify starting materials: Recrystallize or purify the MMC and distill the alkylating agent if necessary.
Precipitate formation during fluorescence measurement. 1. Low solubility of the alkylated product: The derivative may not be soluble in the chosen solvent at the desired concentration. 2. Aggregation of the dye molecules: At higher concentrations, dye molecules can aggregate, leading to quenching and precipitation.1. Change the solvent: Test the solubility of your compound in a range of solvents to find a suitable one. 2. Lower the concentration: Perform measurements at a lower concentration. Ensure absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.[3]
Inconsistent fluorescence readings. 1. Photobleaching: The fluorescent molecule may be degrading upon exposure to the excitation light. 2. Instrumental fluctuations: The light source or detector of the fluorometer may not be stable. 3. Presence of quenching impurities: Trace impurities in the solvent or sample can quench fluorescence.1. Minimize light exposure: Use the lowest possible excitation intensity and exposure time. 2. Allow the instrument to warm up: Ensure the fluorometer has stabilized before taking measurements. 3. Use high-purity solvents: Use spectroscopic grade solvents for all fluorescence measurements.

Data Presentation

The following table summarizes the photophysical properties of this compound and a representative S-alkylated derivative.

CompoundExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Solvent
This compound (MMC)~358 nm~385 nmVery LowMethylene Chloride
S-Methyl-7-mercapto-4-methylcoumarinNot specifiedNot specifiedSignificantly higher than MMCNot specified

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of this compound

This protocol provides a general method for the S-alkylation of MMC. The specific base, solvent, and temperature may need to be optimized for different alkylating agents.

Materials:

  • This compound (MMC)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, dimethylformamide (DMF))

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in the anhydrous solvent.

  • Add the base to the solution and stir for 15-30 minutes at room temperature.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure S-alkylated derivative.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of an alkylated MMC derivative relative to a known standard (e.g., quinine (B1679958) sulfate).[3]

Materials:

  • Alkylated MMC derivative

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.55)[3]

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare stock solutions: Prepare stock solutions of the alkylated MMC derivative and the fluorescence standard in the same solvent.

  • Prepare a series of dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength.

  • Measure absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Measure fluorescence emission: Using the fluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength as in the absorbance measurements.

  • Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Plot the data: Create a plot of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

    • η_sample and η_standard are the refractive indices of the sample and standard solutions (if the solvents are the same, this term is 1).

Mandatory Visualizations

alkylation_reaction cluster_products Products MMC This compound (Poorly Fluorescent) Product S-Alkylated MMC Derivative (Highly Fluorescent) MMC->Product Alkylation AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Product Base Base Base->Product SideProduct HX + Base Adduct

Caption: Chemical reaction for the S-alkylation of this compound.

experimental_workflow prep_solutions Prepare Stock Solutions (Sample & Standard) dilutions Create Dilution Series (Absorbance < 0.1) prep_solutions->dilutions measure_abs Measure Absorbance at λex dilutions->measure_abs measure_fluor Measure Fluorescence Emission at λex measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Experimental workflow for relative fluorescence quantum yield measurement.

References

Optimizing reaction conditions for the synthesis of 7-Mercapto-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Mercapto-4-methylcoumarin.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and established route for the synthesis of this compound involves a two-stage process. The first stage is the synthesis of the precursor, 7-hydroxy-4-methylcoumarin, via the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate (B1235776). The second stage involves a three-step conversion of the 7-hydroxyl group to the desired 7-mercapto group. This conversion consists of the formation of an O-aryl dimethylthiocarbamate, followed by a thermal Newman-Kwart rearrangement to the S-aryl dimethylthiocarbamate, and finally, alkaline hydrolysis to yield the target thiol.

Q2: I am having trouble with the initial Pechmann condensation. What are the key parameters to optimize?

The Pechmann condensation is sensitive to the choice of acid catalyst, reaction temperature, and reaction time. Common issues include low yields and the formation of dark, tar-like substances. For optimal results, consider the following:

  • Catalyst: Concentrated sulfuric acid is a traditional and effective catalyst.[1] However, for greener and milder conditions, solid acid catalysts like Amberlyst-15 can be employed, often leading to high yields.[2]

  • Temperature: The reaction temperature should be carefully controlled. For many Pechmann condensations, a temperature range of 75°C to 130°C is effective.[3] Overheating can lead to decomposition and the formation of tar.[3]

  • Reaction Time: The reaction time should be optimized by monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]

Q3: What are the storage and handling precautions for the final product, this compound?

This compound is a thiol and is susceptible to oxidation, which can lead to the formation of disulfide impurities. Therefore, it is crucial to handle and store the compound appropriately. It should be stored in a cool (2-8 °C), dry, and well-ventilated area in a tightly sealed container.[4] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: Can the lactone ring of the coumarin (B35378) open during the final hydrolysis step?

Yes, the lactone ring of the coumarin scaffold is susceptible to cleavage under harsh basic conditions.[5] This is a critical consideration during the final hydrolysis of the S-aryl dimethylthiocarbamate. To minimize this side reaction, it is important to use carefully controlled conditions, such as moderate concentrations of a strong base or the use of a milder base, and to monitor the reaction closely.

Troubleshooting Guides

Stage 1: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive or inappropriate catalyst.Use a fresh, strong acid catalyst like concentrated H₂SO₄ or a solid acid catalyst like Amberlyst-15.[3]
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for side product formation by TLC. A range of 75-130°C is generally effective.[3]
Insufficient reaction time.Extend the reaction time and monitor the progress by TLC until the starting material is consumed.[3]
Impure starting materials.Ensure the purity of resorcinol and ethyl acetoacetate. Recrystallize or distill if necessary.
Formation of a Dark, Tar-like Substance Reaction temperature is too high.Carefully control the temperature using an oil bath for uniform heating. Reduce the temperature if charring is observed.[3]
Prolonged reaction time at elevated temperatures.Optimize the reaction time to avoid prolonged heating after the reaction has reached completion.
Difficulty in Product Purification Presence of unreacted resorcinol.Wash the crude product with cold water to remove water-soluble resorcinol. Recrystallization from ethanol (B145695) is also effective for purification.[6]
Oily crude product that does not solidify.Try triturating the oily product with a non-polar solvent to induce solidification. If this fails, column chromatography may be necessary.
Stage 2: Conversion of 7-Hydroxy to 7-Mercapto Group

Step 2a: Formation of O-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate

Issue Potential Cause(s) Recommended Solution(s)
Incomplete reaction Insufficient base.Use a slight excess of a tertiary amine base like triethylamine (B128534) to neutralize the HCl generated during the reaction.
Inactive dimethylthiocarbamoyl chloride.Use fresh or properly stored dimethylthiocarbamoyl chloride, as it can be sensitive to moisture.
Formation of side products Reaction with residual water.Ensure all glassware is dry and use an anhydrous solvent.

Step 2b: Newman-Kwart Rearrangement

Issue Potential Cause(s) Recommended Solution(s)
Reaction is not proceeding Insufficient temperature.The Newman-Kwart rearrangement typically requires high temperatures (200-300 °C).[7] Ensure the reaction is heated to the appropriate temperature. Consider using a high-boiling solvent like diphenyl ether.
Decomposition of starting material or product Temperature is too high or prolonged heating.Carefully control the reaction temperature and time. Monitor the reaction by TLC to determine the optimal endpoint. Overheating can lead to charring and reduced yields.[8]
Difficulty in monitoring the reaction Starting material and product have similar Rf values on TLC.Use a co-spot on the TLC plate (a lane with both the starting material and the reaction mixture) to help differentiate between the two spots.[9]

Step 2c: Alkaline Hydrolysis of S-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the final product Incomplete hydrolysis.Ensure a sufficient excess of base is used. Monitor the reaction by TLC until the starting material is consumed.
Cleavage of the coumarin lactone ring.Use milder basic conditions. Consider using a lower concentration of NaOH or a weaker base like sodium carbonate. Perform the reaction at a lower temperature and for a shorter duration. A study on a similar coumarin derivative found that a 20% NaOH solution at 160°C for 1 hour gave good results, but conditions should be optimized for this specific substrate.[5]
Formation of disulfide byproduct Oxidation of the thiol product during workup.After neutralization, work up the reaction mixture quickly. Consider using degassed solvents and performing the extraction under an inert atmosphere.
Difficulty in purifying the final product Presence of disulfide impurity.The disulfide is less polar than the thiol. Purification can be achieved by column chromatography. To prevent further oxidation during chromatography, consider adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) to the eluent.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
  • In a round-bottom flask, add resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) with stirring, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • For purification, the crude product can be recrystallized from ethanol.[6]

Protocol 2: Synthesis of this compound

Step 2a: Synthesis of O-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate

  • Dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF) in a dry flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add dimethylthiocarbamoyl chloride (1.1 eq) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2b: Newman-Kwart Rearrangement

  • Place the purified O-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate in a flask suitable for high-temperature reactions.

  • Heat the solid under an inert atmosphere to a temperature between 200-250 °C. The rearrangement can also be carried out in a high-boiling solvent like diphenyl ether.

  • Monitor the progress of the rearrangement by TLC.

  • Once the rearrangement is complete, cool the reaction mixture to room temperature. The crude S-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate can be used directly in the next step or purified by column chromatography.

Step 2c: Hydrolysis to this compound

  • Dissolve the crude S-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate in a suitable solvent like methanol (B129727) or ethanol.

  • Add an aqueous solution of sodium hydroxide (B78521) (e.g., 2-4 M) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography, taking precautions to avoid oxidation.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions and Expected Yields

Reaction Stage Step Key Reagents Typical Conditions Expected Yield Reference(s)
Stage 1 Pechmann CondensationResorcinol, Ethyl acetoacetate, H₂SO₄0-10°C addition, then RT for 18h80-95%[1][2]
Stage 2 Thiocarbamate Formation7-hydroxy-4-methylcoumarin, Dimethylthiocarbamoyl chloride, Et₃NRT in CH₂Cl₂>90%General procedure
Newman-Kwart RearrangementO-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioateNeat or in diphenyl ether, 200-250°C70-90%General procedure
HydrolysisS-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate, NaOHReflux in MeOH/H₂O60-80%General procedure

Visualizations

SynthesisWorkflow cluster_stage1 Stage 1: Pechmann Condensation cluster_stage2 Stage 2: Hydroxyl to Thiol Conversion Start Resorcinol + Ethyl Acetoacetate Pechmann Pechmann Condensation (H₂SO₄ or solid acid catalyst) Start->Pechmann Product1 7-Hydroxy-4-methylcoumarin Pechmann->Product1 Thiocarbamate Thiocarbamate Formation (Dimethylthiocarbamoyl chloride, Et₃N) Product1->Thiocarbamate Rearrangement Newman-Kwart Rearrangement (Heat, 200-250°C) Thiocarbamate->Rearrangement Hydrolysis Alkaline Hydrolysis (NaOH, then acid workup) Rearrangement->Hydrolysis Product2 This compound Hydrolysis->Product2

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic Start Low Yield or Impure Product Stage1 Stage 1 Issue: Pechmann Condensation? Start->Stage1 Stage2 Stage 2 Issue: Conversion to Thiol? Start->Stage2 Catalyst Check Catalyst Activity and Loading Stage1->Catalyst Temp Optimize Temperature (75-130°C) Stage1->Temp Time Optimize Reaction Time (TLC Monitoring) Stage1->Time NKR_Temp Check NKR Temperature (200-250°C) Stage2->NKR_Temp Hydrolysis_Cond Optimize Hydrolysis (Base Conc., Temp.) Stage2->Hydrolysis_Cond Oxidation Prevent Oxidation (Inert atmosphere, degassed solvents) Stage2->Oxidation

Caption: Troubleshooting logic for the synthesis of this compound.

References

Preventing disulfide bond formation of 7-Mercapto-4-methylcoumarin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing disulfide bond formation of 7-Mercapto-4-methylcoumarin (7-MMC) in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution?

A1: The primary cause of instability for this compound in solution is the oxidation of its thiol group (-SH). This oxidation leads to the formation of a disulfide bond (-S-S-) between two 7-MMC molecules. This process is often accelerated by factors such as dissolved oxygen, the presence of trace metal ions which can act as catalysts, and a pH that favors the deprotonated, more reactive thiolate form.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor in the stability of 7-MMC. The thiol group has a pKa value, and at pH levels above this pKa, the thiol group is more likely to be deprotonated, forming a thiolate anion (-S⁻). This thiolate is more nucleophilic and susceptible to oxidation. To minimize disulfide bond formation, it is recommended to maintain the pH of the solution in a slightly acidic to neutral range (pH 6.5-7.5).[1][2] This helps to keep the thiol group in its protonated (-SH) and less reactive state. The fluorescence of coumarin (B35378) derivatives can also be pH-sensitive.[3][4]

Q3: Why is my this compound solution not fluorescent?

A3: this compound in its free thiol form is known to be weakly fluorescent.[3][5][6][7] Strong fluorescence is typically observed only after the thiol group has reacted with its target, for example, through alkylation.[3][7] If you are expecting a strong fluorescent signal from the free 7-MMC in solution, this is likely the reason for the weak signal. The formation of disulfide bonds can also lead to a loss of the desired reactive species.

Q4: What are reducing agents, and how do they help prevent disulfide bond formation?

A4: Reducing agents are compounds that donate electrons, thereby preventing oxidation. In the context of 7-MMC, they work by keeping the thiol groups in their reduced (-SH) state. They can also reverse the formation of disulfide bonds by reducing them back to free thiols. Commonly used reducing agents for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Q5: What is the purpose of using a chelating agent in my experiments with this compound?

A5: Chelating agents are used to bind to trace metal ions that may be present in your buffers and reagents. Metal ions, such as iron and copper, can catalyze the oxidation of thiol groups, leading to the formation of disulfide bonds. By adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA), these metal ions are sequestered and rendered inactive, thus helping to preserve the free thiol form of 7-MMC.[8][9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Loss of reactivity of 7-MMC over time Oxidation of the thiol group to form disulfide bonds.- Add a reducing agent such as DTT or TCEP to the solution. - Prepare fresh solutions of 7-MMC before each experiment. - Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).
Low or no fluorescence signal upon reaction - The free thiol form of 7-MMC is weakly fluorescent. - Disulfide bond formation has reduced the concentration of reactive 7-MMC. - Photobleaching of the coumarin fluorophore.- Confirm that the reaction with the target has occurred, as fluorescence is expected to increase upon alkylation.[3][7] - Use a reducing agent to ensure a sufficient concentration of the free thiol. - Minimize exposure of the solution to high-intensity light. Use an anti-fade reagent if photobleaching is suspected during microscopy.[10][11]
Precipitation of 7-MMC in aqueous buffer 7-MMC has limited solubility in purely aqueous solutions.- Dissolve 7-MMC in an organic solvent such as ethanol (B145695) or DMSO first to create a stock solution before diluting into your aqueous buffer.[12]
Inconsistent experimental results - Inconsistent levels of dissolved oxygen or metal ion contamination in buffers. - Variations in the pH of the solution.- Degas buffers prior to use to remove dissolved oxygen. - Add a chelating agent like EDTA to your buffers to sequester metal ions. - Ensure the pH of your reaction buffer is consistently maintained between 6.5 and 7.5.

Experimental Protocols

Protocol for Preparation and Storage of a this compound Stock Solution
  • Dissolution: Weigh out the desired amount of this compound powder in a fume hood. Dissolve the powder in a high-quality, anhydrous organic solvent such as ethanol or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mM.[12]

  • Addition of Reducing Agent (Optional but Recommended): To enhance stability, particularly for long-term storage, add a reducing agent. For a TCEP stock, a final concentration of 1-5 mM is often sufficient.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber vials to protect from light. Purge the vials with an inert gas like argon or nitrogen before sealing. Store the aliquots at -20°C or below. For short-term storage (up to a week), 2-8°C is acceptable.[13]

Protocol for Using this compound in an Aqueous Reaction Buffer
  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, HEPES) and adjust the pH to a range of 6.5-7.5.

  • Degassing: To minimize oxidation, degas the buffer by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using a vacuum pump.

  • Addition of Reagents:

    • Chelating Agent: Add EDTA to a final concentration of 1-5 mM to chelate any contaminating metal ions.

    • Reducing Agent: Add DTT or TCEP to a final concentration of 0.5-2 mM to maintain a reducing environment.

  • Addition of 7-MMC: Just before starting your experiment, thaw an aliquot of the 7-MMC stock solution and add it to the reaction buffer to achieve the desired final concentration.

Quantitative Data Summary

ReagentRecommended ConcentrationPurposeNotes
Dithiothreitol (DTT) 1-10 mMTo maintain proteins in a reduced state.[14][15]Optimal pH range is 7.1 to 8.0.[14] May need to be removed before subsequent reactions with certain reagents.
Tris(2-carboxyethyl)phosphine (TCEP) 5-50 mM for complete reduction, 0.5-5 mM for maintaining a reduced state.[1][16]A more stable and odorless reducing agent.Effective over a broad pH range (1.5-8.5).[17][18] Does not need to be removed before reactions with maleimides in most cases.[16]
Ethylenediaminetetraacetic acid (EDTA) 1-10 mMTo chelate divalent metal ions that can catalyze thiol oxidation.[1]Can be added to stock solutions and reaction buffers.

Visualizations

Disulfide_Bond_Formation MMC1 7-MMC (Thiol) -SH Oxidizing_Agent Oxidizing Agent (e.g., O2, Metal Ions) MMC1->Oxidizing_Agent MMC2 7-MMC (Thiol) -SH MMC2->Oxidizing_Agent Disulfide 7-MMC Dimer (Disulfide) -S-S- Oxidizing_Agent->Disulfide Oxidation Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Disulfide->Reducing_Agent Reducing_Agent->MMC1 Reduction Reducing_Agent->MMC2 Reduction

Caption: Mechanism of 7-MMC disulfide bond formation and its prevention.

Experimental_Workflow start Start prep_buffer Prepare & Degas Buffer (pH 6.5-7.5) start->prep_buffer add_reagents Add EDTA (1-5 mM) & Reducing Agent (0.5-2 mM) prep_buffer->add_reagents add_mmc Add 7-MMC to Buffer add_reagents->add_mmc prep_mmc Prepare 7-MMC Stock in Organic Solvent prep_mmc->add_mmc experiment Perform Experiment add_mmc->experiment end End experiment->end

Caption: Recommended workflow for preparing 7-MMC solutions.

References

Improving the solubility of 7-Mercapto-4-methylcoumarin for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using 7-Mercapto-4-methylcoumarin (7-MMC) in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for preparing concentrated stock solutions of this compound and other coumarin (B35378) derivatives for use in biological assays.[1][2]

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Ensure Rapid Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This prevents localized high concentrations that can lead to precipitation.[3]

  • Adjust Final DMSO Concentration: The final concentration of DMSO in your assay should be sufficient to maintain solubility but low enough to avoid cellular toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.[3][4] You may need to optimize this for your specific cell type and assay.

  • Prepare Fresh Working Solutions: Prepare working solutions immediately before use.[3] Over time, even at low concentrations, the compound may precipitate out of the aqueous solution.

  • Consider Co-solvents: For particularly challenging solubility issues, the use of co-solvents in the final assay medium can be explored. However, their compatibility with the biological system must be validated.

Q3: What is the optimal storage condition for a this compound stock solution?

A3: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the solution from light.

Q4: Is this compound fluorescent?

A4: this compound itself exhibits weak fluorescence. However, its thiol-alkylated derivatives are highly fluorescent.[5] This property is often exploited in assays where the reaction of the thiol group leads to a fluorescent product.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue 1: Inconsistent or Low Signal in a Fluorescence-Based Assay
  • Possible Cause 1: Compound Precipitation.

    • Solution: Visually inspect your assay plate for any signs of precipitation. If observed, refer to the troubleshooting steps for precipitation (FAQ Q2).

  • Possible Cause 2: Low Final Concentration.

    • Solution: Verify the calculations for your serial dilutions. Ensure that the final concentration in the assay is within the expected effective range.

  • Possible Cause 3: pH Sensitivity.

    • Solution: The protonation state of the thiol group can be influenced by pH, which may affect its reactivity and the fluorescence of any resulting products. Ensure your assay buffer has a stable and appropriate pH for your experiment.

Issue 2: High Background Fluorescence
  • Possible Cause 1: Contaminated Reagents.

    • Solution: Use high-purity solvents and reagents. Ensure that your assay buffer and other components do not have intrinsic fluorescence at the excitation and emission wavelengths used for 7-MMC derivatives.

  • Possible Cause 2: Non-specific Binding or Reaction.

    • Solution: The thiol group of 7-MMC can be reactive. Include appropriate controls in your experimental design, such as wells with the compound but without the enzyme or cells, to assess non-specific effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 192.24 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh out 1.92 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure no solid particles remain.

  • Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective:

To prepare a series of working solutions from a 10 mM DMSO stock for treating cells, ensuring the final DMSO concentration remains at or below 0.5%.

Procedure:

  • Pre-warm the cell culture medium to 37°C.

  • Prepare an intermediate dilution of the 10 mM stock solution in the cell culture medium. For example, to make a 100 µM working solution, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. This will result in a 1% DMSO concentration in the intermediate solution.

  • Perform serial dilutions from this intermediate stock into pre-warmed medium to achieve your final desired concentrations for the assay. This ensures that the final DMSO concentration is further diluted. For example, adding 10 µL of the 100 µM intermediate solution to 90 µL of medium in a well will result in a final concentration of 10 µM with 0.1% DMSO.

  • Always include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentrationObservationReference
DMSO≥ 10 mMSoluble, may require gentle warming or sonication.General practice for coumarins[2]
Ethanol (B145695)SolubleA solution of 7-MMC in ethanol can be prepared.[6]
TolueneSoluble at µM concentrationsUsed for fluorescence studies.[7]
WaterPoorly solubleNot recommended for direct dissolution.General knowledge for similar compounds
Aqueous Buffers (e.g., PBS)Very poorly solubleDirect dissolution is not feasible. Dilution from a DMSO stock is required.General practice for hydrophobic compounds

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Assay Buffer stock->working Dilute treat Treat Cells/Enzyme with Working Solutions working->treat Add incubate Incubate treat->incubate measure Measure Signal (e.g., Fluorescence) incubate->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for using this compound.

troubleshooting_workflow cluster_yes cluster_no start Precipitation Observed in Aqueous Buffer? check_dmso Is final DMSO concentration <0.1%? start->check_dmso Yes proceed Proceed with Assay start->proceed No increase_dmso Increase final DMSO to 0.1-0.5% (check cell tolerance) check_dmso->increase_dmso Yes check_mixing Was mixing vigorous during dilution? check_dmso->check_mixing No improve_mixing Add stock dropwise to buffer while vortexing check_mixing->improve_mixing No prepare_fresh Prepare fresh solution immediately before use check_mixing->prepare_fresh Yes

Caption: Troubleshooting workflow for 7-MMC precipitation issues.

References

Addressing slow kinetics of thiol binding to gold nanoparticles with 7-Mercapto-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the slow kinetics of thiol binding to gold nanoparticles (AuNPs) using 7-Mercapto-4-methylcoumarin (MMC).

Frequently Asked Questions (FAQs)

Q1: Why is the binding of this compound to my gold nanoparticles so slow?

The formation of a stable gold-thiolate bond is a known slow process. The kinetics of this surface modification can take over an hour to reach completion.[1][2] It is generally recommended to allow for an incubation period of one to two hours for the thiol binding to be essentially complete.[1][2] For disulfide compounds, an overnight incubation is suggested.[1][2]

Q2: How can I monitor the binding kinetics of this compound to gold nanoparticles?

This compound (MMC) is a convenient molecular probe for monitoring the binding process due to its fluorescent properties.[1][2] Upon binding to the gold nanoparticle surface, the fluorescence of MMC is enhanced. By monitoring the increase in fluorescence intensity over time, you can track the kinetics of the conjugation reaction.[1] Surface-Enhanced Raman Spectroscopy (SERS) can also be used to study the slow surface modification kinetics.[1]

Q3: What are the optimal excitation and emission wavelengths for monitoring this compound binding?

For fluorescence spectroscopy measurements, the excitation wavelength is typically around 358 nm, and the emission is monitored at approximately 430 nm.[1]

Q4: What factors can influence the binding kinetics of thiols to gold nanoparticles?

Several factors can affect the rate of thiol binding to AuNPs, including:

  • Nanoparticle Size and Shape: The surface curvature and the presence of defect sites on the nanoparticle surface can influence the binding kinetics.[3][4]

  • Thiol Concentration: The concentration of the thiol solution can impact the reaction rate.[1]

  • Solvent: The choice of solvent can affect the solubility of the thiol and the stability of the nanoparticles. Ethanol (B145695) is a commonly used solvent for preparing MMC solutions.

  • pH of the Solution: The pH of the reaction buffer can influence the charge of both the nanoparticle surface and the thiol, thereby affecting their interaction.[5][6][7]

Q5: How can I purify the this compound-functionalized gold nanoparticles?

After the conjugation reaction, it is important to remove any unbound MMC. This can be achieved by rinsing the functionalized gold substrates or nanoparticles with the solvent used for the reaction (e.g., ethanol) to remove any excess molecules not bound to the gold surface.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

Possible Causes:

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are set correctly for MMC (Excitation: ~358 nm, Emission: ~430 nm).[1]

  • Low Binding Efficiency: The conjugation of MMC to the AuNPs may be incomplete.

  • Photobleaching: The fluorophore may be irreversibly damaged by the excitation light.

  • Quenching: Components in your buffer or sample could be quenching the fluorescence.

  • Aggregation of Nanoparticles: Aggregated AuNPs can lead to quenching of the fluorescence signal.

Solutions:

  • Verify Instrument Settings: Double-check and optimize the fluorometer settings.

  • Increase Incubation Time: Allow the reaction to proceed for at least 1-2 hours.[1][2]

  • Optimize MMC Concentration: Perform a titration to find the optimal concentration of MMC for your specific AuNPs.

  • Reduce Excitation Light Intensity: Minimize the exposure time and intensity of the excitation light to prevent photobleaching.

  • Use a Suitable Buffer: Ensure your buffer does not contain quenching agents.

  • Check for Aggregation: Visually inspect the solution for any color change (e.g., from red to purple/blue) and use techniques like Dynamic Light Scattering (DLS) to check for aggregation. If aggregation is present, consider optimizing the pH or using a stabilizing agent.[8]

Issue 2: Slow or Incomplete Binding Reaction

Possible Causes:

  • Insufficient Incubation Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Suboptimal pH: The pH of the reaction medium may not be ideal for the binding process.[5][6][7]

  • Steric Hindrance: If other ligands are present on the nanoparticle surface, they may hinder the access of MMC.

  • Low Quality of Reagents: The MMC or the AuNPs may be of poor quality or have degraded.

Solutions:

  • Extend Incubation Time: As a rule of thumb, incubate for at least 1-2 hours.[1][2]

  • Optimize pH: Experiment with different pH values of the buffer to find the optimal condition for binding.

  • Ensure Nanoparticle Surface Availability: If possible, use AuNPs with a surface that is readily accessible to the thiol groups.

  • Use Fresh Reagents: Prepare fresh solutions of MMC and use high-quality AuNPs.

Issue 3: Aggregation of Gold Nanoparticles During or After Conjugation

Possible Causes:

  • Inappropriate Solvent: The solvent may not be suitable for maintaining the stability of the nanoparticles.

  • High Salt Concentration: The presence of salts in the buffer can lead to nanoparticle aggregation.[8]

  • Changes in Surface Charge: The binding of MMC can alter the surface charge of the AuNPs, leading to instability.

Solutions:

  • Solvent Selection: Use a solvent that is known to be compatible with your AuNPs, such as ethanol or water, depending on the initial nanoparticle stabilization.

  • Control Ionic Strength: Minimize the concentration of salts in the reaction buffer.

  • Optimize pH: Adjusting the pH can help to stabilize the nanoparticles by modifying their surface charge.[5][6][7]

  • Use Stabilizing Agents: In some cases, the addition of a passivating agent can help to prevent aggregation.

Quantitative Data

Table 1: Kinetic Parameters for Thiol Binding to Gold Nanoparticles

Thiol CompoundNanoparticle TypeRate Constant (k_obs)Time for 90% CoverageReference
Aromatic ThiolsCitrate-stabilized AuNPs~0.01 min⁻¹~4 hours[9]
Aromatic ThiolsCTAB-stabilized AuNPs~0.01 min⁻¹~4 hours[9]
Dodecanethiol3.3-nm Au nanocrystals0.0132 min⁻¹Not specified

Table 2: Fluorescence Properties of this compound (MMC)

ParameterValueReference
Excitation Wavelength (λ_ex)~358 nm[1]
Emission Wavelength (λ_em)~430 nm[1]

Experimental Protocols

Protocol 1: Monitoring MMC Binding to AuNPs using Fluorescence Spectroscopy

Materials:

  • Gold nanoparticles (AuNPs) of desired size and concentration

  • This compound (MMC) stock solution (e.g., in DMSO or ethanol)

  • Reaction buffer (e.g., phosphate (B84403) buffer at a specific pH)

  • Fluorometer

Procedure:

  • Prepare a solution of AuNPs in the reaction buffer at the desired concentration.

  • Add a specific concentration of the MMC stock solution to the AuNP solution.

  • Immediately start monitoring the fluorescence intensity at the emission wavelength of ~430 nm, with an excitation wavelength of ~358 nm.[1]

  • Record the fluorescence intensity at regular time intervals for at least 1-2 hours to observe the binding kinetics.

  • The fluorescence intensity will increase as more MMC binds to the AuNP surface and is expected to plateau when the binding reaches equilibrium.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_au Prepare AuNP Suspension mix Mix AuNPs and MMC prep_au->mix prep_mmc Prepare MMC Solution prep_mmc->mix incubate Incubate (1-2 hours) mix->incubate monitor Monitor Fluorescence incubate->monitor purify Purify Conjugates monitor->purify characterize Characterize purify->characterize

Caption: Experimental workflow for MMC-AuNP conjugation.

Troubleshooting_Workflow start Weak or No Fluorescence Signal check_settings Verify Instrument Settings start->check_settings check_binding Assess Binding Efficiency start->check_binding check_aggregation Check for Aggregation start->check_aggregation optimize_conc Optimize MMC Concentration check_binding->optimize_conc increase_time Increase Incubation Time check_binding->increase_time optimize_ph Optimize pH check_aggregation->optimize_ph success Signal Improved optimize_conc->success increase_time->success optimize_ph->success

Caption: Troubleshooting workflow for weak fluorescence.

References

Minimizing background fluorescence in assays using 7-Mercapto-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for assays utilizing 7-Mercapto-4-methylcoumarin (7-MC). This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize background fluorescence and optimize their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (7-MC) and how does it work?

This compound is a pro-fluorescent probe used for the detection of thiols.[1][2][3] By itself, the 7-MC molecule is weakly fluorescent.[1][2] Upon reaction with a thiol group (e.g., on cysteine, glutathione, or other sulfhydryl-containing molecules), the non-fluorescent thioether bond is cleaved, or the thiol binds to the coumarin (B35378) derivative, resulting in a highly fluorescent product.[2][4][5] This "turn-on" fluorescence mechanism makes it a sensitive reagent for quantifying enzymatic activity or detecting specific thiol-containing analytes.[6][7]

Q2: What are the optimal excitation and emission wavelengths for 7-MC-based assays?

The spectral properties of coumarin derivatives depend on their structure and local environment. For the fluorescent product generated from 7-MC reactions, the excitation maximum is typically in the range of 340-400 nm, with the emission maximum observed between 430-500 nm.[6][8] It is always recommended to determine the optimal excitation and emission wavelengths empirically for your specific assay conditions and instrument. Using an excitation wavelength greater than 400 nm can help minimize background fluorescence from components like NADPH.[6]

Q3: What are the primary sources of high background fluorescence in my assay?

High background fluorescence can originate from several sources, which can be broadly categorized as:

  • Sample Autofluorescence: Biological samples like cells and tissues contain endogenous molecules (e.g., NADH, flavins, collagen) that naturally fluoresce, often in the blue-green spectrum where coumarin dyes emit.[8][9]

  • Assay Media and Buffers: Many standard cell culture media contain fluorescent components like phenol (B47542) red and riboflavin. Fetal Bovine Serum (FBS) is also a known contributor to background fluorescence.[8][9][10]

  • Reagent-Related Background: This includes intrinsic fluorescence from test compounds, unbound 7-MC probe, non-specific binding of the probe to surfaces or cellular components, and fluorescent impurities in reagents or buffers.[8][9][11]

  • Labware: The choice of microplates is critical. Clear or white plates can increase background and well-to-well crosstalk compared to black plates.[9][11]

Q4: How can I differentiate between a true signal and background noise?

Proper controls are essential. Key controls to include in your experimental design are:

  • No-Enzyme/No-Cell Control: Wells containing all assay components except the enzyme or cells. A high signal here points to substrate instability or reagent contamination.[11]

  • Unstained/No-Probe Control: Wells containing your biological sample (cells, lysate) in buffer, but without the 7-MC probe. This measures the intrinsic autofluorescence of the sample.[9][12]

  • Vehicle Control: Wells containing all assay components, including the vehicle (e.g., DMSO) used to dissolve test compounds. This helps identify any background contribution from the vehicle itself.[11]

Troubleshooting Guide: High Background Fluorescence

High background can obscure specific signals, leading to a poor signal-to-noise ratio and unreliable data.[9] Use the following workflow and detailed steps to diagnose and resolve common issues.

Workflow for Troubleshooting High Background

TroubleshootingWorkflow Start High Background Detected Check_Media Is background high in 'Buffer/Media Only' control? Start->Check_Media Check_Substrate Is background high in 'No-Enzyme' control? Check_Media->Check_Substrate No Sol_Media Use Phenol Red-Free Media Switch to Fluorescent-Free Buffer Use Serum-Free/Reduced-Serum Media Check_Media->Sol_Media Yes Check_Autofluorescence Is background high in 'Unstained Sample' control? Check_Substrate->Check_Autofluorescence No Sol_Substrate Check Substrate Stability Prepare Substrate Fresh Protect from Light Check_Substrate->Sol_Substrate Yes Check_Binding Issue likely non-specific binding or excess probe Check_Autofluorescence->Check_Binding No Sol_Autofluorescence Subtract Autofluorescence Signal Use Red-Shifted Fluorophore if possible Check_Autofluorescence->Sol_Autofluorescence Yes Sol_Binding Optimize Probe Concentration Increase Wash Steps Add Detergent (e.g., Tween-20) to Wash Use Blocking Agents (e.g., BSA) Check_Binding->Sol_Binding End Background Minimized Sol_Media->End Sol_Substrate->End Sol_Autofluorescence->End Sol_Binding->End

Caption: A stepwise workflow for diagnosing and resolving high background fluorescence.

Detailed Troubleshooting Steps
Problem / Observation Potential Cause Recommended Solution
High signal in "Buffer/Media Only" wells Fluorescent components in the assay buffer or cell culture media.Switch to Phenol Red-Free Medium: For imaging or cell-based assays, use a phenol red-free alternative.[10] Use Serum-Free Medium: If possible for your experiment's duration, use serum-free or reduced-serum media to avoid fluorescence from FBS.[10] Check Water Purity: Ensure high-purity, nuclease-free water is used for all buffers and reagents.[11]
High signal in "No-Enzyme" control wells Spontaneous hydrolysis or degradation of the 7-MC substrate, releasing the fluorophore.Prepare Substrate Fresh: Make substrate solutions immediately before each experiment and avoid repeated freeze-thaw cycles.[11] Protect from Light: Store and handle the 7-MC probe and substrate solutions protected from light to prevent photodegradation.[11][13] Test Substrate Stability: Incubate the substrate in assay buffer over time and measure fluorescence; a significant increase indicates instability. Consider adjusting buffer pH or temperature.[11]
High signal in unstained sample wells Intrinsic autofluorescence from the biological sample (e.g., cells, tissue lysate).Subtract Background: Measure the average fluorescence of the unstained control and subtract this value from all other wells.[14] Use Spectral Unmixing: For imaging, use a spectral imaging system and linear unmixing to computationally separate the specific signal from the autofluorescence spectrum.[12]
Background is high across all experimental wells Excess probe concentration or inadequate washing leading to non-specific binding.Titrate Probe Concentration: Determine the lowest concentration of 7-MC that provides a robust signal-to-noise ratio.[13] Optimize Washing Steps: Increase the number and duration of wash steps after probe incubation to ensure complete removal of unbound probe.[12][13] Add Detergent: Include a mild non-ionic detergent like 0.05-0.1% Tween-20 in the wash buffer to reduce non-specific binding.[8] Use Blocking Agents: For cell-based assays, pre-incubate with a blocking agent like 1% BSA to minimize non-specific adherence of the probe to cell or well surfaces.[13]
Signal is high but signal-to-noise ratio is low Instrument settings are amplifying noise along with the signal.Optimize Gain Setting: Reduce the photomultiplier tube (PMT) gain or detector voltage to the minimum required for adequate signal detection.[11][13] Optimize Slit Widths/Exposure Time: Use the narrowest slit widths and shortest exposure times that provide a sufficient signal to reduce the collection of scattered light and dark current noise.[10]

Experimental Protocols & Data

Protocol 1: General Assay Setup in a Microplate

This protocol provides a generalized workflow for an enzyme assay using 7-MC, with an emphasis on steps to minimize background.

  • Reagent Preparation:

    • Prepare all buffers and solutions using high-purity water and analytical-grade reagents.

    • If using cell culture media, switch to a phenol red-free formulation for the final assay steps.[9][10]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store it protected from light. Prepare fresh working dilutions in assay buffer immediately before use.[11]

  • Plate Setup:

    • Use solid black, opaque 96-well or 384-well microplates to minimize light scatter and crosstalk.[9]

    • Designate wells for all necessary controls:

      • Blank/Buffer Control: Assay buffer only.

      • No-Enzyme Control: All components except the enzyme.

      • Sample Autofluorescence Control (if applicable): Sample (e.g., cell lysate) without the 7-MC probe.

      • Test Compound Control (if applicable): Test compound in buffer to check for intrinsic fluorescence.[14]

  • Assay Procedure:

    • Add assay buffer and other components (e.g., enzyme, cell lysate, test compounds) to the appropriate wells.

    • Pre-incubate the plate as required by your specific protocol.

    • Initiate the reaction by adding the 7-MC working solution to all wells.

    • Incubate the plate for the desired time at a controlled temperature, protected from light.

  • Fluorescence Reading:

    • Set the fluorescence plate reader to the optimal excitation and emission wavelengths (e.g., Ex: ~380 nm, Em: ~460 nm).

    • Optimize the instrument's gain setting to ensure the signal from the positive controls is in the linear range of the detector and not saturated.[14]

    • Acquire the fluorescence readings.

  • Data Analysis:

    • Calculate the average fluorescence of the blank control wells.

    • Subtract the average blank value from all other wells.

    • If sample autofluorescence is significant, subtract the average value from the corresponding sample wells.

    • Calculate the signal-to-noise ratio (SNR) using the formula: SNR = (Signal_PositiveControl - Signal_NegativeControl) / StandardDeviation_NegativeControl.

Quantitative Data Summary

The following tables provide a summary of key parameters and reagent considerations for optimizing 7-MC-based assays.

Table 1: Spectral Properties and Instrument Settings

ParameterRecommended Range/ValueNotes
Excitation Wavelength 340 - 400 nmEmpirically determine the peak for your specific product/buffer system. Using >400 nm can reduce background from certain biological molecules.[6]
Emission Wavelength 430 - 500 nmThe emission spectrum can be sensitive to the local environment and solvent polarity.[8][13]
Plate Type Solid Black, OpaqueMinimizes well-to-well crosstalk and background from scattered light.[9]
PMT Gain/Voltage As low as possibleAdjust to have the brightest signal below saturation to avoid amplifying noise.[11][13]

Table 2: Common Reagent and Buffer Issues

ComponentIssueMitigation Strategy
Phenol Red Intrinsic fluorescenceUse phenol red-free media for the assay.[9][10]
Fetal Bovine Serum (FBS) Contains fluorescent moleculesUse serum-free or reduced-serum (e.g., ≤2%) media if compatible with cell health.[8][10]
Riboflavin Intrinsic fluorescenceIf a major issue, consider using a custom buffer or medium formulation.
Test Compounds Intrinsic fluorescenceRun a "compound only" control and subtract its signal from the experimental wells.[11][14]
Tween-20, Triton X-100 Can form micelles at high concentrations, potentially altering fluorescence.Use at low concentrations in wash buffers (e.g., 0.05-0.1%) to reduce non-specific binding.[8][12]
Signaling Pathway Visualization

The reaction of 7-MC with a thiol is a direct chemical interaction rather than a complex signaling pathway. The following diagram illustrates the "turn-on" fluorescence mechanism.

ReactionMechanism cluster_0 Reaction cluster_1 Detection Probe This compound (Weakly Fluorescent) Product Thiol-Adduct Product (Highly Fluorescent) Probe->Product + Analyte Analyte with Thiol Group (e.g., Glutathione, Cysteine) Analyte->Product Emission Emission Detected (~460 nm) Product->Emission 2. Emit Excitation Excitation Light (~380 nm) Excitation->Product 1. Excite

Caption: Mechanism of fluorescence activation for this compound upon reaction with a thiol.

References

Technical Support Center: Enhancing the Quantum Yield of 7-Mercapto-4-methylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 7-Mercapto-4-methylcoumarin derivatives, with a focus on maximizing their fluorescence quantum yield for enhanced experimental sensitivity and reliability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: My this compound (C-SH) is not fluorescing or is very weak.

Answer: This is the most common observation for the parent compound, this compound. The low fluorescence is an inherent property of the molecule and is primarily due to a non-radiative deactivation pathway.[1][2] The thiol group (-SH) exists in equilibrium with a thione tautomer (C=S).[1][3] This thione-like resonance form dominates the excited state deactivation process, effectively quenching fluorescence.[1][2][3]

Troubleshooting Steps:

  • Alkylation of the Thiol Group: The most effective strategy to enhance quantum yield is to alkylate the thiol group (e.g., converting -SH to -SMe or another -SR group). This modification prevents the formation of the non-fluorescent thione tautomer, thereby "switching on" the fluorescence of the coumarin (B35378) core.[1][3] Alkylated derivatives have been reported to be 20 to 100 times more fluorescent than the parent thiol compound.[1]

  • Confirm Compound Identity: Verify that you are working with an alkylated derivative if you expect high fluorescence. If you intended to use the parent thiol as a "turn-on" probe, its weak fluorescence is the expected baseline.

Issue 2: The quantum yield of my alkylated this compound derivative is lower than expected.

Answer: Even with an alkylated thiol group, several environmental and structural factors can lead to a diminished quantum yield. The primary causes revolve around the solvent environment, compound purity, and concentration.

Troubleshooting Steps:

  • Solvent Optimization: The polarity, viscosity, and hydrogen-bonding capabilities of the solvent are critical.[4]

    • Polarity: Inappropriate solvent polarity can promote non-radiative decay. Test your derivative in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol, water) to find the optimal environment.

    • Viscosity: Higher micro-viscosity, such as in polymer matrices, can stiffen the coumarin structure, reducing non-radiative decay pathways and increasing the quantum yield.[1]

  • Check for Impurities: Impurities from synthesis or degradation can absorb excitation light or directly quench the fluorescence of your probe.[4] Consider re-purifying your compound using chromatography or recrystallization.

  • Evaluate Concentration Effects: At high concentrations, planar molecules like coumarins can form aggregates, leading to aggregation-caused quenching (ACQ).[4] Measure the fluorescence intensity across a range of concentrations to identify and work within a linear range where self-quenching is minimal.

  • Assess pH of the Solution: The fluorescence of coumarin derivatives can be pH-sensitive, especially if other ionizable groups are present.[2][4] If working in aqueous buffers, perform a pH titration to determine the optimal pH range for maximum fluorescence.

Issue 3: My fluorescence signal is unstable and decreases over time.

Answer: This issue is most often caused by photobleaching, which is the irreversible photochemical destruction of the fluorophore under light exposure.[4][5]

Troubleshooting Steps:

  • Reduce Excitation Power: Use the lowest possible light intensity from your source that still provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Use shutters on your instrument to expose the sample to light only during data acquisition.

  • Deoxygenate the Solution: Dissolved molecular oxygen can accelerate photobleaching. Deoxygenating your solvent by bubbling with nitrogen or argon gas can sometimes improve signal stability.

  • Use a Photostabilizer: Consider adding a commercially available anti-photobleaching agent to your solution if it is compatible with your experimental system.

Quantitative Data Summary

The following table summarizes the reported effects on the quantum yield (Φ) of this compound and related derivatives.

Compound/Derivative ClassModification/ConditionEffect on Quantum Yield (Φ)Reference
This compound (C-SH)Parent compound in thiol formVery low to non-fluorescent[1][2][3]
Alkylated this compound (C-SMe, C-SR)Thiol group is alkylatedHigh fluorescence; 20-100x increase in emission intensity compared to C-SH[1]
7-Dimethylamino CoumarinsIn polar polymer matrices (e.g., PMMA)Quantum yield approaches 1[1]
7-Hydroxycoumarin DerivativesReference fluorophoresΦ = 0.25 and 0.32 reported for specific derivatives[6]

Key Experimental Protocols

Protocol 1: General Procedure for Alkylation of this compound

This protocol describes a general method to alkylate the thiol group, which is the primary strategy for enhancing quantum yield.

Materials:

  • This compound (C-SH)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • A suitable base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (TEA))

  • Alkylating agent (e.g., Methyl iodide (CH₃I) for methylation)

  • Stir plate and stir bar

  • Reaction vessel (round-bottom flask)

  • Standard workup and purification supplies (e.g., rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in the reaction vessel.

  • Add the base (1.5-2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to deprotonate the thiol.

  • Slowly add the alkylating agent (1.1-1.5 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature (or with gentle heating if required) for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (e.g., by adding water).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663), and concentrate it using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the pure, fluorescent alkylated derivative.

  • Confirm the structure of the final product using NMR and Mass Spectrometry.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

This protocol outlines the steps to determine the fluorescence quantum yield of your derivative relative to a known standard.

Materials:

  • Your synthesized coumarin derivative

  • A quantum yield standard with known Φ (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • High-purity spectroscopic grade solvent

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Cuvettes (quartz for both absorbance and fluorescence)

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions for both the standard and your sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions. Note the absorbance at the excitation wavelength you will use for fluorescence measurements.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: Use the following equation to calculate the relative quantum yield (Φ_sample) of your sample:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • std refers to the standard and sample refers to your derivative. (If the same solvent is used, the refractive index term cancels out).

  • Plot and Verify: Plot the integrated fluorescence intensity versus absorbance for both your sample and the standard. The slope of these plots is proportional to the quantum yield, and the ratio of the slopes can be used for calculation, providing a more robust result.

Visual Diagrams

troubleshooting_workflow start Low Quantum Yield Detected check_alkylation Is the thiol group (-SH) alkylated (-SR)? start->check_alkylation parent_compound Parent C-SH is inherently weakly fluorescent due to thione tautomer. check_alkylation->parent_compound No check_purity Check Compound Purity check_alkylation->check_purity Yes alkylation_step Alkylate the thiol group to block non-radiative decay. parent_compound->alkylation_step purify Re-purify via chromatography or recrystallization. check_purity->purify solvent_screen Perform Solvent Screen check_purity->solvent_screen solvent_info Test in solvents of varying polarity and viscosity. solvent_screen->solvent_info concentration_check Evaluate Concentration solvent_screen->concentration_check dilute Dilute sample to avoid Aggregation-Caused Quenching (ACQ). concentration_check->dilute ph_check Optimize pH (for aqueous solutions) concentration_check->ph_check ph_titration Perform pH titration to find optimal fluorescence range. ph_check->ph_titration

Caption: Troubleshooting workflow for low quantum yield in this compound derivatives.

deactivation_pathway cluster_alkylated Alkylated Derivative (C-SR) thiol Fluorescent State (Thiol Form) thione Non-Fluorescent State (Thione Tautomer) thiol->thione Equilibrium favors non-radiative decay alkylation Alkylation of Thiol Group thiol->alkylation thione->thiol alkylated Locked Fluorescent State

Caption: The role of thiol alkylation in preventing non-fluorescent tautomerization.

experimental_workflow start Start: Synthesize or Procure C-SH Derivative purify Purify Compound (e.g., Chromatography) start->purify prepare Prepare Dilute Solutions (Sample & Standard) purify->prepare measure_abs Measure Absorbance (UV-Vis) prepare->measure_abs measure_fluor Measure Emission (Fluorometer) prepare->measure_fluor calculate Calculate Relative Quantum Yield (Φ) measure_abs->calculate measure_fluor->calculate

Caption: Standard experimental workflow for measuring relative fluorescence quantum yield.

References

pH sensitivity and buffer selection for 7-Mercapto-4-methylcoumarin fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 7-Mercapto-4-methylcoumarin (MMC) in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of this compound (MMC) sensitive to the presence of thiols?

This compound is a fluorogenic probe. In its native state, MMC exhibits very weak fluorescence. This is due to a non-radiative deactivation process attributed to the thione resonance structure of the molecule. When MMC reacts with a thiol-containing compound (R-SH), a stable, highly fluorescent thioether adduct is formed. This reaction disrupts the non-radiative decay pathway, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence response is the basis for its use in detecting and quantifying thiols.

Q2: What is the optimal pH for using MMC in fluorescence assays?

The fluorescence of coumarin (B35378) derivatives can be pH-dependent. While specific quantitative data for the effect of pH on MMC fluorescence is not extensively published, variations in pH are known to strongly influence its absorption properties. For similar coumarin-based thiol probes, a pH range of 7.0 to 9.0 is often optimal. It is highly recommended to empirically determine the optimal pH for your specific assay conditions, as the protonation state of both the MMC and the target thiol can affect the reaction rate and fluorescence quantum yield. A common starting point is to use a phosphate-buffered saline (PBS) at pH 7.4.

Q3: How should I select a buffer for my MMC-based assay?

The choice of buffer is critical for a successful assay. Here are some key considerations:

  • pH Stability: Select a buffer that can maintain a stable pH within the optimal range for your assay (typically pH 7.0-8.0).

  • Compatibility: Common biological buffers such as Phosphate-Buffered Saline (PBS), HEPES, and Tris are generally suitable for fluorescence assays.

  • Interference: Avoid buffers containing components that can interfere with the assay. For example, buffers with inherent fluorescence or those containing reducing agents not part of the experimental design should be avoided. Phenol (B47542) red, a common pH indicator in cell culture media, is fluorescent and should be avoided in the final assay buffer.

Q4: What are the typical excitation and emission wavelengths for the MMC-thiol adduct?

The spectral properties of the fluorescent thioether adduct can vary slightly depending on the solvent and the specific thiol it has reacted with. However, a general guideline for the S-alkylated derivative of MMC is an excitation maximum around 380-390 nm and an emission maximum in the range of 450-470 nm. It is always best practice to perform a full excitation and emission scan of your specific MMC-thiol adduct in your assay buffer to determine the optimal wavelengths for your experimental setup.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Fluorescence Signal 1. Low Thiol Concentration: The concentration of the target thiol in your sample may be below the detection limit of the assay.- Concentrate your sample, if possible. - Consider using a more sensitive detection method if concentrations are extremely low.
2. Inefficient Reaction: The reaction between MMC and the thiol may be incomplete.- Ensure the pH of the reaction buffer is optimal (typically 7.0-8.0). - Increase the incubation time or temperature (while considering sample stability). - Ensure the MMC concentration is sufficient.
3. Incorrect Instrument Settings: The fluorometer settings may not be optimal for the MMC-thiol adduct.- Perform an excitation and emission scan to determine the precise maxima for your specific adduct and buffer. - Ensure the gain setting on the instrument is appropriate.
4. Degraded MMC: The MMC reagent may have degraded due to improper storage (e.g., exposure to light or moisture).- Use a fresh stock of MMC. - Store MMC powder and stock solutions protected from light and moisture, as recommended by the supplier.
High Background Fluorescence 1. Autofluorescence: Your sample or buffer components may be inherently fluorescent.- Run a blank sample containing all components except MMC to measure background fluorescence and subtract it from your experimental readings. - If using cell culture media, switch to a phenol red-free formulation for the final assay steps.
2. Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent impurities.- Use high-purity, spectroscopy-grade reagents and solvents.
3. Non-specific Binding of MMC: In cellular assays, MMC may bind non-specifically to cellular components.- Include appropriate wash steps to remove unbound probe.
Inconsistent or Non-Reproducible Results 1. pH Fluctuation: The pH of your samples or buffer may not be consistent across experiments.- Prepare fresh buffers for each experiment and verify the pH.
2. Temperature Variation: Reaction rates and fluorescence are temperature-dependent.- Ensure all incubations and measurements are performed at a consistent and controlled temperature.
3. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples.- Calibrate your pipettes regularly. - Use appropriate pipetting techniques, especially for small volumes.
4. Photobleaching: The fluorescent product is being destroyed by the excitation light.- Reduce the intensity and duration of light exposure. - Use an anti-fade reagent if compatible with your assay. - Acquire data from each well only once if possible.

Data Presentation

Table 1: Spectral Properties of this compound (MMC) under Different Conditions

| Compound | Condition | Excitation Max (nm) | Emission Max (nm) | Fluorescence Intensity | | :--- |

Technical Support Center: Reducing Cytotoxicity of 7-Mercapto-4-methylcoumarin Derivatives in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Mercapto-4-methylcoumarin (7-MMC) derivatives for live-cell imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cytotoxicity and obtain reliable, high-quality imaging data.

Frequently Asked Questions (FAQs)

Q1: Are this compound (7-MMC) derivatives generally cytotoxic?

While some coumarin (B35378) derivatives have been investigated for their anticancer properties and can induce cytotoxicity at higher concentrations, certain derivatives of this compound have been synthesized to be biocompatible for live-cell imaging. For instance, some coumarin S-glycosides derived from this compound have been reported to exhibit no cytotoxicity across various human cell lines.[1] However, the cytotoxicity of a specific 7-MMC derivative is highly dependent on its chemical structure, the cell type being used, the concentration of the probe, and the incubation time. It is crucial to experimentally determine the optimal, non-toxic concentration for your specific experimental conditions.

Q2: What are the common signs of cytotoxicity I should look for in my live-cell imaging experiments?

Common indicators of cytotoxicity include:

  • Morphological Changes: Look for cell rounding, shrinkage, membrane blebbing, vacuolization, or detachment from the culture surface.[2]

  • Reduced Cell Viability: A noticeable decrease in the number of live cells over the course of your experiment.

  • Impaired Cellular Functions: Observe for inhibition of cell proliferation, altered cell motility, or abnormal cell division.[2]

  • Apoptosis or Necrosis: Look for signs of programmed cell death (apoptosis) such as chromatin condensation and nuclear fragmentation, or cellular breakdown (necrosis).[2]

Q3: What is the general mechanism of coumarin-induced cytotoxicity?

Studies on various coumarin derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). This can involve several signaling pathways, including:

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS).[2]

  • Mitochondrial Pathway: Disruption of the mitochondrial membrane potential and release of pro-apoptotic factors.[3][4]

  • Caspase Activation: Activation of caspase cascades, which are key executioners of apoptosis.[4]

  • Modulation of Signaling Pathways: Inhibition of survival pathways like PI3K/AKT or ERK/MAPK.[3][5][6]

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, such as G2/M.[5]

Q4: How can I minimize phototoxicity during imaging with 7-MMC derivatives?

Phototoxicity is damage to cells caused by the interaction of light with the fluorescent probe.[2] To minimize it:

  • Optimize Illumination: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a good signal-to-noise ratio.[2][7]

  • Use Appropriate Filters: Employ high-quality bandpass filters that match the excitation and emission spectra of your 7-MMC derivative to minimize unnecessary light exposure.

  • Time-Lapse Imaging: Reduce the frequency of image acquisition in time-lapse experiments to the minimum necessary to capture the biological process of interest.[2]

  • Use Sensitive Detectors: Employ high quantum efficiency detectors, such as sCMOS or EM-CCD cameras, to maximize signal detection with lower excitation light.[8]

  • Incorporate Antioxidants: Consider supplementing your imaging medium with antioxidants like Trolox or N-acetylcysteine to help neutralize reactive oxygen species.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Death After Staining High Probe Concentration: The concentration of the 7-MMC derivative may be too high for your specific cell type.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., 1 µM) and titrate upwards. Use a viability assay like MTT or Trypan Blue to quantify cytotoxicity.
Prolonged Incubation Time: Extended exposure to the probe can increase cytotoxicity.Optimize the incubation time. Test shorter incubation periods (e.g., 15-30 minutes) to see if the signal is sufficient with reduced cell death.
Solvent Toxicity: The solvent used to dissolve the probe (e.g., DMSO) might be toxic at the final concentration.Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1% for DMSO). Run a vehicle control (cells treated with the solvent alone) to assess its toxicity.
Weak Fluorescent Signal Low Probe Concentration: The probe concentration may be too low for adequate staining.Gradually increase the probe concentration while monitoring for cytotoxicity.
Suboptimal Imaging Settings: Incorrect microscope settings can lead to a weak signal.Ensure you are using the correct filter set for the excitation and emission wavelengths of your 7-MMC derivative. Optimize camera settings (e.g., gain, binning) to enhance signal detection.[9]
Probe Efflux: Some cells actively pump out fluorescent dyes using efflux pumps.Consider using an efflux pump inhibitor like probenecid, but be aware that these inhibitors can also have cytotoxic effects and should be used with caution and appropriate controls.
High Background Fluorescence Excess Unbound Probe: Residual probe in the imaging medium can contribute to high background.Increase the number of washing steps after staining to thoroughly remove any unbound probe.
Autofluorescence: Cells and some media components naturally fluoresce.Use a phenol (B47542) red-free imaging medium.[9] Acquire a background image from an unstained region and use it for background subtraction during image analysis.
Non-specific Binding: The probe may be binding to cellular components other than the intended target.Optimize the staining protocol by reducing the probe concentration or incubation time. Include appropriate controls to assess non-specific binding.

Quantitative Data on Cytotoxicity of 4-Methylcoumarin (B1582148) Derivatives

Table 1: Cytotoxicity of 4-Methylcoumarin Derivatives Against Various Cancer Cell Lines [10][11]

CompoundSubstituentsIC50 (µM) vs. K562IC50 (µM) vs. LS180IC50 (µM) vs. MCF-7
1 7-hydroxy-4-methyl111.0 ± 28.4>200189.8 ± 23.6
8 7,8-dihydroxy-4-methyl>200>200>200
9 7,8-dihydroxy-3-ethyl-4-methyl81.3 ± 13.967.8 ± 2.482.3 ± 4.5
11 7,8-dihydroxy-3-decyl-4-methyl42.425.225.1

Table 2: Cytotoxicity of Coumarin Derivatives Against Other Cancer Cell Lines [5]

CompoundCell LineIC50 (µM)
4 HL608.09
4 MCF-73.26
4 A5499.34
8b HepG213.14
8b MCF-77.35
8b A5494.63

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method to determine the cytotoxicity of a 7-MMC derivative by assessing cell metabolic activity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 7-MMC derivative stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the 7-MMC derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: General Live-Cell Staining with 7-MMC Derivatives

This protocol provides a general workflow for staining live cells with a 7-MMC derivative.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • 7-MMC derivative stock solution (in DMSO)

  • Phenol red-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Staining Solution: Dilute the 7-MMC derivative stock solution to the desired final working concentration in pre-warmed, phenol red-free cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal time should be determined experimentally.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove unbound probe.

  • Imaging: Add fresh, pre-warmed phenol red-free medium to the cells and proceed with imaging on a fluorescence microscope equipped with the appropriate filter sets.[13]

Visualizations

Signaling Pathway for Coumarin-Induced Apoptosis

Coumarin_Induced_Apoptosis Coumarin 7-MMC Derivative ROS Reactive Oxygen Species (ROS) Coumarin->ROS Induces Mitochondria Mitochondria Coumarin->Mitochondria Disrupts Potential PI3K_AKT PI3K/AKT Pathway Coumarin->PI3K_AKT Inhibits ERK_MAPK ERK/MAPK Pathway Coumarin->ERK_MAPK Inhibits ROS->Mitochondria Bcl2 Bcl-2 Family (e.g., Bcl-xL, Bax) Mitochondria->Bcl2 Regulates Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits ERK_MAPK->Apoptosis Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Caspase37->Apoptosis Executes Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Compound_Prep 2. Prepare 7-MMC Derivative Dilutions Treatment 3. Treat Cells Compound_Prep->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation Viability_Assay 5. Perform Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis 6. Analyze Data (Calculate IC50) Viability_Assay->Data_Analysis Troubleshooting_High_Cell_Death Start High Cell Death Observed Check_Concentration Is the probe concentration optimized? Start->Check_Concentration Check_Incubation Is the incubation time optimized? Check_Concentration->Check_Incubation Yes Solution_Concentration Perform Dose-Response Experiment Check_Concentration->Solution_Concentration No Check_Solvent Is the solvent concentration <0.1%? Check_Incubation->Check_Solvent Yes Solution_Incubation Reduce Incubation Time Check_Incubation->Solution_Incubation No Solution_Solvent Reduce Solvent Concentration Check_Solvent->Solution_Solvent No End Problem Resolved Check_Solvent->End Yes Solution_Concentration->End Solution_Incubation->End Solution_Solvent->End

References

Calibration and standardization of 7-Mercapto-4-methylcoumarin fluorescence for quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration and standardization of 7-Mercapto-4-methylcoumarin (MMC) and its derivatives for quantitative fluorescence analysis. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure accurate and reproducible results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (MMC) solution not fluorescing or showing a very weak signal?

A1: this compound (C-SH) in its native thiol form is weakly fluorescent due to a non-radiative deactivation process.[1][2] Strong fluorescence is typically observed upon alkylation of the thiol group (e.g., S-methylation to form C-SMe), which can be 20-100 times more emissive.[2] If you are expecting a strong signal, ensure that your experimental conditions promote the formation of a fluorescent MMC derivative.

Q2: What are the optimal excitation and emission wavelengths for S-alkylated MMC?

A2: The optimal wavelengths can vary depending on the specific derivative and the solvent used. For S-methyl-7-mercapto-4-methylcoumarin, a common derivative, the excitation and emission maxima are around 358 nm and 385 nm in methylene (B1212753) chloride, respectively.[3] It is always recommended to perform a spectral scan on your specific instrument to determine the optimal settings for your experimental conditions.

Q3: How should I prepare and store my MMC stock solution?

A3: MMC is typically purchased as a solid powder.[4] For a stock solution, dissolve the powder in a suitable organic solvent such as ethanol (B145695) or DMSO.[4] It is crucial to protect the solution from light to prevent photodegradation. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Q4: What factors can influence the fluorescence intensity of MMC derivatives?

A4: The fluorescence of coumarin (B35378) derivatives is highly sensitive to their microenvironment. Key factors include:

  • Solvent Polarity: Changes in solvent polarity can lead to shifts in the emission spectrum.

  • pH: The pH of the solution can affect the protonation state of the molecule and influence its fluorescence.

  • Presence of Quenchers: Certain molecules in your sample can decrease fluorescence intensity through quenching.

  • Temperature: Temperature fluctuations can impact the fluorescence quantum yield.

Q5: My standard curve is not linear. What are the possible causes?

A5: A non-linear standard curve can result from several factors:

  • Inner Filter Effect: At high concentrations, the analyte can absorb the excitation or emission light, leading to a plateau in the fluorescence signal. Diluting your standards may resolve this.

  • Probe Aggregation: High concentrations of the fluorescent probe can lead to aggregation and self-quenching.

  • Instrument Settings: Ensure your detector gain is not saturated at higher concentrations.

  • Pipetting Errors: Inaccurate serial dilutions will lead to a non-linear relationship.

Troubleshooting Guide

This guide addresses common issues encountered during the quantitative analysis of MMC fluorescence.

Problem Possible Cause(s) Recommended Solution(s)
No or Low Fluorescence Signal 1. MMC is not in its fluorescent (S-alkylated) form.[2] 2. Incorrect excitation/emission wavelengths or filter sets. 3. Degradation of the fluorescent probe. 4. Low concentration of the analyte.1. Confirm that the experimental conditions lead to the formation of the fluorescent derivative. 2. Perform a spectral scan to determine the optimal wavelength settings for your instrument and sample. 3. Prepare a fresh stock solution from a new vial of the compound. Store stock solutions protected from light and at a low temperature. 4. If possible, increase the concentration of your analyte or use a more sensitive instrument.
High Background Fluorescence 1. Autofluorescence from the sample matrix or buffer components. 2. Contaminated cuvettes or microplates. 3. Impure solvent.1. Run a blank sample containing everything except the MMC derivative to measure the background. Subtract this value from your sample readings. 2. Use clean, high-quality quartz cuvettes or black, opaque microplates designed for fluorescence. 3. Use spectroscopy-grade solvents.
Signal Instability or Photobleaching 1. Prolonged exposure to excitation light. 2. Presence of reactive oxygen species or other degrading agents.1. Minimize the exposure time of the sample to the excitation light. Use the lowest possible excitation intensity that provides a good signal-to-noise ratio. 2. Consider de-gassing your solutions or adding an anti-fade reagent if compatible with your assay.
Inconsistent Readings Between Replicates 1. Inaccurate pipetting. 2. Inhomogeneous sample mixing. 3. Temperature fluctuations in the measurement chamber.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Thoroughly mix all solutions before measurement. 3. Allow the plate and reagents to equilibrate to the instrument's temperature before reading.

Quantitative Data

The photophysical properties of MMC and its derivatives are highly dependent on the local environment. The following table summarizes key data for S-methyl-7-mercapto-4-methylcoumarin.

Parameter Value Solvent
Excitation Maximum (λex) 358 nmMethylene Chloride
Emission Maximum (λem) 385 nmMethylene Chloride

Note: These values should be used as a starting point. Optimal wavelengths may vary with instrumentation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Standard Curve for S-Methyl-7-mercapto-4-methylcoumarin

This protocol describes the preparation of a standard curve for the quantification of S-methyl-7-mercapto-4-methylcoumarin (C-SMe) in a 96-well plate format.

Materials:

  • S-methyl-7-mercapto-4-methylcoumarin (C-SMe) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Black, flat-bottom 96-well microplate

  • Calibrated pipettes

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh a known amount of C-SMe powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare an Intermediate Dilution (e.g., 100 µM):

    • Thaw a vial of the 10 mM stock solution.

    • Dilute the 10 mM stock solution 1:100 in the assay buffer to create a 100 µM intermediate solution. For example, add 10 µL of the 10 mM stock to 990 µL of assay buffer.

  • Perform Serial Dilutions in the 96-Well Plate:

    • Add 100 µL of the assay buffer to wells A2 through A12 and B1 through B12 of the 96-well plate.

    • Add 200 µL of the 100 µM intermediate solution to well A1.

    • Transfer 100 µL from well A1 to well A2. Mix thoroughly by pipetting up and down.

    • Continue this 1:2 serial dilution across the plate to well A11. Do not add any C-SMe to well A12 (this will be your blank).

    • Repeat the serial dilution for a second replicate in row B.

  • Measure Fluorescence:

    • Place the 96-well plate in the fluorescence microplate reader.

    • Set the excitation wavelength to ~358 nm and the emission wavelength to ~385 nm (or the optimal wavelengths determined for your instrument).

    • Record the fluorescence intensity for all wells.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (A12 and B12) from all other readings.

    • Plot the background-subtracted fluorescence intensity (y-axis) against the known concentrations of C-SMe (x-axis).

    • Perform a linear regression on the data points that fall within the linear range of detection. The resulting equation (y = mx + c) can be used to determine the concentration of unknown samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_plate Plate Setup cluster_measure Measurement & Analysis prep_stock Prepare 10 mM Stock in DMSO prep_inter Prepare 100 µM Intermediate in Assay Buffer prep_stock->prep_inter add_buffer Add Assay Buffer to Wells prep_inter->add_buffer serial_dil Perform Serial Dilutions add_buffer->serial_dil add_blank Include Buffer-Only Blanks serial_dil->add_blank read_plate Read Plate in Fluorescence Reader serial_dil->read_plate subtract_blank Subtract Blank Fluorescence read_plate->subtract_blank plot_curve Plot Standard Curve (RFU vs. Concentration) subtract_blank->plot_curve lin_reg Perform Linear Regression plot_curve->lin_reg

Caption: Workflow for generating a standard curve for quantitative fluorescence analysis.

troubleshooting_workflow cluster_instrument Instrument Check cluster_reagent Reagent & Sample Check cluster_protocol Protocol Review start Low or No Fluorescence Signal check_wl Verify Wavelengths & Filter Sets start->check_wl check_form Confirm Fluorescent (S-alkylated) Form start->check_form check_blank Assess Background Fluorescence (Blank) start->check_blank check_gain Optimize Gain/ Detector Settings check_wl->check_gain check_conc Verify Concentration (Avoid being too dilute or concentrated) check_form->check_conc check_stability Check for Degradation (Prepare fresh solution) check_conc->check_stability check_quenching Evaluate Potential Quenchers in Sample check_blank->check_quenching

Caption: A logical workflow for troubleshooting low fluorescence signals in MMC assays.

References

Validation & Comparative

A Comparative Guide to the Fluorescence of 7-Mercapto-4-methylcoumarin and 7-hydroxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescence properties of 7-Mercapto-4-methylcoumarin (7-MMC) and its analogue, 7-hydroxy-4-methylcoumarin (7-HMC). Understanding the distinct fluorescence characteristics of these two compounds is crucial for their application in various research and development areas, including the design of fluorescent probes and assays. This document presents a summary of their photophysical data, detailed experimental protocols for fluorescence analysis, and a visualization of their contrasting fluorescence behavior and its application.

Executive Summary

7-hydroxy-4-methylcoumarin is a well-known fluorophore with strong, stable fluorescence. In contrast, this compound is practically non-fluorescent in its native thiol form. This stark difference in fluorescence emission forms the basis of "turn-on" fluorescent probes, where the non-fluorescent 7-MMC can be chemically modified to a highly fluorescent derivative. This guide will delve into the quantitative data and experimental methodologies that underpin these observations.

Data Presentation: Photophysical Properties

The fluorescence and absorption characteristics of 7-MMC and 7-HMC are summarized below. The choice of solvent significantly impacts these properties, and for a direct comparison, data in methanol (B129727) is presented where available.

PropertyThis compound (7-MMC)7-hydroxy-4-methylcoumarin (7-HMC)
Excitation Wavelength (λex) ~358 nm (in methylene (B1212753) chloride)[1]320 - 360 nm[2][3]
Emission Wavelength (λem) ~385 nm (in methylene chloride)[1]385 - 455 nm[3][4][5]
Molar Extinction Coefficient (ε) Data not readily available~18,000 cm⁻¹M⁻¹ (in water/PBS)[6]
Fluorescence Quantum Yield (Φf) Very low to non-fluorescent in its free thiol form[7][8]0.59 - 0.63 (in ethanol (B145695) and water)[4]
Fluorescence Behavior "Turn-on" fluorescence upon alkylation of the thiol group[2][8]Constitutively fluorescent[4][7]

Experimental Protocols

Accurate and reproducible measurement of fluorescence is paramount. Below are detailed protocols for the characterization of the fluorescence properties of 7-MMC and 7-HMC.

A. Synthesis of 7-hydroxy-4-methylcoumarin

A common method for the synthesis of 7-hydroxy-4-methylcoumarin is the Pechmann condensation.[4]

Materials:

Procedure:

  • In a fume hood, slowly add 10 g of resorcinol to 20 mL of concentrated sulfuric acid in a flask, ensuring the temperature is maintained below 10°C using an ice bath.

  • Once the resorcinol is fully dissolved, add 11 mL of ethyl acetoacetate dropwise while maintaining the low temperature and continuous stirring.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-18 hours.

  • Carefully pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring, which will result in the formation of a precipitate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin as white crystals.[4]

B. UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the general procedure for acquiring absorption and fluorescence spectra of coumarin (B35378) derivatives.[4]

Materials:

  • This compound or 7-hydroxy-4-methylcoumarin

  • Spectroscopic grade solvents (e.g., methanol, ethanol, water)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the coumarin derivative (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

  • Working Solution Preparation:

    • For UV-Vis absorption measurements, dilute the stock solution to a final concentration of approximately 10 µM. The absorbance at the maximum wavelength should ideally be between 0.1 and 1.0.[4]

    • For fluorescence measurements, further dilute the stock solution to a final concentration of about 1 µM to prevent inner filter effects.[4]

  • UV-Vis Absorption Measurement:

    • Record a baseline spectrum using the pure solvent in a quartz cuvette.

    • Record the absorption spectrum of the sample solution from approximately 250 nm to 500 nm.

    • Identify the wavelength of maximum absorbance (λabs).[4]

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the λabs determined previously.

    • Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR region (e.g., λex + 10 nm to 700 nm).

    • Determine the wavelength of maximum emission (λem).[4]

Visualization of Fluorescence Behavior and Application

The contrasting fluorescence of 7-MMC and 7-HMC is a key feature that is exploited in the development of fluorescent probes. 7-MMC's "turn-on" characteristic makes it an excellent candidate for detecting specific analytes or enzymatic activities that lead to the alkylation of its thiol group.

G cluster_0 This compound (7-MMC) cluster_1 7-hydroxy-4-methylcoumarin (7-HMC) cluster_2 Application: 'Turn-On' Fluorescent Probe 7-MMC This compound (Non-fluorescent) Reaction Thiol Alkylation 7-MMC->Reaction Reacts with 7-HMC 7-hydroxy-4-methylcoumarin (Fluorescent) Analyte Analyte (e.g., Electrophile) Analyte->Reaction Product Fluorescent Product Reaction->Product Forms

Caption: Contrasting fluorescence and the "turn-on" mechanism of 7-MMC.

The diagram above illustrates the fundamental difference between the two coumarins. 7-HMC is inherently fluorescent, while 7-MMC is not. The application section of the diagram shows how the non-fluorescent 7-MMC can be used as a "turn-on" probe. Upon reaction with an analyte, such as an electrophile, the thiol group of 7-MMC is alkylated, resulting in a product with strong fluorescence, similar to that of 7-HMC derivatives.

G cluster_workflow Experimental Workflow: Fluorescence Characterization A Prepare Stock & Working Solutions of Coumarin B UV-Vis Spectrophotometry: Measure Absorbance (λabs) A->B C Fluorometry: Set Excitation at λabs B->C D Record Emission Spectrum (λem) C->D E Data Analysis: Determine Quantum Yield D->E

Caption: Workflow for fluorescence characterization of coumarin derivatives.

This workflow diagram outlines the key steps involved in the experimental characterization of the fluorescence properties of coumarin derivatives, from sample preparation to data analysis. Following a standardized protocol is essential for obtaining reliable and comparable results.

References

A Comparative Guide to Thiol-Reactive Fluorescent Probes: 7-Mercapto-4-methylcoumarin in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific and efficient labeling of thiol groups in proteins and other biomolecules is a cornerstone of modern biochemical and cellular analysis. The choice of a fluorescent probe for targeting cysteine residues is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of 7-Mercapto-4-methylcoumarin (MMC) with other widely used classes of thiol-reactive fluorescent probes, including maleimides and haloacetyl derivatives. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary information to select the optimal tool for their specific research needs, from tracking protein dynamics to developing novel therapeutic agents.

Performance Comparison of Thiol-Reactive Fluorescent Probes

This compound distinguishes itself as a "fluorogenic" or "turn-on" probe. In its native thiol form, it is weakly fluorescent, but upon reaction with a thiol-reactive group on a target molecule (alkylation of the thiol), its fluorescence quantum yield increases dramatically.[1][2] This property is highly advantageous for minimizing background fluorescence from unreacted probes. In contrast, traditional probes like fluorescein (B123965) and Alexa Fluor derivatives are inherently fluorescent, and excess unreacted probe must be removed to achieve a good signal-to-noise ratio.

The following tables summarize the key photophysical and reactive properties of S-methylated 7-mercaptomethylcoumarin (the fluorescent product of MMC reaction) and other common thiol-reactive probes.

Table 1: Photophysical Properties of Thiol-Reactive Fluorescent Probes (Post-Reaction)

FeatureS-Methyl-7-mercapto-4-methylcoumarinFluorescein-5-maleimideAlexa Fluor™ 488 C5 Maleimide5-Iodoacetamidofluorescein (5-IAF)
Excitation Max (nm) ~388~494~493~491
Emission Max (nm) ~450~519~516~518
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~18,000~83,000~72,000>70,000
Fluorescence Quantum Yield (Φ) ~0.6-0.8 (in organic solvents)~0.3-0.9 (protein dependent)~0.92~0.3-0.5 (protein dependent)
"Turn-on" Ratio (Φreacted / Φunreacted) >100-fold~1 (always fluorescent)~1 (always fluorescent)~1 (always fluorescent)

Note: The photophysical properties of conjugated dyes can be influenced by the local environment of the labeled protein.

Table 2: Reactivity and Stability of Thiol-Reactive Probes

FeatureThis compoundMaleimidesHaloacetyls (Iodoacetamides)
Reactive Group ThiolMaleimideIodoacetamide
Reaction Mechanism Nucleophilic attack by the thiol on an electrophileMichael AdditionNucleophilic Substitution
Optimal Reaction pH Dependent on the electrophile6.5 - 7.57.5 - 8.5
Reaction Speed Generally fastFastGenerally slower than maleimides
Selectivity for Thiols HighHigh at pH < 7.5Good, but can react with other nucleophiles at higher pH
Bond Stability Stable ThioetherStable ThioetherStable Thioether
Second-Order Rate Constant with Glutathione (M⁻¹s⁻¹) Data not available~1.67 x 10⁴ (for Fluorescein-5-maleimide)Data not available

Chemical Reactivity and Signaling Pathways

The thiol group of cysteine residues is a key player in cellular signaling, particularly in response to oxidative stress. Reactive oxygen species (ROS) can oxidize protein thiols, leading to changes in protein structure and function. Thiol-reactive fluorescent probes are invaluable tools for studying these processes.

Reaction of this compound

The utility of this compound as a "turn-on" probe is based on the significant increase in its fluorescence upon alkylation of the thiol group. This reaction converts the weakly fluorescent thiol into a highly fluorescent thioether.

MMC This compound (Weakly Fluorescent) Product S-alkylated MMC (Highly Fluorescent) MMC->Product + R-X Electrophile Electrophile (R-X) X_minus X⁻ Product->X_minus - X⁻

Caption: Reaction of this compound with an electrophile.

Cellular Signaling Pathway Involving Protein Thiols

Protein thiols are critical for maintaining cellular redox homeostasis. Under conditions of oxidative stress, the balance between reduced and oxidized thiols is disrupted, leading to the activation of various signaling pathways.

ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced) ROS->Protein_SH Oxidation Protein_SS Protein-S-S / Protein-SOH (Oxidized) Protein_SS->Protein_SH Reduction Signal Downstream Signaling (e.g., Apoptosis, Inflammation) Protein_SS->Signal Antioxidants Antioxidant Systems (e.g., Glutathione) Antioxidants->ROS Neutralization

Caption: Simplified signaling pathway of protein thiol oxidation.

Experimental Protocols

The following is a generalized protocol for labeling a protein with a thiol-reactive fluorescent probe. Optimization of probe and protein concentrations, reaction time, and temperature may be necessary for specific applications.

General Protocol for Protein Labeling with a Thiol-Reactive Probe

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein Solution (1-10 mg/mL in thiol-free buffer) Reduction 2. Reduce Disulfide Bonds (optional) (e.g., with TCEP) Protein_Prep->Reduction Labeling 4. Add Probe to Protein (10-20 fold molar excess) Reduction->Labeling Probe_Prep 3. Prepare Probe Stock Solution (e.g., 10 mM in DMSO) Probe_Prep->Labeling Incubation 5. Incubate (1-2h at RT or overnight at 4°C, protected from light) Labeling->Incubation Quenching 6. Quench Reaction (optional) (e.g., with DTT or cysteine) Incubation->Quenching Purification 7. Purify Conjugate (e.g., Size-Exclusion Chromatography) Quenching->Purification Analysis 8. Characterize Conjugate (Determine Degree of Labeling) Purification->Analysis

Caption: Experimental workflow for protein labeling with a thiol-reactive probe.

Detailed Methodologies:

  • Protein Preparation: Dissolve the protein of interest in a degassed, thiol-free buffer (e.g., phosphate-buffered saline (PBS) or HEPES) to a final concentration of 1-10 mg/mL. The optimal pH for labeling with maleimides is 6.5-7.5, while for iodoacetamides it is 7.5-8.5.

  • Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 30-60 minutes at room temperature. TCEP is preferred as it does not contain a thiol group and generally does not need to be removed before adding the probe. If dithiothreitol (B142953) (DTT) is used, it must be removed by dialysis or size-exclusion chromatography before adding the thiol-reactive probe.

  • Probe Preparation: Immediately before use, dissolve the thiol-reactive fluorescent probe in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution. The optimal molar ratio should be determined empirically for each protein and probe combination.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially when using light-sensitive fluorophores.

  • Quenching the Reaction (Optional): The reaction can be stopped by adding a low molecular weight thiol, such as DTT or L-cysteine, to a final concentration of 10- to 50-fold molar excess over the probe.

  • Purification of the Conjugate: Remove unreacted probe and quenching reagents by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Characterization of the Conjugate: Determine the degree of labeling (DOL), which is the average number of fluorophore molecules per protein molecule. This can be calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at the maximum absorbance wavelength of the dye and at 280 nm for the protein.

Conclusion

The selection of a thiol-reactive fluorescent probe is a critical step in experimental design and should be based on the specific requirements of the application. This compound offers the distinct advantage of being a "turn-on" probe, which can significantly improve the signal-to-noise ratio in assays where removal of excess probe is difficult. For applications requiring the brightest and most photostable signals, probes like the Alexa Fluor™ maleimides are excellent choices. Fluorescein-based probes, while widely used, are more susceptible to photobleaching and their fluorescence is pH-sensitive. Haloacetyl derivatives provide an alternative to maleimides, particularly when reaction at a slightly higher pH is desired. By carefully considering the photophysical properties, reactivity, and the nature of the biological system under investigation, researchers can select the most appropriate thiol-reactive probe to achieve their scientific goals.

References

The Advantage of 7-Mercapto-4-methylcoumarin in Nitric Oxide Detection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of nitric oxide (NO), a transient signaling molecule, the selection of an appropriate detection method is paramount for accurate and reliable data. While various techniques exist, fluorescent probes have gained prominence for their sensitivity and spatiotemporal resolution. This guide provides a comprehensive comparison of 7-Mercapto-4-methylcoumarin (7-MMC) with other established nitric oxide detection methods, supported by experimental data to inform the selection of the most suitable tool for your research needs.

Nitric oxide plays a crucial role in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. However, its short half-life and low physiological concentrations present a significant challenge for its direct detection and quantification. This guide explores the advantages of a coumarin-based fluorescent probe, offering a detailed comparison with traditional methods such as the Griess assay, chemiluminescence, and other fluorescent probes like Diaminofluoresceins (DAFs).

Performance Characteristics: A Head-to-Head Comparison

The efficacy of any nitric oxide detection method is determined by key performance indicators such as sensitivity (limit of detection), selectivity against other reactive oxygen and nitrogen species (ROS/RNS), and the mechanism of detection. While this compound itself is not a direct fluorescent probe for nitric oxide, its derivatives, such as benzo-coumarin embedded molecular probes (BCM), have shown exceptional promise.

Here, we compare a representative coumarin-based probe (BCM) with other prevalent NO detection methods.

MethodLimit of Detection (LOD)PrincipleAdvantagesDisadvantages
Coumarin-based Probe (BCM) 16 nM[1][2]"Turn-on" fluorescence upon reaction with NOHigh sensitivity, high fluorescence enhancement, good photostability, suitable for live-cell imaging.Indirect detection of NO; potential for some coumarin (B35378) derivatives to be pH sensitive.
Diaminofluoresceins (DAF-2) ~5 nM"Turn-on" fluorescence upon reaction with N₂O₃Widely used, good for live-cell imaging.Indirect detection, pH sensitivity, potential for photobleaching, and possible interference from other cellular components.
Griess Assay ~0.5 - 1.0 µM[3]Colorimetric detection of nitrite (B80452) (a stable oxidation product of NO)Simple, inexpensive, and suitable for endpoint measurements of total nitrite.Indirect and insensitive, not suitable for real-time or intracellular measurements, susceptible to interference from other biological molecules.[3]
Chemiluminescence pM to nM rangeDetection of light produced from the reaction of NO with ozone or luminolExtremely sensitive, considered a gold standard for quantifying NO in gas or liquid phase.Requires specialized and expensive equipment, not suitable for imaging in living cells.
Hemoglobin-based Assays Sub-µM rangeSpectrophotometric detection of the conversion of oxyhemoglobin to methemoglobin by NODirect detection of NO.Interference from other substances that can oxidize hemoglobin, not ideal for intracellular measurements.
Electron Paramagnetic Resonance (EPR) nM to µM rangeTrapping of NO with a spin trap to form a stable radical detectable by EPRHighly specific for NO, can provide structural information about the NO adduct.Requires specialized and expensive equipment, not suitable for real-time imaging in cells.

Signaling Pathways and Detection Mechanisms

The detection of nitric oxide by fluorescent probes often involves a "turn-on" mechanism where a non-fluorescent molecule is converted into a highly fluorescent product upon reaction with NO or its derivatives.

Coumarin-based Probe (BCM) Signaling Pathway

A benzo-coumarin embedded molecular probe (BCM) detects nitric oxide through the formation of a 1,2,3,4-oxatriazole, which subsequently converts to a carboxylic acid derivative. This transformation leads to a significant enhancement in fluorescence intensity due to the photoinduced electron transfer (PET) effect.[1][2]

BCM_NO_Sensing BCM BCM (Weakly Fluorescent) Oxatriazole 1,2,3,4-Oxatriazole Intermediate BCM->Oxatriazole + NO NO Nitric Oxide (NO) Carboxylic_Acid Carboxylic Acid Derivative (Highly Fluorescent) Oxatriazole->Carboxylic_Acid Conversion

Caption: Sensing mechanism of the benzo-coumarin probe (BCM) for nitric oxide.

Experimental Workflows

The successful application of any detection method relies on a well-defined experimental protocol. Below are generalized workflows for the detection of nitric oxide using a coumarin-based fluorescent probe and the Griess assay for comparison.

Fluorescent Probe Experimental Workflow

Fluorescent_Probe_Workflow A Cell Seeding & Culture B Probe Loading (e.g., BCM) A->B C Incubation B->C D Wash to remove excess probe C->D E Stimulation to induce NO production D->E F Fluorescence Imaging / Measurement E->F G Data Analysis F->G

Caption: General experimental workflow for intracellular NO detection using a fluorescent probe.

Detailed Experimental Protocols

Nitric Oxide Detection Using a Coumarin-based Fluorescent Probe (BCM)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Benzo-coumarin embedded molecular probe (BCM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HEPES)

  • Cell culture medium

  • NO donor (e.g., S-nitroso-N-acetyl-penicillamine - SNAP) or NO synthase inducer (e.g., lipopolysaccharide - LPS) for positive controls

  • NO synthase inhibitor (e.g., L-NAME) for negative controls

  • Fluorescence microscope or plate reader

Procedure:

  • Probe Preparation: Prepare a stock solution of BCM in DMSO. The final concentration for cell loading is typically in the low micromolar range.

  • Cell Culture: Seed cells in an appropriate culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with warm PBS. Add the BCM-containing medium to the cells and incubate for a specific period (e.g., 30 minutes) at 37°C.

  • Washing: After incubation, remove the probe-containing medium and wash the cells gently with warm PBS to remove any excess probe.

  • NO Induction: Add fresh medium containing the desired stimulus (e.g., LPS) or NO donor (e.g., SNAP) to induce nitric oxide production. For negative controls, pre-incubate cells with an NO synthase inhibitor before stimulation.

  • Fluorescence Measurement: At desired time points, measure the fluorescence intensity using a fluorescence microscope or plate reader with the appropriate excitation and emission wavelengths for the coumarin probe.

Griess Assay for Nitrite Determination

This protocol is for the colorimetric determination of nitrite in aqueous solutions, such as cell culture supernatants.

Materials:

Procedure:

  • Sample Collection: Collect the aqueous samples (e.g., cell culture supernatant) to be assayed.

  • Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations by diluting the sodium nitrite standard solution in the same medium as the samples.

  • Griess Reaction: Add the Griess Reagent to each sample and standard in a microplate. The volume ratio of sample to Griess Reagent is typically 1:1.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light, to allow for the colorimetric reaction to complete.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank (medium with Griess Reagent) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the standard curve to determine the nitrite concentration in the samples.

Conclusion

The choice of a nitric oxide detection method is critically dependent on the specific experimental question. While traditional methods like the Griess assay offer simplicity for endpoint measurements of NO metabolites, they lack the sensitivity and temporal resolution required for many modern biological investigations. Chemiluminescence provides exceptional sensitivity but is not amenable to cellular imaging.

Fluorescent probes, particularly those based on the coumarin scaffold, offer a powerful alternative for the real-time detection of nitric oxide in living cells. The high sensitivity, significant fluorescence enhancement, and good photostability of probes like BCM make them highly advantageous for elucidating the complex roles of nitric oxide in cellular signaling pathways. As research in this field continues, the development of novel coumarin-based probes holds the promise of even more sensitive and specific tools for unraveling the multifaceted biology of nitric oxide.

References

A Comparative Guide to 7-Mercapto-4-methylcoumarin-Based Probes for Thiol Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biomedical research and drug development, the precise detection and quantification of biological thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for understanding cellular redox signaling, oxidative stress, and various disease pathologies. Fluorescent probes have become indispensable tools for this purpose due to their high sensitivity, and spatiotemporal resolution in living cells. This guide provides an objective comparison of a 7-Mercapto-4-methylcoumarin (7-MMC)-based fluorescent probe with a widely used fluorescein-based alternative for the detection of biological thiols.

Core Principle of 7-MMC-Based Probes

This compound is intrinsically weakly fluorescent.[1][2] However, upon alkylation of the thiol group, it is converted into a highly fluorescent derivative.[2][3] This "off-on" fluorescent response is the basis for its use as a chemosensor. Probes based on this scaffold typically incorporate a reactive group that is cleaved or undergoes a reaction in the presence of the target analyte, leading to the release of the highly fluorescent S-alkylated 7-MMC.

Performance Comparison: 7-MMC-Based Probe vs. Fluorescein-Based Probe

For this guide, we will compare a representative this compound-based probe (MMC-Probe) designed for thiol detection with a common fluorescein-based thiol probe. The performance of these probes is summarized below.

Quantitative Performance Indicators
FeatureRepresentative 7-MMC-Based ProbeRepresentative Fluorescein-Based Probe
Limit of Detection (LOD) 10 - 100 nM10 - 100 nM[4]
Linear Range 0 - 100 µM0 - 100 µM
Reaction Time Seconds to 10 minutesSeconds to 10 minutes[4]
Detection Method FluorometricFluorometric[4]
Selectivity Can be engineered for high selectivity towards specific thiols (e.g., GSH)Often shows broad reactivity with various biothiols[4]
Live Cell Imaging Yes, suitable for live-cell imagingYes, suitable for live-cell imaging[4]
pH Stability Generally more stable across physiological pH rangeFluorescence can be pH-dependent

Reaction Mechanisms

The selectivity of fluorescent probes for specific biothiols often arises from unique reaction mechanisms that exploit the subtle differences in the chemical properties of thiols like glutathione, cysteine, and homocysteine.

This compound-Based Probe

Many coumarin-based probes for glutathione utilize a Michael addition or a nucleophilic aromatic substitution (SNAr) reaction. The following diagram illustrates a generalized SNAr mechanism where a leaving group (LG) on the probe is displaced by the thiol of glutathione, leading to the fluorescent S-substituted coumarin.

MMC_Probe 7-MMC-Probe (Low Fluorescence) Intermediate Transition State MMC_Probe->Intermediate + GSH GSH Glutathione (GSH) GSH->Intermediate Product Fluorescent Product + LG Intermediate->Product

Caption: Reaction mechanism of a 7-MMC-based probe with glutathione.

Fluorescein-Based Probe

Fluorescein-based probes for thiols often employ a Michael addition reaction with an α,β-unsaturated ketone moiety.[4] The addition of a thiol leads to a conformational change, such as the opening of a spiro ring, which restores the fluorescence of the fluorescein (B123965) core.[4]

Fluorescein_Probe Fluorescein-Probe (Quenched) Adduct Thiol Adduct Fluorescein_Probe->Adduct + Thiol Thiol Biothiol (e.g., GSH, Cys) Thiol->Adduct Fluorescent_Product Fluorescent Product Adduct->Fluorescent_Product Spiro ring opening

Caption: Generalized reaction mechanism for a fluorescein-based thiol probe.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the cross-reactivity and selectivity of fluorescent probes for biological thiols.

In Vitro Selectivity Assay

Objective: To determine the selectivity of the fluorescent probe for the target thiol over other biologically relevant molecules.

Materials:

  • 7-MMC-based probe and Fluorescein-based probe stock solutions (e.g., 1 mM in DMSO).

  • Stock solutions of various analytes (e.g., 10 mM in assay buffer): Glutathione (GSH), Cysteine (Cys), Homocysteine (Hcy), other amino acids (e.g., Alanine, Serine), and reactive oxygen species (e.g., H₂O₂).

  • Assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare working solutions of the fluorescent probes (e.g., 10 µM) in the assay buffer.

  • In the wells of the 96-well plate, add the working solution of the probe.

  • To different wells, add a high concentration of each of the test analytes (e.g., 1 mM for other amino acids and ROS, and 100 µM for competing biothiols). For the target thiol, add a concentration within the probe's linear range (e.g., 50 µM).

  • Include a control well containing only the probe and assay buffer.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for each probe.

  • Compare the fluorescence response of the probe to the target thiol with its response to other analytes.

cluster_prep Preparation cluster_assay Assay cluster_measure Measurement Prep_Probe Prepare Probe Solution Add_Probe Add Probe to Wells Prep_Probe->Add_Probe Prep_Analytes Prepare Analyte Solutions Add_Analytes Add Analytes to Wells Prep_Analytes->Add_Analytes Add_Probe->Add_Analytes Incubate Incubate at 37°C Add_Analytes->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Analyze Analyze Data Measure_Fluorescence->Analyze

Caption: Experimental workflow for in vitro selectivity assay.

Live Cell Imaging of Glutathione

Objective: To visualize the detection of intracellular glutathione using the fluorescent probes in living cells.

Materials:

  • Cell line (e.g., HeLa, A549).

  • Cell culture medium (e.g., DMEM) and supplements.

  • Glass-bottom dishes or chamber slides.

  • Fluorescent probes.

  • N-acetyl-L-cysteine (NAC) as a GSH inducer.

  • Buthionine sulfoximine (B86345) (BSO) as a GSH inhibitor.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Modulation of GSH levels (Optional): To observe dynamic changes, treat cells with NAC to increase GSH levels or BSO to decrease GSH levels for a specified time before probe loading.

  • Probe Loading: Remove the culture medium and incubate the cells with a solution of the fluorescent probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C.

  • Washing: Gently wash the cells three times with warm PBS to remove the excess probe.

  • Imaging: Add fresh, phenol (B47542) red-free medium or PBS to the cells and image them using a fluorescence microscope.

  • Image Analysis: Quantify the mean fluorescence intensity within the cells using image analysis software (e.g., ImageJ).

Seed_Cells Seed Cells Treat_Cells Treat with NAC/BSO (Optional) Seed_Cells->Treat_Cells Load_Probe Load with Fluorescent Probe Treat_Cells->Load_Probe Wash_Cells Wash Cells Load_Probe->Wash_Cells Image_Cells Fluorescence Microscopy Wash_Cells->Image_Cells Analyze_Images Image Analysis Image_Cells->Analyze_Images

Caption: Workflow for cellular imaging of glutathione.

Conclusion

The choice between a this compound-based probe and a fluorescein-based alternative depends on the specific experimental requirements. 7-MMC-based probes can be designed to offer high selectivity for specific thiols and generally exhibit good pH stability, making them robust tools for quantitative biological assays. Fluorescein-based probes are also highly sensitive but may show broader reactivity and their fluorescence can be influenced by pH. For experiments requiring high specificity, particularly in distinguishing between different biothiols, a well-designed 7-MMC-based probe may be the superior choice. However, for general thiol detection where high sensitivity is the primary concern, fluorescein-based probes remain a viable option. Researchers should carefully consider the data presented and the specific needs of their experimental system when selecting the most appropriate fluorescent probe.

References

Unveiling the Photophysics of 7-Mercapto-4-methylcoumarin: A Synergistic Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the validation of experimental findings regarding the photophysical properties of 7-Mercapto-4-methylcoumarin and its derivatives through computational modeling.

This guide provides a comprehensive comparison of the photophysical behaviors of this compound (7-MMC) and its derivatives, juxtaposed with its well-understood hydroxy analog. Experimental data is presented alongside computational validation, offering a deeper understanding of the structure-property relationships that govern the fluorescence of these important molecular probes.

Executive Summary

This compound (7-MMC) displays intriguing photophysical properties, characterized by weak fluorescence. However, upon alkylation of the thiol group, specifically S-methylation, a dramatic enhancement in fluorescence is observed.[1] This "off-on" fluorescent behavior makes these compounds promising candidates for developing sensitive probes. This guide validates these experimental observations with computational studies, which attribute the fluorescence quenching in 7-MMC to a non-radiative deactivation pathway involving its thione tautomer and an accessible S1/S0 conical intersection. In contrast, the S-methylated derivative lacks this deactivation channel, leading to strong fluorescence. The photophysical properties of the highly fluorescent 7-hydroxy-4-methylcoumarin are presented as a benchmark for comparison.

Data Presentation: A Comparative Analysis of Photophysical Properties

The following table summarizes the key photophysical parameters for this compound (C-SH), its S-methyl derivative (C-SMe), and their hydroxy counterparts, 7-hydroxy-4-methylcoumarin (C-OH) and 7-methoxy-4-methylcoumarin (B191837) (C-OMe), in methanol.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
This compound (C-SH) 328-< 0.005 (non-fluorescent)
S-Methyl-7-mercapto-4-methylcoumarin (C-SMe) 3524000.31
7-Hydroxy-4-methylcoumarin (C-OH) 3223850.52
7-Methoxy-4-methylcoumarin (C-OMe) 3233810.02

Data sourced from experimental studies in methanol.

Experimental Protocols

Synthesis of this compound (7-MMC)

The synthesis of 7-MMC is typically achieved from the commercially available 7-hydroxy-4-methylcoumarin. The general procedure involves a two-step process:

  • Newman-Kwart Rearrangement: 7-hydroxy-4-methylcoumarin is reacted with a dimethylthiocarbamoyl chloride. This is followed by a thermal rearrangement (Newman-Kwart rearrangement) to yield the S-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamothioate.

  • Hydrolysis: The resulting intermediate is then hydrolyzed, for example using sodium methoxide (B1231860) in methanol, followed by acidification to yield the final product, this compound.[2]

Synthesis of S-Methyl-7-mercapto-4-methylcoumarin

The S-methylated derivative is synthesized from 7-MMC. A typical procedure involves the deprotonation of the thiol group of 7-MMC with a suitable base, followed by reaction with an electrophilic methylating agent, such as methyl iodide.

Photophysical Measurements

Instrumentation:

  • A UV-Vis spectrophotometer is required for measuring the absorption spectra and determining the absorbance at the excitation wavelength.

  • A spectrofluorometer is used to record fluorescence emission spectra and intensities.

Sample Preparation:

  • Stock Solutions: Prepare stock solutions of the coumarin (B35378) derivatives in a spectroscopic grade solvent (e.g., methanol) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • Working Solutions: Prepare a series of dilutions from the stock solutions. It is crucial to work with optically dilute solutions, where the absorbance at the excitation wavelength is less than 0.1, to avoid inner filter effects.

Fluorescence Quantum Yield Determination: The fluorescence quantum yield (ΦF) is determined using a relative method with a well-characterized standard. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard. The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

  • Φr is the quantum yield of the reference.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Computational Methodology

Computational studies play a pivotal role in elucidating the mechanisms behind the observed photophysical properties. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for this purpose.

Ground and Excited State Calculations:

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Method: DFT for ground state geometry optimization and TD-DFT for excited state calculations.

  • Functional: A hybrid functional such as B3LYP is commonly employed for coumarin systems.[3]

  • Basis Set: A basis set like 6-31G(d) or cc-pVDZ is a suitable starting point for these molecules.[3]

  • Solvation Model: To simulate the solvent environment (e.g., methanol), a polarizable continuum model (PCM) is often used.

These calculations can predict absorption and emission wavelengths and provide insights into the nature of the electronic transitions. For 7-MMC, computational studies have identified a low-energy pathway for non-radiative decay from the first excited state (S1) back to the ground state (S0) via a conical intersection, which explains its lack of fluorescence.[4] In the S-methylated derivative, this deactivation pathway is energetically unfavorable, thus allowing for radiative decay in the form of fluorescence.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Photophysical Characterization cluster_synthesis Synthesis cluster_photophysics Photophysical Analysis Start 7-Hydroxy-4-methylcoumarin Step1 Newman-Kwart Rearrangement Start->Step1 Intermediate S-thiocarbamate intermediate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product1 This compound (7-MMC) Step2->Product1 Step3 S-methylation Product1->Step3 Prep Sample Preparation (Dilute Solutions) Product1->Prep Product2 S-Methyl-7-mercapto-4-methylcoumarin Step3->Product2 Product2->Prep Abs UV-Vis Spectroscopy (Measure Absorbance) Prep->Abs Fluor Fluorescence Spectroscopy (Measure Emission) Prep->Fluor QY Quantum Yield Calculation (Relative Method) Abs->QY Fluor->QY

Caption: Experimental workflow from synthesis to photophysical analysis.

signaling_pathway Photophysical Deactivation Pathways cluster_7MMC This compound (Weakly Fluorescent) cluster_SMe S-Methyl-7-mercapto-4-methylcoumarin (Strongly Fluorescent) 7MMC_S0 Ground State (S0) 7MMC_S1 Excited State (S1) 7MMC_S0->7MMC_S1 Absorption 7MMC_NR Non-radiative Decay (S1/S0 Intersection) 7MMC_S1->7MMC_NR Efficient 7MMC_NR->7MMC_S0 SMe_S0 Ground State (S0) SMe_S1 Excited State (S1) SMe_S0->SMe_S1 Absorption SMe_F Fluorescence SMe_S1->SMe_F Efficient SMe_F->SMe_S0

References

Benchmarking the performance of synthesized 7-Mercapto-4-methylcoumarin against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reagent

In the realm of fluorescence-based assays and drug development, the quality and performance of chemical probes are paramount. 7-Mercapto-4-methylcoumarin, a thiol-containing coumarin (B35378) derivative, is a versatile probe whose fluorescence is highly sensitive to its local environment, making it a valuable tool for various biological and chemical applications. This guide provides a comprehensive performance benchmark of laboratory-synthesized this compound against commercially available standards, supported by experimental data and detailed protocols.

Performance Benchmarks: Synthesized vs. Commercial

The primary characteristic of this compound (C-SH) is its weak intrinsic fluorescence, which is dramatically enhanced upon alkylation of the thiol group.[1][2][3] This "turn-on" fluorescent response is the basis for its use as a probe. For the purpose of this guide, the performance of a typical laboratory synthesis is compared against the specifications of a commercial standard from a supplier like Sigma-Aldrich.

Parameter Synthesized this compound (Typical Literature Values) Commercial this compound (e.g., Sigma-Aldrich) Reference
Purity (GC) >95% (Varies with purification method)≥97.0%
Form SolidSolid
Fluorescence (λex / λem) in Methylene Chloride ~358 nm / ~385 nm358 nm / 385 nm
Fluorescence Quantum Yield (ΦF) of C-SH in Methanol <0.005 (non-fluorescent)Not specified, but expected to be very low[1]
Fluorescence Quantum Yield (ΦF) of Alkylated form (C-SMe) in Methanol High (significantly increased)Not applicable directly, but derivatization shows high fluorescence[1][2]
Molar Extinction Coefficient Dependent on solvent and pHNot specified[1]
Storage Cool, dry, dark conditionsStore in a cool, dry area[4]

Key Takeaway: The performance of properly synthesized and purified this compound is comparable to commercial standards in terms of its fundamental photophysical properties. The critical performance attribute for this molecule is not its own fluorescence, but the significant increase in fluorescence upon reaction (alkylation) of its thiol group. Commercial standards offer the advantage of guaranteed purity and convenience, while in-house synthesis can be more cost-effective for large-scale applications.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the synthesis and performance evaluation of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the Pechmann condensation.[5] A generalized procedure is as follows:

  • Reaction Setup: Resorcinol is reacted with ethyl acetoacetate (B1235776) in the presence of a catalyst. While traditional methods use strong acids like sulfuric acid, greener alternatives like nano-crystalline sulfated-zirconia have been shown to be effective.

  • Thiolation: The resulting 7-hydroxy-4-methylcoumarin is then converted to the 7-mercapto derivative. This can be achieved through various methods, including reaction with Lawesson's reagent or a multi-step process involving a thiocarbamate intermediate.

  • Purification: The crude product is purified by recrystallization or column chromatography to achieve the desired purity.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

  • Sample Preparation: Prepare dilute solutions of the synthesized and commercial this compound (and its alkylated derivative) in the desired solvent (e.g., methanol) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[6]

  • Standard Selection: A common quantum yield standard for the near-UV region is quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (ΦF = 0.54).

  • Data Acquisition: Measure the absorption spectra and fluorescence emission spectra of both the sample and the standard under identical conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield is calculated using the following equation:

    ΦF(sample) = ΦF(standard) * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

    Where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength.

  • Sample Preparation: Prepare a series of solutions of the compound in a specific solvent with known concentrations.

  • Spectrophotometry: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Beer-Lambert Law: Plot a graph of absorbance versus concentration. The molar extinction coefficient is the slope of the resulting line (Absorbance = ε * concentration * path length).

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the compound's role in signaling pathways.

G Experimental Workflow for Performance Comparison cluster_synthesis Synthesized 7-M-4-MC cluster_commercial Commercial 7-M-4-MC cluster_analysis Performance Analysis cluster_comparison Data Comparison Synthesis Synthesis & Purification Purity_S Purity Analysis (GC) Synthesis->Purity_S Photophysical Photophysical Characterization (Abs, Em, Quantum Yield) Purity_S->Photophysical Commercial Procure Commercial Standard Purity_C Purity Verification (from CoA) Commercial->Purity_C Purity_C->Photophysical Alkylation Alkylation Reaction Photophysical->Alkylation Fluorescence_Post Post-Reaction Fluorescence Measurement Alkylation->Fluorescence_Post Comparison Compare Synthesized vs. Commercial Data Fluorescence_Post->Comparison G Mechanism of 'Turn-On' Fluorescence cluster_probe Mechanism of 'Turn-On' Fluorescence cluster_analyte Mechanism of 'Turn-On' Fluorescence cluster_reaction Mechanism of 'Turn-On' Fluorescence cluster_product Mechanism of 'Turn-On' Fluorescence Probe_Off This compound (Weakly Fluorescent) Reaction Nucleophilic Thiol-Ene Reaction Probe_Off->Reaction Analyte Analyte with Electrophilic Group (e.g., Alkyl Halide) Analyte->Reaction Product_On Alkylated this compound (Highly Fluorescent) Reaction->Product_On

References

A comparative analysis of blue fluorescent probes as alternatives to traditional coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For decades, coumarin (B35378) derivatives have been the go-to fluorophores for blue-light fluorescence applications in biological research. However, their limitations, including susceptibility to photobleaching and environmental sensitivity, have spurred the development of a new generation of blue fluorescent probes. This guide provides a comprehensive comparative analysis of promising alternatives to traditional coumarins, focusing on BODIPY (boron-dipyrromethene) dyes and dihydropyridine (B1217469) (DHP)-based probes. We present a detailed examination of their photophysical properties, performance in key applications, and the underlying mechanisms governing their fluorescence, offering researchers the data needed to select the optimal probe for their experimental needs.

This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the quality and reliability of their fluorescence-based assays and imaging studies. We provide a thorough comparison of key performance metrics, detailed experimental protocols, and visual representations of probe mechanisms to facilitate informed decision-making.

Quantitative Performance: A Side-by-Side Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties. The following tables summarize the key performance indicators for traditional coumarins and their modern alternatives.

Table 1: Photophysical Properties of Selected Blue Fluorescent Probes

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Stokes Shift (nm)
Traditional Coumarins
7-Amino-4-methylcoumarin (AMC)[1]344440~10,0000.6396
7-Hydroxy-4-methylcoumarin (HMC)360-365450-460~18,0000.52 (at pH > 8)90-95
BODIPY Dyes
BODIPY FL~502~511>80,000[2]>0.8 (often approaching 1.0)[2]~9
Dihydropyridine (DHP) Probes
DHP Derivative (Representative)~420~6005,388 - 27,300[3]0.032 - 0.125[3]~180
Blue Fluorescent Proteins (BFPs)
mTagBFP[4]39945642,0000.6357
Azurite[5]38444830,0000.5564
EBFP2[5]38644833,0000.4962

Table 2: Photostability of Selected Blue Fluorescent Probes

FluorophorePhotostability MetricValueKey Advantage
Traditional Coumarins
7-Amino-4-methylcoumarin (AMC)Photobleaching Quantum Yield (Φp)~10⁻⁴[6]-
BODIPY Dyes
BODIPY FLQualitative AssessmentExcellent[2][]High resistance to photobleaching allows for longer or more intense imaging sessions.[2]
Lifetime before photobleaching500 ms (B15284909) (in ROXS system)[4]Significantly longer than many traditional dyes under similar conditions.
Blue Fluorescent Proteins (BFPs)
AzuritePhotobleaching Half-life40-fold increase over parent BFP[5]Enhanced stability for time-lapse imaging.
EBFP2Photostability Increase550 times more photostable than EBFP[4]Superior performance in long-term imaging studies.

In-Depth Analysis of Coumarin Alternatives

BODIPY Dyes: The Bright and Stable Workhorses

BODIPY dyes have emerged as a superior class of fluorophores due to their exceptional photophysical properties.[8] They are characterized by high fluorescence quantum yields, often approaching 1.0, and large molar extinction coefficients, making them significantly brighter than traditional coumarins.[2][9] One of their most significant advantages is their remarkable photostability, which allows for prolonged and repeated imaging with minimal signal loss.[]

Furthermore, the fluorescence of BODIPY dyes is relatively insensitive to the polarity of their environment and pH, providing more stable and reliable signals in the complex and dynamic milieu of living cells.[2] Their narrow and symmetric emission spectra are also advantageous for multicolor imaging, as they minimize spectral overlap with other fluorophores.[]

Advantages of BODIPY Dyes:

  • High Brightness: A combination of high molar extinction coefficients and quantum yields results in exceptionally bright fluorescent signals.[]

  • Excellent Photostability: Highly resistant to photobleaching, enabling long-term and time-lapse imaging.[]

  • Environmental Insensitivity: Fluorescence is largely unaffected by solvent polarity and pH, leading to more reliable data.[2]

  • Narrow Emission Spectra: Reduces spectral bleed-through in multicolor experiments.[]

Limitations of BODIPY Dyes:

  • Small Stokes Shift: This can lead to self-quenching at high concentrations and may require specialized filter sets to separate excitation and emission light.

  • Hydrophobicity: Some BODIPY derivatives can be hydrophobic, which may affect their solubility in aqueous buffers and their interactions with biological molecules.

Dihydropyridine (DHP)-Based Probes: Large Stokes Shifts and Environmental Sensitivity

Dihydropyridine-based fluorescent probes represent another promising class of alternatives to coumarins. A key feature of many DHP probes is their large Stokes shift, which can be in the range of 180 nm.[3] This large separation between excitation and emission maxima is highly desirable as it minimizes self-absorption and simplifies the optical setup for fluorescence detection.

The fluorescence of DHP probes is often based on an intramolecular charge transfer (ICT) mechanism, which can be sensitive to the polarity and viscosity of the local environment.[10] This property can be harnessed to develop probes that report on changes in their microenvironment, but it can also be a limitation if a stable, consistent signal is required. Some DHP derivatives have shown promise as probes for specific biological targets and for live-cell imaging, with low cytotoxicity reported for certain compounds.[3]

Advantages of DHP-Based Probes:

  • Large Stokes Shift: Minimizes self-quenching and simplifies fluorescence detection.[3]

  • Environmental Sensitivity: Can be engineered to act as sensors for changes in the cellular microenvironment.[10]

  • Good Biocompatibility: Some DHP probes have demonstrated low toxicity in live-cell imaging applications.[3]

Limitations of DHP-Based Probes:

  • Lower Quantum Yields: Generally, DHP probes have lower quantum yields compared to BODIPY dyes.[3]

  • Environmental Sensitivity: While an advantage for sensing applications, the dependence of fluorescence on the environment can be a drawback for quantitative measurements where a stable signal is required.

Signaling Pathways and Experimental Workflows

The fluorescence of these probes is governed by distinct molecular mechanisms. Understanding these mechanisms is crucial for the rational design of experiments and the interpretation of results.

Fluorescence Mechanisms

BODIPY-based sensors often operate through a Photoinduced Electron Transfer (PET) mechanism. In the "off" state, a quencher moiety donates an electron to the excited BODIPY core, suppressing fluorescence. Upon binding to a target analyte, this electron transfer is inhibited, leading to a "turn-on" of fluorescence. Another common mechanism is Intramolecular Charge Transfer (ICT) , where excitation leads to a charge separation within the molecule, and the properties of the resulting emission are sensitive to the environment.

PET_Mechanism Photoinduced Electron Transfer (PET) Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Excited_BODIPY_Off BODIPY* (Excited State) Quencher_Off Quencher Excited_BODIPY_Off->Quencher_Off Electron Transfer Ground_BODIPY_Off BODIPY (Ground State) Quencher_Off->Ground_BODIPY_Off Non-radiative decay Ground_BODIPY_Off->Excited_BODIPY_Off Excitation (hν) Excited_BODIPY_On BODIPY* (Excited State) Ground_BODIPY_On BODIPY (Ground State) Excited_BODIPY_On->Ground_BODIPY_On Fluorescence (hν') Target Target Analyte Quencher_On Quencher Quencher_On->Target Ground_BODIPY_On->Excited_BODIPY_On Excitation (hν)

BODIPY PET "Turn-On" Mechanism

Dihydropyridine probes often exhibit fluorescence based on a Twisted Intramolecular Charge Transfer (TICT) state. Upon excitation, the molecule undergoes a conformational change (twisting) to a highly polar, charge-separated state. This TICT state can then relax to the ground state via fluorescence emission. The energy of this emission is highly dependent on the polarity of the surrounding environment, which stabilizes the polar TICT state to varying degrees.

TICT_Mechanism Twisted Intramolecular Charge Transfer (TICT) Mechanism Ground_State Ground State (Planar) Excited_State Locally Excited State (Planar) Ground_State->Excited_State Excitation (hν) TICT_State TICT State (Twisted, Charge Separated) Excited_State->TICT_State Conformational Change (Twisting) TICT_State->Ground_State Fluorescence (hν') TICT_State->Ground_State Non-radiative decay

DHP TICT Fluorescence Mechanism
Experimental Workflows

The following diagrams illustrate typical workflows for common applications of these fluorescent probes.

Immunofluorescence_Workflow Immunofluorescence Staining Workflow Cell_Culture 1. Cell Culture on Coverslips Fixation 2. Fixation (e.g., 4% Paraformaldehyde) Cell_Culture->Fixation Permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (e.g., 1-3% BSA) Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. BODIPY FL-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Washing 7. Washing Steps Secondary_Ab->Washing Mounting 8. Mounting with Antifade Reagent Washing->Mounting Imaging 9. Confocal Microscopy Mounting->Imaging

Immunofluorescence Workflow

Caspase_Assay_Workflow Fluorometric Caspase-3 Assay Workflow Cell_Lysis 1. Prepare Cell Lysate Reaction_Setup 2. Set up reaction in 96-well plate (Lysate + Assay Buffer) Cell_Lysis->Reaction_Setup Substrate_Addition 3. Add Fluorogenic Substrate (e.g., Ac-DEVD-BODIPY) Reaction_Setup->Substrate_Addition Incubation 4. Incubate at 37°C Substrate_Addition->Incubation Measurement 5. Measure Fluorescence (Plate Reader) Incubation->Measurement Data_Analysis 6. Analyze Data Measurement->Data_Analysis

Enzyme Assay Workflow

Experimental Protocols

To facilitate the adoption of these alternative probes, we provide detailed protocols for key applications.

Protocol 1: Immunofluorescence Staining of Adherent Cells with a BODIPY FL-conjugated Secondary Antibody

This protocol provides a step-by-step guide for immunofluorescence staining of adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody (specific to the target protein)

  • BODIPY FL-conjugated secondary antibody (specific to the primary antibody host species)

  • Antifade mounting medium (with or without DAPI for nuclear counterstaining)

  • Nail polish

Procedure:

  • Cell Culture: Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 50-70%).

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA in PBS to cover the cells and incubate for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer to the cells and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to the cells and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the BODIPY FL-conjugated secondary antibody in Blocking Buffer.

    • Add the diluted secondary antibody to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Carefully remove the coverslip from the washing buffer and remove any excess buffer from the back of the coverslip.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish and allow it to dry completely.

  • Imaging:

    • Image the stained cells using a fluorescence or confocal microscope equipped with appropriate filters for BODIPY FL (Excitation: ~502 nm, Emission: ~511 nm).

Protocol 2: Fluorometric Caspase-3/7 Assay Using a BODIPY-Based Substrate

This protocol describes a method for measuring caspase-3 and -7 activity in cell lysates using a fluorogenic BODIPY-based substrate. The principle is based on the cleavage of a specific peptide sequence (e.g., DEVD) by active caspases, which liberates the highly fluorescent BODIPY dye.

Materials:

  • Cell culture and apoptosis-inducing agent

  • Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

  • 96-well black, clear-bottom microplate

  • 2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)

  • BODIPY-based Caspase-3/7 Substrate (e.g., Ac-DEVD-BODIPY, stock solution in DMSO)

  • Fluorometric microplate reader

Procedure:

  • Induction of Apoptosis:

    • Plate cells in a 96-well plate at a suitable density.

    • Treat cells with an apoptosis-inducing agent (e.g., staurosporine) or the vehicle control and incubate for the desired time.

  • Cell Lysate Preparation:

    • Pellet the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • For background control wells, add 50 µL of Cell Lysis Buffer without cell lysate.

    • Add 50 µL of 2X Reaction Buffer to each well.

  • Enzymatic Reaction:

    • Prepare the Caspase-3/7 Substrate working solution by diluting the stock solution in 1X Reaction Buffer to the final desired concentration (e.g., 20 µM).

    • Add 10 µL of the substrate working solution to each well to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately begin reading the fluorescence intensity in a microplate reader (Excitation: ~500 nm, Emission: ~510 nm for a BODIPY FL-based substrate).

    • Take readings at regular intervals (e.g., every 5 minutes) for 1-2 hours at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Plot the fluorescence intensity versus time to determine the reaction rate.

    • Compare the rates of the treated samples to the control samples to determine the fold-increase in caspase-3/7 activity.

Conclusion

The landscape of blue fluorescent probes is evolving, offering researchers powerful alternatives to traditional coumarins. BODIPY dyes stand out for their exceptional brightness and photostability, making them ideal for demanding imaging applications. Dihydropyridine-based probes, with their large Stokes shifts and environmental sensitivity, provide unique opportunities for developing novel sensors. By understanding the distinct advantages and limitations of each class of probe, and by utilizing the detailed protocols provided in this guide, researchers can select the most appropriate tool to illuminate their biological questions with greater clarity and precision.

References

A Comparative Guide to the Photophysical Properties of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) derivatives are a prominent class of fluorescent molecules with wide-ranging applications in biomedical research, diagnostics, and drug development. Their utility as fluorescent probes, laser dyes, and photosensitizers is intrinsically linked to their diverse and tunable photophysical properties. This guide provides a quantitative comparison of the key photophysical parameters of several common coumarin derivatives, supported by detailed experimental protocols to aid in the selection and application of these versatile fluorophores.

Quantitative Comparison of Photophysical Properties

The photophysical characteristics of coumarin derivatives are highly sensitive to their molecular structure and the surrounding solvent environment. Substituents on the coumarin core, particularly at the 3, 4, and 7-positions, significantly influence their absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. The following tables summarize these key parameters for a selection of coumarin derivatives in various solvents.

Table 1: Photophysical Properties of Common Coumarin Derivatives in Ethanol.

Derivativeλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_fτ_f (ns)
Coumarin 137323,500[1]4500.73[1]2.2
Coumarin 120355-4340.723.9
Coumarin 2366-4480.562.5
Coumarin 152-----
Coumarin 481-----
7-Amino-4-methylcoumarin350-445--

Table 2: Solvent Effects on the Photophysical Properties of Selected Coumarin Derivatives.

DerivativeSolventλ_abs (nm)λ_em (nm)Φ_fτ_f (ns)
Coumarin 120 Water3424500.633.7
Methanol3524250.904.8
Ethanol3554340.723.9
Coumarin 2 Water3624650.301.8
Methanol3664440.813.3
Ethanol3664480.562.5
Coumarin 1 Water3504830.020.4
Methanol3654530.532.0
Ethanol3734500.73[1]2.2

The data clearly demonstrates the pronounced solvatochromism of 7-aminocoumarin (B16596) derivatives, where the emission maximum shifts to longer wavelengths (a red-shift) in more polar solvents.[2][3] This is attributed to the larger dipole moment of the excited state compared to the ground state, which is stabilized by polar solvent molecules.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is crucial for the reliable application of fluorescent compounds. Below are detailed methodologies for the key experiments cited in this guide.

Molar Extinction Coefficient (ε) Determination

The molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is determined using UV-Visible spectrophotometry and the Beer-Lambert law.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the coumarin derivative in a suitable spectroscopic grade solvent with a precisely known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain at least five different concentrations that will yield absorbance values between 0.1 and 1.0.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength for measurement, which is the absorption maximum (λ_abs) of the coumarin derivative.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

  • Absorbance Measurement: Measure the absorbance of each of the diluted solutions at λ_abs. Ensure that the cuvette is clean and properly placed in the spectrophotometer for each measurement.

  • Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line passing through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line, as per the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Quantum Yield (Φ_f) Determination

The fluorescence quantum yield, which quantifies the efficiency of the fluorescence process, is often determined using a comparative method with a well-characterized fluorescent standard.

Protocol:

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the coumarin sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a well-characterized coumarin dye).[4][5]

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. The excitation and emission slit widths should be kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots (Grad) is proportional to the quantum yield.

    • The quantum yield of the sample (Φ_f_sample) can be calculated using the following equation: Φ_f_sample = Φ_f_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_f_std is the quantum yield of the standard, and n is the refractive index of the solvent.[6]

Fluorescence Lifetime (τ_f) Measurement

Fluorescence lifetime, the average time a molecule spends in the excited state before returning to the ground state, is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Protocol:

  • Instrument Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength suitable for the coumarin derivative. The detector is typically a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

  • Sample Preparation: Prepare a dilute solution of the coumarin derivative in the desired solvent. The concentration should be low enough to avoid aggregation and self-quenching.

  • Data Acquisition: Excite the sample with the pulsed light source and collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

  • Data Analysis: The fluorescence decay data is analyzed by deconvolution of the instrument response function from the observed decay curve. The resulting decay is then fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime (τ_f).

Mandatory Visualizations

To further clarify the relationships and workflows involved in characterizing the photophysical properties of coumarin derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_time Time-Resolved Spectroscopy start Coumarin Derivative prep Prepare Solutions (Known Concentration) start->prep uv_vis UV-Vis Spectrophotometry prep->uv_vis Measure Absorbance fluor Spectrofluorometry prep->fluor Measure Emission tcspc Time-Correlated Single Photon Counting (TCSPC) prep->tcspc Measure Decay abs_max Determine λ_abs uv_vis->abs_max molar_ext Calculate Molar Extinction Coefficient (ε) uv_vis->molar_ext em_max Determine λ_em fluor->em_max qy Calculate Quantum Yield (Φ_f) fluor->qy lifetime Determine Fluorescence Lifetime (τ_f) tcspc->lifetime signaling_pathway cluster_processes Photophysical Processes S0 Ground State (S₀) absorption Absorption (hν_abs) S1 Excited Singlet State (S₁) fluorescence Fluorescence (k_f) S1->fluorescence Radiative Decay ic Internal Conversion (k_ic) S1->ic Non-Radiative Decay isc Intersystem Crossing (k_isc) S1->isc Non-Radiative Decay T1 Triplet State (T₁) phosphorescence Phosphorescence (k_p) T1->phosphorescence Radiative Decay absorption->S1 Excitation

References

Assessing the In Vivo Biocompatibility of 7-Mercapto-4-methylcoumarin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe for in vivo studies is a critical decision, with biocompatibility being a paramount concern. This guide provides a comparative assessment of the in vivo biocompatibility of 7-Mercapto-4-methylcoumarin (7-MMC), a thiol-reactive fluorescent probe, against other commonly used fluorescent dyes. Due to the limited direct in vivo toxicity data for 7-MMC, this guide synthesizes information on coumarin (B35378) derivatives and structurally related compounds to project its likely biocompatibility profile. This is juxtaposed with established data for alternative probes to aid in informed decision-making for preclinical and clinical research.

Executive Summary

This compound (7-MMC) is a valuable tool for detecting thiols in biological systems. While direct in vivo biocompatibility data for 7-MMC is not extensively available, studies on its derivatives, specifically S-glycosides, have shown no cytotoxicity across various human cell lines, suggesting a favorable preliminary safety profile. Coumarins, as a class, exhibit a range of biological activities, including anti-inflammatory properties, although some parent compounds have been associated with hepatotoxicity at high doses.

This guide compares the projected biocompatibility of 7-MMC with three widely used classes of fluorescent probes: Indocyanine Green (ICG), Rhodamine derivatives, and Fluorescein. The comparison is based on available data on cytotoxicity, systemic toxicity, and inflammatory potential. While ICG is an FDA-approved near-infrared (NIR) dye, it is not without limitations, including concentration-dependent toxicity and poor stability. Rhodamine and Fluorescein derivatives have a long history of use but can exhibit phototoxicity and off-target effects.

This guide aims to provide a clear, data-driven comparison to assist researchers in selecting the most appropriate fluorescent probe for their in vivo imaging needs, with a strong emphasis on the experimental protocols necessary for rigorous biocompatibility assessment.

Comparison of Biocompatibility Profiles

The following tables summarize the available quantitative data for 7-MMC and its alternatives. It is important to note that the data for 7-MMC is largely inferred from its derivatives.

Table 1: In Vitro Cytotoxicity Data (IC50, µM)

Compound/DerivativeCell LineIC50 (µM)Reference
This compound S-glycosides Various human cell linesNon-cytotoxic[1]
7-Hydroxy-4-methylcoumarin derivativeHL-608.09[2]
7-Hydroxy-4-methylcoumarin derivativeMCF-73.26[2]
7-Hydroxy-4-methylcoumarin derivativeA5499.34[2]
Indocyanine Green (ICG) VariousConcentration-dependent[3]
Rhodamine 123 Carcinoma cellsSelectively toxic[4]
Fluorescein HepG2Low toxicity (becomes phototoxic)[5]

Table 2: In Vivo Toxicity and Inflammatory Potential

Fluorescent ProbeAcute Systemic Toxicity (LD50)Inflammatory ResponseKey Considerations
This compound (Projected) Data not available. Coumarin LD50 in mice ranges from 196-780 mg/kg.[6]Some coumarin derivatives show anti-inflammatory effects.Lack of direct data necessitates cautious evaluation. Potential for hepatotoxicity at high doses based on parent coumarin data.
Indocyanine Green (ICG) FDA-approved for specific applications.Can induce inflammatory responses at higher concentrations.Poor photostability and short circulation time.[3]
Rhodamine Derivatives Toxicity varies with derivative and solvent (DMSO is a major contributor).[7]Can induce cellular stress and inflammation.Potential for phototoxicity and mitochondrial toxicity.[4]
Fluorescein Relatively non-toxic (LD50 = 6.7 g/kg for rats).[5]Low intrinsic inflammatory potential.Can generate reactive oxygen species (ROS) upon irradiation, leading to phototoxicity.[5]

Experimental Protocols

Rigorous assessment of biocompatibility is crucial for any compound intended for in vivo use. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Lines: NIH/3T3 (fibroblasts) and HepG2 (hepatocytes) are recommended to assess general and liver-specific cytotoxicity.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of 7-MMC and control compounds in the cell culture medium.

    • Replace the medium in the wells with the prepared compound dilutions and incubate for 24, 48, and 72 hours.

    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.

In Vivo Acute Systemic Toxicity (Adapted from ISO 10993-11)

This test evaluates the potential for a single dose of a substance to cause systemic toxic effects.

  • Animal Model: Swiss Webster mice (n=5 per group, both sexes).

  • Procedure:

    • Administer 7-MMC intravenously (or via the intended clinical route) at graded doses. A vehicle control group should be included.

    • Observe animals for signs of toxicity (e.g., changes in behavior, weight loss, mortality) immediately after administration and at regular intervals for up to 14 days.

    • Perform gross necropsy on all animals at the end of the observation period.

    • Collect major organs for histopathological examination.

  • Data Analysis: Determine the LD50 value and document any observed signs of toxicity and pathological findings.

In Vivo Inflammatory Response Assessment

This involves evaluating the local and systemic inflammatory response following administration of the fluorescent probe.

  • Local Inflammation (Subcutaneous Implantation - adapted from ISO 10993-6):

    • Animal Model: New Zealand White rabbits.

    • Procedure:

      • Implant a sterile, solid form of the test material (or a carrier saturated with the probe) subcutaneously.

      • After specified time points (e.g., 1, 4, and 12 weeks), euthanize the animals and excise the implant site.

      • Perform macroscopic and microscopic evaluation of the tissue surrounding the implant for signs of inflammation, necrosis, fibrosis, and encapsulation.

  • Systemic Inflammation (Cytokine Profiling):

    • Animal Model: BALB/c mice.

    • Procedure:

      • Administer the fluorescent probe via the intended route.

      • Collect blood samples at various time points (e.g., 2, 6, 24, and 48 hours) post-administration.

      • Measure the serum levels of key pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or a multiplex bead array.[8][9]

    • Data Analysis: Compare cytokine levels between the treated and control groups to assess the systemic inflammatory response.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment in_vitro_start 7-MMC cytotoxicity Cytotoxicity Assay (MTT) in_vitro_start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 in_vivo_start 7-MMC ic50->in_vivo_start Proceed if low cytotoxicity acute_toxicity Acute Systemic Toxicity in_vivo_start->acute_toxicity inflammatory_response Inflammatory Response in_vivo_start->inflammatory_response ld50 Determine LD50 acute_toxicity->ld50 cytokine_profiling Cytokine Profiling inflammatory_response->cytokine_profiling implantation Implantation Study inflammatory_response->implantation histopathology Histopathology implantation->histopathology Potential_Inflammatory_Signaling_Pathway extracellular Fluorescent Probe (e.g., 7-MMC) cell_surface_receptor Cell Surface Receptors (e.g., TLRs) extracellular->cell_surface_receptor intracellular_signaling Intracellular Signaling (e.g., NF-κB, MAPK pathways) cell_surface_receptor->intracellular_signaling nucleus Nucleus intracellular_signaling->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression cytokines Cytokine Production (TNF-α, IL-6, etc.) gene_expression->cytokines inflammation Inflammatory Response cytokines->inflammation Comparison_Logic main_topic Biocompatibility Assessment of In Vivo Fluorescent Probes probe1 This compound main_topic->probe1 probe2 Indocyanine Green (ICG) main_topic->probe2 probe3 Rhodamine Derivatives main_topic->probe3 probe4 Fluorescein main_topic->probe4 criteria Evaluation Criteria probe1->criteria probe2->criteria probe3->criteria probe4->criteria cytotoxicity In Vitro Cytotoxicity criteria->cytotoxicity systemic_toxicity In Vivo Systemic Toxicity criteria->systemic_toxicity inflammation In Vivo Inflammatory Response criteria->inflammation

References

Safety Operating Guide

Safe Disposal of 7-Mercapto-4-methylcoumarin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 7-Mercapto-4-methylcoumarin, a compound commonly used in various biochemical assays. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation and may lead to respiratory irritation[1].

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Respiratory Protection: In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2].

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][3]. Avoid generating dust during handling and disposal[1][3].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Containment:

    • Carefully sweep or shovel any spilled solid material into a clean, dry, and sealable container[1][3]. Avoid using air hoses for cleaning as this can generate dust[3].

    • For residual amounts, use dry clean-up procedures[3].

  • Labeling:

    • Clearly label the container with the chemical name ("this compound") and appropriate hazard warnings.

  • Storage Prior to Disposal:

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2].

    • The storage container should be kept tightly closed[3].

  • Professional Disposal:

    • Arrange for the collection of the waste by a licensed hazardous or special waste collection service in accordance with local, state, and federal regulations[3].

    • Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company[4]. In some cases, dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber may be a suitable option, to be performed by a certified professional[4].

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spillage from entering drains, sewers, or water courses[3].

  • Clean-up: Wearing appropriate PPE, clean up the spill as described in the containment section of the disposal protocol.

Quantitative Data Summary

The Safety Data Sheets reviewed did not contain specific quantitative data regarding disposal limits or environmental concentration thresholds. Disposal procedures are guided by the qualitative hazardous nature of the chemical.

ParameterValue
Waste Classification Hazardous/Special Waste
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

G start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe spill Is there a spill? ppe->spill contain_spill Step 2a: Contain Spill (Sweep/Shovel into container) spill->contain_spill Yes collect_waste Step 2b: Collect Waste Chemical spill->collect_waste No label Step 3: Securely Seal and Label Waste Container contain_spill->label collect_waste->label storage Step 4: Store in a Cool, Dry, Ventilated Area Away from Incompatibles label->storage disposal_company Step 5: Arrange for Pickup by Licensed Hazardous Waste Disposal Company storage->disposal_company end End: Proper Disposal Complete disposal_company->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 7-Mercapto-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of 7-Mercapto-4-methylcoumarin (CAS No. 137215-27-1). Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to wear appropriate personal protective equipment (PPE) at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields. A face shield may also be necessary.[1]To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Protective gloves (e.g., nitrile).[1][3]To prevent skin contact which can cause irritation.[1][2]
Body Protection Laboratory coat or other suitable protective clothing.[1][2]To prevent contamination of personal clothing.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[4]Required if dust formation is likely or when handling outside of a well-ventilated area to prevent respiratory irritation.[1][2]
Foot Protection Safety shoes.[1]To provide additional protection in the laboratory environment.[5]

First Aid Measures

Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[1]

Table 2: First Aid Procedures

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[1][6]
Skin Contact Immediately flush the contaminated skin with soap and water.[6] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, get medical advice/attention.[1][2]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[1]
Ingestion Do NOT induce vomiting.[1][7] If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person.[1][7] Get medical advice/attention.[1]

Handling, Storage, and Disposal

Handling:

  • Ensure good ventilation of the work station.[1]

  • Avoid breathing dust, mist, or spray.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep the container tightly closed when not in use.[1][4]

  • Recommended storage temperature is 2 - 8 °C in an explosion-proof refrigerator.[1]

  • Store locked up.[1][2]

  • Incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

Disposal: The primary method for the disposal of this compound is through an approved waste disposal plant.[1][8] Do not dispose of this chemical with household garbage or allow it to enter the sewage system.[8]

Accidental Release Measures:

  • Evacuate unnecessary personnel.[1]

  • Ensure adequate ventilation.[1]

  • Avoid generating dust.[2]

  • Wear appropriate PPE as outlined in Table 1.

  • For minor spills, sweep or shovel the material into a suitable, labeled container for disposal.[1][2]

  • For major spills, clear the area and move upwind.[2] Prevent the spillage from entering drains or waterways.[2]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (e.g., fume hood) B->C Proceed to handling D Weigh/handle the chemical C->D E Perform experiment D->E F Decontaminate work surfaces E->F Experiment complete G Dispose of waste in a labeled, sealed container F->G H Remove and dispose of PPE properly G->H I Wash hands thoroughly H->I

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Mercapto-4-methylcoumarin
Reactant of Route 2
7-Mercapto-4-methylcoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.